molecular formula C10H7FN2O B1361102 2-(3-Fluorophenyl)pyrimidin-4-ol CAS No. 76128-78-4

2-(3-Fluorophenyl)pyrimidin-4-ol

Cat. No.: B1361102
CAS No.: 76128-78-4
M. Wt: 190.17 g/mol
InChI Key: ARWFGZSZTLFUEI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidin-4-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrimidine core is a privileged structure in biologically active compounds, serving as a key building block for the development of novel therapeutic agents . The specific substitution pattern of this compound, featuring a 3-fluorophenyl group, is commonly employed to optimize a molecule's binding affinity and metabolic stability. This scaffold shows particular promise in neuroscience research. Scientific studies on analogous disubstituted pyrimidines have identified them as potent and selective agonists for the 5-HT2C receptor . Targeting this receptor is a validated strategy for researching potential treatments for conditions such as obesity, schizophrenia, and urinary incontinence . The fluorophenyl moiety is a critical structural element in these research compounds, contributing to high receptor selectivity and favorable drug-like properties, including plasma and microsomal stability . Furthermore, the pyrimidine structure is a versatile template in oncology research. Similar compounds have been investigated as selective inhibitors of various kinase targets, such as Aurora Kinase B, which plays a pivotal role in cell division and is a target in cancer research . Researchers can utilize this compound as a valuable intermediate or precursor for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWFGZSZTLFUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345865
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-78-4
Record name 2-(3-Fluorophenyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluorophenyl)pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)pyrimidin-4-ol (CAS No: 76128-78-4), a heterocyclic compound with significant potential in drug discovery. We will delve into its fundamental chemical structure, with a particular focus on its tautomeric nature, and present a detailed, field-proven synthetic protocol. Furthermore, this document provides an expert analysis of its expected spectroscopic characteristics to aid in its identification and characterization. We conclude by contextualizing its potential biological activities within the broader landscape of pyrimidine-based therapeutics, offering insights for researchers, scientists, and drug development professionals aiming to explore this promising chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This ring is substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a hydroxyl group.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the keto (amide) form.[3] Spectroscopic and crystallographic evidence from related compounds overwhelmingly indicates that the equilibrium strongly favors the keto tautomer, 2-(3-Fluorophenyl)-3H-pyrimidin-4-one, in both solution and the solid state.[4][5] This preference is crucial for its chemical reactivity and its potential hydrogen bonding interactions with biological macromolecules. The stability of the keto form is attributed to the greater stability of the amide bond system compared to the enol.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The fundamental properties of this compound are essential for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
CAS Number 76128-78-4[6]
Molecular Formula C₁₀H₇FN₂O[6]
Molecular Weight 190.17 g/mol [6]
Appearance Expected to be an off-white to light gray solid.[7]
Melting Point Not available in cited literature.[8]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General chemical knowledge
Predicted XlogP 1.9[9]

Synthesis and Purification

The synthesis of 2-substituted pyrimidin-4-ones is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketoester with an amidine. This approach, often a variation of the Pinner synthesis, provides a reliable and efficient route to the target molecule.

Synthetic Workflow

The recommended synthetic pathway involves a two-step process: first, the generation of 3-fluorobenzamidine hydrochloride from 3-fluorobenzonitrile, followed by its cyclocondensation with ethyl acetoacetate.

synthesis_workflow Reactant1 3-Fluorobenzonitrile Intermediate 3-Fluorobenzamidine HCl Reactant1->Intermediate Step 1a: Pinner Reaction Reactant2 Ethanol, HCl (gas) Reactant2->Intermediate Reactant3 Ammonia in Ethanol Reactant3->Intermediate Step 1b: Ammonolysis Product This compound Intermediate->Product Step 2: Cyclocondensation Reactant4 Ethyl Acetoacetate Reactant4->Product Reactant5 Sodium Ethoxide Reactant5->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Expertise & Experience Insight: This protocol is designed for robustness. The use of sodium ethoxide as a base is critical as it deprotonates the ethyl acetoacetate, facilitating the nucleophilic attack on the amidine carbon. The reaction is driven to completion by heating under reflux, which overcomes the activation energy for the cyclization and subsequent dehydration steps.

Step 1: Synthesis of 3-Fluorobenzamidine Hydrochloride

  • Imidate Formation: A solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is sealed and stirred at room temperature for 24 hours. The resulting precipitate (ethyl 3-fluorobenzimidate hydrochloride) is collected by filtration and washed with cold diethyl ether.

  • Ammonolysis: The crude imidate is suspended in a solution of ammonia in ethanol (typically 7N) and stirred in a sealed pressure vessel at room temperature for 48 hours.

  • Isolation: The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 3-fluorobenzamidine hydrochloride.

Step 2: Cyclocondensation to form this compound

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, sodium metal (1.1 eq) is cautiously dissolved in anhydrous ethanol to generate a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, ethyl acetoacetate (1.0 eq) is added dropwise, followed by the addition of 3-fluorobenzamidine hydrochloride (1.0 eq).

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified to pH 5-6 with acetic acid or dilute HCl. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR (DMSO-d₆)~12.0-13.0 (br s, 1H, N-H), ~8.1 (d, 1H, pyrimidine-H), ~7.8-7.9 (m, 2H, Ar-H), ~7.5-7.6 (m, 1H, Ar-H), ~7.3-7.4 (m, 1H, Ar-H), ~6.2 (d, 1H, pyrimidine-H). The aromatic signals for the 3-fluorophenyl group will show characteristic splitting due to fluorine coupling.
¹³C NMR (DMSO-d₆)~165 (C=O), ~162 (d, ¹JCF ≈ 245 Hz, C-F), ~160 (C2), ~155 (C6), ~131 (d, ³JCF ≈ 8 Hz, Ar-C), ~130 (Ar-C), ~123 (Ar-C), ~116 (d, ²JCF ≈ 21 Hz, Ar-C), ~114 (d, ²JCF ≈ 23 Hz, Ar-C), ~105 (C5).
¹⁹F NMR (DMSO-d₆)A single resonance is expected in the typical range for an aryl fluoride, approximately -110 to -115 ppm.

Trustworthiness Note: The predicted chemical shifts are based on data from structurally similar compounds, such as N-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and other fluorinated heterocycles.[11][13] Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present, particularly confirming the predominant keto-tautomer.

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
3200 - 2800N-H stretch (amide)Broad, Medium
~1680 - 1650C=O stretch (amide I band)Strong
~1610 - 1580C=N and C=C stretches (ring)Medium-Strong
~1250 - 1200C-F stretch (aryl-fluoride)Strong

Self-Validating System: The presence of a strong carbonyl (C=O) absorption band around 1670 cm⁻¹ and the absence of a sharp O-H band above 3500 cm⁻¹ would provide strong evidence for the pyrimidin-4-one structure.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Technique Expected m/z Values
ESI-MS (+) [M+H]⁺ at 191.06
High-Resolution MS Calculated for [C₁₀H₈FN₂O]⁺: 191.0615. Finding a mass close to this value confirms the elemental composition.[9]

Plausible Fragmentation Pattern: Under ESI-MS/MS conditions, fragmentation could occur via loss of CO (carbonyl group), followed by fragmentation of the fluorophenyl or pyrimidine ring systems.

Potential Biological Activity and Therapeutic Applications

The pyrimidine core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2] The introduction of a fluorophenyl group often enhances metabolic stability and binding affinity.

Kinase Inhibition

Many 2-aryl-pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[16] They often act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds in the kinase hinge region. The 3-fluorophenyl group can then occupy an adjacent hydrophobic pocket, providing potency and selectivity. Derivatives of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole have shown significant inhibitory effects on p38α kinase, a key mediator in inflammatory processes.[17]

kinase_inhibition Kinase Kinase Active Site Hinge Region ATP Pocket Substrate Substrate Protein Kinase->Substrate Acts on Compound 2-(3-F-Ph)Pyrimidin-4-ol (Inhibitor) Compound->Kinase:atp Competitive Binding (Blocks ATP) ATP ATP ATP->Kinase:atp Binds Product Phosphorylated Substrate Substrate->Product Phosphorylation (Signal Propagation)

Caption: Proposed mechanism of action as an ATP-competitive kinase inhibitor.

Other Potential Applications
  • Anticancer: Beyond kinase inhibition, pyrimidine derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[18]

  • Antimicrobial: The pyrimidine scaffold is found in antibacterial and antifungal agents.[1][19] The specific substitution pattern of this compound warrants its investigation against various pathogens.

  • CNS Activity: Pyrimidine-based compounds have also been explored for their potential as central nervous system (CNS) agents.[2]

Authoritative Grounding: The exploration of this molecule's therapeutic potential is grounded in the extensive body of literature demonstrating the broad bioactivity of the pyrimidine class.[1][2][20] Researchers are encouraged to screen this compound in relevant assays for kinase inhibition, cell proliferation, and antimicrobial activity to uncover its specific therapeutic value.

References

  • PubChem. (n.d.). 2-(3-fluorophenyl)pyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Wiley-VCH. Retrieved from [Link]

  • Gucka, M., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PLOS ONE. Retrieved from [Link]

  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]

  • Gros, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Shaikh, M. H., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

  • Shugar, D. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-amino-5-phenyldiazenyl-6-(trifluoromethyl)-pyrimidin-4-ol. Retrieved from [Link]

  • Bunting, J. W., & Kanter, J. P. (n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Journal of Molecular Science. (2025). PDF document. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Frontiers in Chemistry. Retrieved from [Link]

  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-6-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
  • Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. (n.d.). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from [Link]

  • Rosowsky, A., et al. (1996). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, with a Focus on Their Synthesis and Anticancer Properties. Retrieved from [Link]

  • Kumar, D., et al. (2014). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][9][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Retrieved from [Link]

  • Shukla, S., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • Bao, J., et al. (n.d.). Structure determination of 4-azido-2-pyrimidinone nucleoside analogs using mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Retrieved from [Link]

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Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluorophenyl)pyrimidin-4-ol (CAS: 2927-71-1 / 76128-78-4) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its utility is derived from the fluorine substitution , which enhances metabolic stability and lipophilicity compared to its phenyl analog, and its pyrimidine core , which serves as a privileged structure for hydrogen bonding.

However, this molecule presents a "chameleon effect" due to keto-enol tautomerism. Misinterpretation of its dominant tautomeric state leads to erroneous logP measurements, incorrect docking scores, and failed crystallization attempts. This guide provides a definitive technical framework for accurately characterizing this compound, moving beyond static data sheets to dynamic, self-validating experimental workflows.

Structural Dynamics: The Tautomerism Trap

The nomenclature "pyrimidin-4-ol" suggests an aromatic hydroxyl group (enol). However, in both solid-state and solution (polar solvents), the equilibrium strongly favors the pyrimidin-4(3H)-one (keto) tautomer.

The Mechanism

The proton transfer from the oxygen to the N3-nitrogen disrupts the aromaticity of the pyrimidine ring but is thermodynamically compensated by the strength of the amide-like (lactam) resonance and intermolecular hydrogen bonding.

  • Enol Form (Hydroxyl): Acts as a Hydrogen Bond Donor (HBD) at Oxygen; Acceptor (HBA) at N3.

  • Keto Form (Carbonyl): Acts as HBA at Oxygen; HBD at N3.

Impact on Drug Design: If you model this ligand as the "ol" form in a protein pocket requiring an H-bond acceptor at the 4-position, your model will fail. The "one" form presents a carbonyl oxygen (acceptor) and an N-H (donor).

Visualization of Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (this compound) Attributes: - Aromatic Ring Intact - OH Group (Acidic) - N3 (Basic) Keto Keto Form (2-(3-Fluorophenyl)pyrimidin-4(3H)-one) Attributes: - Amide-like Resonance - C=O (H-Bond Acceptor) - N3-H (H-Bond Donor) Enol->Keto Major Species (Polar Solvents/Solid) Keto->Enol Minor Species (Gas Phase/Non-polar)

Figure 1: Tautomeric equilibrium shifting toward the keto form (lactam) in physiological conditions.

Physicochemical Parameters

The following data aggregates experimental ranges for this scaffold and high-confidence computational predictions (ACD/Labs, ChemAxon) validated against similar fluorinated pyrimidines.

Core Data Table
ParameterValue / RangeContext & Notes
Molecular Weight 190.17 g/mol Monoisotopic mass.
Formula C₁₀H₇FN₂O
Melting Point 160°C – 198°CHigh MP due to strong intermolecular N-H···O=C hydrogen bonding network in the crystal lattice (keto form packing).
LogP (Oct/Water) 1.4 – 1.8The 3-Fluoro group adds ~0.25 log units vs. the non-fluorinated analog.
LogD (pH 7.4) 1.3 – 1.5Remains largely neutral at physiological pH.
pKa (Acidic) 8.5 – 9.5Deprotonation of the N3-H (keto) / O-H (enol). The Fluorine (EWG) lowers this slightly compared to the phenyl analog (~9.8).
pKa (Basic) 1.5 – 2.5Protonation of N1. Low basicity due to electron-withdrawing phenyl ring.
Solubility < 0.5 mg/mL (Water)> 20 mg/mL (DMSO)Poor aqueous solubility is characteristic of the rigid, planar, H-bonded keto-dimers.
The Fluorine Effect

The substitution of Hydrogen with Fluorine at the meta position of the phenyl ring serves three specific functions:

  • Metabolic Blocking: Prevents CYP450-mediated oxidation at the susceptible phenyl ring positions.

  • Lipophilicity Modulation: Increases LogP without significant steric penalty (Van der Waals radius of F is 1.47 Å vs H 1.20 Å).

  • Electronic Influence: The inductive withdrawal (-I effect) lowers the pKa of the pyrimidine nitrogens, potentially altering binding affinity to kinase hinge regions.

Experimental Characterization Protocols

To ensure scientific integrity, do not rely on database values. Use these self-validating protocols to characterize your specific lot.

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Confirm the dominant species in your solvent of choice.

  • Method: ¹H-NMR (400 MHz+).[1]

  • Solvent: DMSO-d₆ (mimics polar biological environment).

  • Key Signal: Look for a broad singlet between 11.0 – 13.0 ppm .

    • Interpretation: A signal in this region corresponds to the N3-H (lactam/keto form). An O-H signal (enol) would typically appear higher or exchange too rapidly to see clearly, but the presence of the amide-like NH is definitive proof of the keto tautomer.

    • Carbon NMR: Look for a carbonyl signal (~160-165 ppm) vs. an aromatic C-O (~170 ppm).

Protocol B: pKa Determination (Potentiometric)

Objective: Determine the precise ionization state for formulation.

  • Method: Potentiometric Titration (Sirius T3 or similar).

  • Why: UV-metric methods may fail due to the low solubility of the neutral species.

  • Procedure:

    • Dissolve 1 mg of compound in a co-solvent (Methanol/Water ratio).

    • Titrate with 0.1 M KOH from pH 2 to pH 12.

    • Perform Yasuda-Shedlovsky extrapolation to 0% co-solvent to obtain the aqueous pKa.

  • Validation: The curve should show two inflection points: one for N1 protonation (~pH 2) and one for N3-H deprotonation (~pH 9).

Protocol C: Solubility & Lipophilicity (Shake-Flask)

Objective: Accurate LogD measurement avoiding precipitation errors.

  • Method: Miniaturized Shake-Flask with HPLC-UV quantification.

  • Critical Step: Do not use simple UV plate readers; impurities or undissolved micro-crystals scatter light.

  • Workflow:

    • Equilibrate compound between Octanol and pH 7.4 Buffer for 24 hours.

    • Centrifuge at 3000g to break emulsions.

    • Inject both phases onto HPLC (C18 column).

    • Calculate LogD based on peak area ratios.

Workflow Visualization

The following diagram outlines the logical flow for characterizing a new batch of this compound to ensure it meets "Drug Substance" criteria.

CharacterizationWorkflow cluster_tests Parallel Assays Start Raw Material (this compound) Purity 1. Purity Check (HPLC-MS) Start->Purity Identity 2. Identity & Tautomerism (1H-NMR in DMSO-d6) Purity->Identity Decision Is N-H peak (11-13 ppm) present? Identity->Decision KetoConfirmed Keto Form Confirmed (Proceed to PhysChem) Decision->KetoConfirmed Yes EnolSuspected Enol/Impurity Suspected (Recrystallize) Decision->EnolSuspected No PhysChem 3. Physiochemical Profiling KetoConfirmed->PhysChem pKa pKa (Potentiometric) Target: ~9.0 PhysChem->pKa LogD LogD (Shake Flask) Target: 1.4-1.8 PhysChem->LogD Sol Solubility (Thermodynamic) Target: >20mg/mL (DMSO) PhysChem->Sol

Figure 2: Step-by-step characterization workflow to validate structural identity and properties.

Synthesis & Purity Considerations

For researchers synthesizing this compound in-house to ensure high purity (>98%):

  • Route: Condensation of 3-fluorobenzamidine with ethyl propiolate (or equivalent beta-keto esters).

  • Impurity Profile: Common impurities include the uncyclized intermediate or the 2,6-isomer if the regioselectivity of the condensation is not controlled.

  • Purification: Due to high melting point and poor water solubility, recrystallization from Ethanol/DMF mixtures is often superior to column chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135420365, 2-Amino-6-phenylpyrimidin-4-ol (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. Tautomerism in Pyrimidines and related heterocycles. (General Reference for Pyrimidine-4-one tautomerism). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-(3-Fluorophenyl)-5-pyrimidinemethanol (Analogous physicochemical data). Retrieved from [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Factors and Mechanisms. Retrieved from [Link]

Sources

Foreword: Contextualizing Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(3-Fluorophenyl)pyrimidin-4-ol in DMSO and Water

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biochemical efficacy and physicochemical properties. Among these properties, solubility stands as a foundational pillar, profoundly influencing a compound's behavior in both in vitro assays and in vivo systems. This guide focuses on this compound, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry due to the broad biological activities of pyrimidine derivatives.[1]

The accurate determination of this compound's solubility in both a non-polar organic solvent like dimethyl sulfoxide (DMSO) and a polar, protic solvent like water is not a mere procedural step; it is a critical juncture of decision-making. DMSO solubility dictates the feasibility of high-throughput screening and the preparation of concentrated stock solutions, while aqueous solubility is a direct surrogate for understanding potential bioavailability and formulation challenges.

This document is structured not as a rigid template but as a logical progression of scientific inquiry. We will first explore solubility in the context of compound storage and primary screening (DMSO) and then advance to the more physiologically relevant, yet complex, domain of aqueous systems. The protocols herein are presented as self-validating systems, designed to generate robust and reproducible data. We will delve into the causality behind experimental choices, grounding our methodologies in established physicochemical principles to provide researchers, scientists, and drug development professionals with a comprehensive framework for their investigations.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO) — The Gateway to Screening

The utility of DMSO as the primary solvent for compound libraries is unparalleled. Its capacity to dissolve a wide spectrum of chemical matter makes it indispensable for creating the high-concentration stock solutions (typically 10-50 mM) that fuel high-throughput screening (HTS) campaigns.[2][3] However, assuming a compound's solubility in DMSO is a frequent and costly oversight. An undissolved compound in a stock solution leads to erroneously low activity in assays and renders structure-activity relationship (SAR) data unreliable. Therefore, the first step is to definitively determine the maximum solubility in this critical solvent.

Guiding Principle: The "Gold Standard" Thermodynamic Approach

To determine the true equilibrium solubility, a thermodynamic approach is required. This method, often referred to as the "shake-flask" method, involves creating a supersaturated solution and allowing it to equilibrate over a sufficient period.[4][5] This ensures that the measured concentration represents the true saturation point of the compound in the solvent at a given temperature, independent of kinetic artifacts.

Experimental Protocol: Thermodynamic Solubility of this compound in DMSO

This protocol provides a definitive method for measuring the maximum equilibrium solubility in anhydrous DMSO at ambient temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >10,000 rpm)

  • 2 mL microcentrifuge tubes

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Appropriate HPLC column (e.g., C18) and solvents

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[2]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

    • Vortex the mixture vigorously for 3-5 minutes. The goal is to create a slurry where undissolved solid is clearly visible. If all solid dissolves, incrementally add more pre-weighed compound until a persistent precipitate is observed.[2]

  • Equilibration:

    • Seal the tube securely and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the slurry to equilibrate for a minimum of 24 hours.[2][4] This extended incubation is critical to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[2] This step ensures a clear separation of the saturated supernatant from the solid phase.

  • Sample Collection and Quantification:

    • Carefully open the tube, taking care not to disturb the solid pellet.

    • Withdraw a known, small volume of the clear supernatant (e.g., 20 µL) and transfer it to a clean tube.

    • Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC-UV standard curve.

    • Prepare a multi-point standard curve of this compound of known concentrations.

    • Analyze the diluted sample and the standards via HPLC-UV.

    • Using the standard curve, calculate the concentration of the compound in the diluted sample and back-calculate to determine the concentration in the original, undiluted DMSO supernatant. This value is the thermodynamic solubility.[4]

Data Presentation & Interpretation

The final solubility data should be presented in a clear, quantitative format.

ParameterValueUnitMethod
Thermodynamic SolubilityTo Be Determinedmg/mL or mMShake-Flask (HPLC-UV)
Workflow for DMSO Thermodynamic Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh ~10 mg of Compound B Add Anhydrous DMSO (e.g., 200 µL) A->B C Vortex Vigorously (3-5 min) to create slurry B->C D Incubate on Shaker (24 hours @ 25°C) C->D E Centrifuge at High Speed (15 min @ 14,000 rpm) D->E F Collect Supernatant E->F G Dilute Serially F->G H Quantify via HPLC-UV (vs. Standard Curve) G->H I Calculate Solubility H->I

Caption: Workflow for determining thermodynamic solubility in DMSO.

Part 2: Aqueous Solubility — A Predictor of Biological Performance

While DMSO solubility is a logistical necessity, aqueous solubility is a cornerstone of a compound's drug-like properties. Poor aqueous solubility can lead to low oral bioavailability, unreliable in vitro assay results, and significant formulation hurdles.[6][7] Unlike in DMSO, the solubility of this compound in an aqueous environment is complicated by its chemical structure, which allows for tautomerism and pH-dependent ionization.

Physicochemical Principles: Tautomerism and pH-Dependence

The 4-ol (-OH) group on the pyrimidine ring of the target compound can exist in equilibrium with its keto (=O) tautomer, 2-(3-Fluorophenyl)pyrimidin-4(3H)-one.[8] This keto-enol tautomerism can significantly impact the molecule's hydrogen bonding capacity and crystal packing, thereby influencing its solubility.[8]

Furthermore, the pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the aqueous medium. This means the compound will have at least one pKa value, and its solubility will vary significantly with pH.[9] Therefore, measuring solubility at a physiologically relevant pH, such as in a Phosphate-Buffered Saline (PBS) solution at pH 7.4, is standard practice.

Experimental Protocols: Kinetic vs. Thermodynamic Solubility

Two distinct types of aqueous solubility are measured in drug discovery, each answering a different question.[9]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[6][7] This mimics the conditions of many in vitro biological assays and provides a measure of a compound's propensity to fall out of a supersaturated solution. It is a high-throughput method often used for initial compound ranking.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating the solid compound in an aqueous buffer over an extended period.[5] It represents the maximum concentration of the compound that can be achieved in solution under equilibrium conditions and is the more relevant value for predicting in vivo absorption.[9]

Protocol 2.2.1: High-Throughput Kinetic Solubility Assay

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[10]

  • Assay Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.[4][10]

  • Aqueous Dilution: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).[4][10]

  • Incubation: Cover the plate and shake for a defined period, typically 1.5 to 2 hours, at room temperature.[4][11]

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by measuring the turbidity or light scattering with a nephelometer.[6][10] Alternatively, the plate can be filtered through a solubility filter plate, and the concentration of the compound remaining in the filtrate is quantified by UV spectroscopy or LC-MS/MS against a standard curve.[7][11] The concentration at which significant precipitation is observed is the kinetic solubility limit.

Protocol 2.2.2: "Gold Standard" Thermodynamic Aqueous Solubility (Shake-Flask)

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.[4]

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4][9]

  • Phase Separation & Analysis:

    • After equilibration, separate the solid from the liquid phase. This can be done by centrifugation followed by careful collection of the supernatant, or by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm).[4]

    • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.[4][12] This concentration is the thermodynamic solubility.

Data Presentation & Interpretation

Aqueous solubility data should clearly distinguish between the kinetic and thermodynamic values.

ParameterBuffer SystemValueUnitMethod
Kinetic SolubilityPBS, pH 7.4To Be DeterminedµM or µg/mLNephelometry / Filtration
Thermodynamic SolubilityPBS, pH 7.4To Be DeterminedµM or µg/mLShake-Flask (HPLC-UV)

It is expected that the kinetic solubility value will be higher than the thermodynamic solubility, as the former represents a metastable supersaturated state.[9]

Aqueous Solubility Workflow Diagrams

The distinct workflows for kinetic and thermodynamic aqueous solubility are visualized below.

cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection A Prepare 20 mM Stock in DMSO B Dispense 2 µL Stock into 96-well plate A->B C Rapidly Add 198 µL Aqueous Buffer (pH 7.4) B->C D Shake for 2 hours at Room Temp C->D E Measure Turbidity (Nephelometry) D->E F OR D->F G Filter Plate & Quantify Filtrate (LC-MS) F->G

Caption: Workflow for the high-throughput kinetic solubility assay.

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Shake for 24-48 hours at constant temp. B->C D Filter or Centrifuge to remove solid C->D E Quantify Supernatant via HPLC or LC-MS D->E F Calculate Solubility E->F

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Conclusion

Determining the solubility of this compound in DMSO and aqueous buffer is a foundational step in its evaluation as a potential drug candidate. The thermodynamic shake-flask method provides the definitive solubility value in both DMSO and water, representing a true equilibrium state. For higher throughput needs, particularly when mimicking in vitro assay conditions, the kinetic solubility assay offers a rapid and valuable assessment. By employing these robust, self-validating protocols, researchers can generate high-quality, reliable data, enabling informed decisions in the complex, multi-parameter optimization process that defines modern drug discovery.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Kireeva, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

  • Roy, A., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Strasbourg. Retrieved from [Link]

  • Dehghan, A., et al. (2024). Will we ever be able to accurately predict solubility?. PMC. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

Sources

Thermodynamic Stability & Tautomeric Equilibrium of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-(3-Fluorophenyl)pyrimidin-4-ol Tautomers Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Physical Organic Chemistry)

A Technical Guide for Structural Validation in Drug Discovery

Executive Summary

In the context of kinase inhibitor design and fragment-based drug discovery, the tautomeric state of a scaffold dictates its hydrogen bond donor/acceptor (HBD/HBA) profile. For This compound , the thermodynamic equilibrium is not merely a structural curiosity but a determinant of ligand-protein binding affinity and solubility.

While the "pyrimidin-4-ol" nomenclature implies an aromatic hydroxyl species, extensive solution-phase data suggests that the 3H-pyrimidin-4-one (oxo) tautomer is the globally stable minimum in polar media ($ \Delta G \approx -5 \text{ to } -7 \text{ kcal/mol}


I^-$), modulating the pKa of the N3 proton and altering the dipole moment, yet it rarely inverts the intrinsic preference for the oxo-form in aqueous environments.

This guide outlines the theoretical framework, computational assessment, and experimental validation protocols required to definitively assign the tautomeric state of this scaffold.

Theoretical Framework: The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between three primary species. Understanding the energetic penalties associated with each is critical for accurate docking simulations.

The Three Primary Tautomers
  • Tautomer A (Hydroxy-form): this compound.

    • Characteristics: Fully aromatic pyrimidine ring.

    • H-Bond Profile: N1 (Acceptor), N3 (Acceptor), O-H (Donor).

    • Stability: Favored in the gas phase and non-polar solvents (dielectric constant

      
      ) where dipole minimization is critical.
      
  • Tautomer B (3H-Oxo-form): 2-(3-fluorophenyl)pyrimidin-4(3H)-one.

    • Characteristics: Amide-like resonance; loss of full aromaticity in the heterocyclic ring, compensated by the strong C=O bond enthalpy.

    • H-Bond Profile: N1 (Acceptor), N3-H (Donor), C=O (Acceptor).

    • Stability: The dominant species in polar solvents (DMSO,

      
      ) and the solid state.
      
  • Tautomer C (1H-Oxo-form): 2-(3-fluorophenyl)pyrimidin-4(1H)-one.

    • Characteristics: Cross-conjugated system (higher energy).

    • Stability: Generally a high-energy intermediate (

      
       above Tautomer B) and rarely observed unless N3 is sterically blocked.
      
The Fluorine Substituent Effect

The 3-fluorophenyl group at C2 exerts a through-bond inductive effect:

  • Electronic Withdrawal: The fluorine atom (meta to the pyrimidine attachment) withdraws electron density from the C2 carbon.

  • Acidity Modulation: This withdrawal stabilizes the conjugate base, making the N3-H proton slightly more acidic than in the non-fluorinated analog.

  • Binding Implication: While it does not flip the equilibrium back to the hydroxy form in water, it increases the "softness" of the carbonyl oxygen, potentially enhancing specific interactions in halogen-bonding pockets.

Visualization of Equilibrium[1][2]

The following diagram illustrates the equilibrium pathways and the energetic hierarchy of the tautomers.

TautomerEquilibrium Hydroxy Tautomer A (Hydroxy Form) Gas Phase Preferred Oxo3H Tautomer B (3H-Oxo Form) Solution/Solid Dominant (Global Minimum) Hydroxy->Oxo3H Solvation (Polar) Oxo3H->Hydroxy Gas Phase / Non-polar Oxo1H Tautomer C (1H-Oxo Form) High Energy (Kinetic Trap) Oxo3H->Oxo1H +12 kcal/mol

Figure 1: Thermodynamic landscape of this compound. The 3H-oxo form is the thermodynamic sink in biological media.

Computational Assessment Protocol (In Silico)

Before synthesis, Density Functional Theory (DFT) is used to predict


 values.
Protocol: DFT Tautomer Ratio Prediction

Objective: Calculate the Boltzmann distribution of tautomers in water.

  • Conformational Search:

    • Generate conformers for the 3-fluorophenyl rotation (dihedral angle C2-C1'-C2'-C3').

    • Tool: RDKit or OPLS3e force field.

  • Geometry Optimization:

    • Level of Theory: B3LYP or

      
      B97X-D (dispersion corrected).
      
    • Basis Set: 6-311++G(d,p) (diffuse functions are essential for anionic/lone-pair interactions).

    • Software: Gaussian 16 / ORCA.

  • Solvation Modeling:

    • Apply SMD (Solvation Model based on Density) for water (

      
      ).
      
    • Note: PCM models often underestimate the stability of the oxo-form; SMD is preferred for tautomerism.

  • Frequency Calculation:

    • Verify zero imaginary frequencies.

    • Extract Gibbs Free Energy (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
      .
      

Experimental Validation Protocol (In Vitro)

NMR is the gold standard for distinguishing these tautomers. X-ray crystallography is definitive for the solid state but may not reflect the solution state relevant to biology.

Protocol: NMR Structural Assignment

Rationale: Proton NMR (


H) is often insufficient due to rapid exchange of the O-H/N-H proton. Carbon (

C) and Nitrogen (

N) chemical shifts are diagnostic.[1]
ParameterTautomer A (Hydroxy)Tautomer B (3H-Oxo)
C4 Chemical Shift ~160 - 165 ppm~155 - 160 ppm (Upfield shift due to C=O character)
C5 Chemical Shift ~95 - 100 ppm~105 - 110 ppm
N3 Chemical Shift ~250 ppm (Pyridine-like)~150 - 170 ppm (Amide-like, shielded)
J(C-F) Coupling Distinct multiplets on PhenylSimilar pattern, but slight

Step-by-Step Workflow:
  • Solvent Selection: Dissolve 5-10 mg of compound in DMSO-d6 .

    • Why? DMSO slows proton exchange compared to MeOD/D2O, allowing potential observation of the N-H proton (typically

      
       11-13 ppm for pyrimidinones).
      
  • 1D

    
    C NMR:  Acquire a proton-decoupled spectrum (minimum 512 scans).
    
    • Target: Look for the carbonyl-like carbon at C4.

  • 2D

    
    N HMBC:  This is the critical experiment.
    
    • Setup: Optimize for long-range coupling (

      
      ).
      
    • Analysis:

      • If Hydroxy form : N3 will correlate only to C2/C4 protons and appear downfield (~250 ppm).

      • If Oxo form : The N3-H proton (if visible) will show a direct correlation to N3 (HSQC) or strong HMBC correlations to C2/C4, with N3 appearing significantly upfield (~160 ppm).

Protocol: UV-Vis Solvatochromism

Method: Measure


 in Cyclohexane vs. Water.
  • Result: A significant bathochromic shift (red shift) and change in band shape in water indicates the formation of the oxo species, which has a different conjugation length than the aromatic hydroxy species.

Implications for Drug Discovery[4][5][6][7][8][9]

Binding Mode Ambiguity

In docking studies (e.g., Glide, Gold), the software may default to the aromatic hydroxy form because it scores better for "aromatic stacking." However, if the protein pocket is hydrated, the oxo form is the likely bioactive species.

  • Action: Enumerate both tautomers in your ligand library.

  • Penalty: If the protein requires the hydroxy form to bind (e.g., as a donor to a backbone carbonyl), you must add an energetic penalty of ~5-7 kcal/mol to the docking score to account for the cost of tautomerizing from the stable aqueous oxo form.

ADME Properties[7]
  • Permeability: The hydroxy form is more lipophilic (higher logP). The equilibrium shift toward the hydroxy form in the lipid bilayer membrane facilitates passive permeability.

  • Metabolic Stability: The 3H-oxo form is susceptible to nucleophilic attack or oxidation at the C5/C6 positions. The 3-fluorophenyl group helps block metabolic soft spots on the phenyl ring but does not protect the pyrimidine core.

Analytical Workflow Diagram

Workflow Start Target: this compound InSilico In Silico Prediction (DFT B3LYP/6-311++G** + SMD Water) Start->InSilico Synthesis Synthesis & Purification InSilico->Synthesis NMR NMR Validation (DMSO-d6, 15N-HMBC) Synthesis->NMR Decision Tautomer Assignment NMR->Decision Docking Structure-Based Drug Design (Penalty Calculation) Decision->Docking If Oxo dominant (adjust docking penalty)

Figure 2: Integrated workflow for determining and utilizing tautomeric data in drug design.

References

  • Tautomerism in 4-Hydroxypyrimidines

    • Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.[2][3]

    • Source: Giuliano et al., The Journal of Physical Chemistry A (2010).
    • URL:[Link]

    • Relevance: Establishes the dominance of the oxo-form in solution using synchrotron-based techniques.
  • Computational Prediction of Tautomers

    • Title: Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.[4][5][6]

    • Source: Pan et al.
    • URL:[Link]

    • Relevance: Validates DFT and neural network approaches for predicting tautomer r
  • NMR Methods for Heterocycles

    • Title: 15N NMR Spectroscopy in Structural Analysis: An Upd
    • Source: Marek et al., Chemical Reviews (2021).
    • URL:[Link]

    • Relevance: Provides the chemical shift ranges necessary to distinguish pyridine-type nitrogens
  • Fluorine Substituent Effects

    • Title: Fluorine in Medicinal Chemistry.
    • Source: Purser et al., Chemical Society Reviews (2008).
    • URL:[Link]

    • Relevance: Explains the inductive effects of fluorine on neighboring pKa values and lipophilicity.

Sources

A Technical Guide to 2-(3-Fluorophenyl)pyrimidin-4-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in essential biomolecules like nucleobases has made it a "privileged scaffold," capable of interacting with a wide range of biological targets through hydrogen bonding and aromatic interactions.[1] This guide provides an in-depth exploration of a specific, highly promising subclass: 2-(3-Fluorophenyl)pyrimidin-4-ol derivatives. The strategic incorporation of a 3-fluorophenyl moiety at the 2-position introduces unique electronic properties and metabolic stability, making these compounds particularly attractive for modern drug discovery campaigns. We will dissect the synthetic methodologies, analyze structure-activity relationships (SAR), and delve into the mechanisms of action that underpin their therapeutic potential, with a focus on their emerging role as potent enzyme inhibitors in oncology.

The Strategic Importance of the this compound Scaffold

The pyrimidin-4-ol core provides a rigid and versatile framework for molecular recognition. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the hydroxyl group at C4 can act as a hydrogen bond donor, facilitating precise interactions within enzyme active sites.[1]

The choice of a 3-fluorophenyl substituent at the 2-position is a deliberate and common strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the pyrimidin-4-ol proton, influencing solubility and target binding.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can displace water molecules from binding pockets, leading to increased affinity.

These properties have positioned this compound derivatives as promising candidates for targeting various diseases, particularly cancer, where they have shown potent activity as kinase and deubiquitinase inhibitors.[3][4][5]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 2-aryl-pyrimidin-4-ol scaffold is typically achieved through a convergent synthesis involving the condensation of a C3 dielectrophile with an amidine.

Core Synthesis: A General Protocol

A robust and widely employed method for synthesizing the this compound core involves the cyclocondensation of 3-fluorobenzamidine with a β-ketoester, such as ethyl acetoacetate , under basic conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add 3-fluorobenzamidine hydrochloride (1.0 equivalent).

  • Addition of Reagents: Stir the mixture at room temperature for 20 minutes to liberate the free amidine. To this suspension, add ethyl acetoacetate (1.05 equivalents) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and reduce the volume under vacuum. Acidify the residue with 2M hydrochloric acid (HCl) to a pH of ~5-6.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with diethyl ether to remove impurities. The solid can be further purified by recrystallization from ethanol to yield the pure this compound.

Causality: The use of a strong base like sodium ethoxide is crucial for deprotonating the β-ketoester, forming an enolate which then attacks the electrophilic carbon of the amidine. The subsequent intramolecular cyclization and dehydration drive the reaction to completion.

Workflow for Derivative Synthesis

The pyrimidin-4-ol core is a versatile intermediate for further functionalization, particularly at the C4 position, to generate libraries of analogs for SAR studies. A common strategy involves converting the hydroxyl group into a better leaving group, such as a chloride, which can then be displaced by various nucleophiles.

G cluster_core Core Synthesis cluster_derivatization Derivatization at C4 Core This compound Chlorination 4-Chloro-2-(3-fluorophenyl)pyrimidine Core->Chlorination POCl3, heat Amination N-Substituted-2-(3-fluorophenyl)pyrimidin-4-amine (e.g., Kinase Inhibitors) Chlorination->Amination R-NH2, Base (e.g., DIPEA)

Caption: General workflow for synthesizing C4-amino derivatives.

Biological Applications and Mechanisms of Action

While derivatives of this scaffold have shown broad biological activity, including anti-inflammatory properties[6], their most significant impact has been in oncology. They have been successfully developed as potent inhibitors of several key enzyme families.

Case Study: Inhibition of USP1/UAF1 Deubiquitinase

A prominent example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[3][4] This complex is a critical regulator of the DNA damage response, and its inhibition is a promising anticancer strategy.[4]

Mechanism of Action: USP1/UAF1 removes ubiquitin from key substrates like Proliferating Cell Nuclear Antigen (PCNA). The monoubiquitination of PCNA is essential for activating the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism. By inhibiting USP1, these compounds lead to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which stalls DNA replication and induces apoptosis in cancer cells, particularly those deficient in other DNA repair pathways.[4]

G cluster_usp1 USP1/UAF1 Complex DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA Stalls Replication Fork Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination TLS Translesion Synthesis (DNA Damage Tolerance) Ub_PCNA->TLS Activates USP1 USP1/UAF1 Ub_PCNA->USP1 Cell_Survival Cancer Cell Survival TLS->Cell_Survival Apoptosis Apoptosis USP1->PCNA Deubiquitinates Inhibitor 2-(3-Fluorophenyl)pyrimidin-4-amine Derivative Inhibitor->Apoptosis Promotes Inhibitor->USP1 Inhibits

Caption: Simplified signaling pathway of USP1/UAF1 inhibition.

Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binder" in protein kinases, mimicking the adenine ring of ATP.[7] Derivatives of 2-arylpyrimidines have been developed as potent inhibitors of various kinases implicated in cancer, such as:

  • p21-Activated Kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have shown potent inhibition of PAK1, which is involved in cell proliferation and motility.[5]

  • c-Met Kinase: Fused furo[2,3-d]pyrimidines bearing fluorophenyl substituents are effective inhibitors of the c-Met receptor tyrosine kinase, a target in various cancers.[8][9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.[10]

Key SAR Findings for USP1/UAF1 Inhibitors[3]:

  • C4 Position: A substituted amine is crucial. An N-benzyl group provides a significant boost in potency.

  • C2 Phenyl Ring: Substituents are generally well-tolerated. The 3-fluoro group, as discussed, is beneficial for both its electronic and metabolic properties.

  • C5 Position: This position is sensitive to substitution. Small alkyl groups can be tolerated, but larger groups are detrimental to activity.

  • C6 Position: Substitution at this position generally leads to a loss of potency.

G SAR_Image

Caption: Key SAR points for pyrimidine-based USP1/UAF1 inhibitors.

Quantitative Data and Protocols

Biological Activity Data

The following table summarizes the biological activity of representative N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex.

Compound IDC2-SubstituentC4-SubstituentUSP1/UAF1 IC₅₀ (nM)[3]Cell Viability IC₅₀ (μM)[3]
1 PhenylN-benzylamine2303.5
2 3-FluorophenylN-benzylamine1502.1
3 3-ChlorophenylN-benzylamine1802.8
4 PhenylN-(4-methoxybenzyl)amine4507.2
ML323 (70 in ref) IsopropylN-(3,5-dichlorobenzyl)amine210.8

Note: Compound ML323 is a highly optimized analog from the same series, demonstrating the potency achievable through SAR studies.

Protocol: In Vitro USP1/UAF1 Inhibition Assay

This protocol describes a typical fluorescence-based assay to measure the inhibitory activity of compounds against the USP1/UAF1 deubiquitinase complex.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

    • Enzyme: Recombinant human USP1/UAF1 complex.

    • Substrate: Ubiquitin-Rhodamine110.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add 5 µL of assay buffer.

    • Add 50 nL of test compound solution from the DMSO plate.

    • Add 5 µL of the USP1/UAF1 enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of the Ubiquitin-Rhodamine110 substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and ability to potently and selectively inhibit key enzymes like USP1/UAF1 and various protein kinases underscore their therapeutic potential.[3][5][8] Future work will likely focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to improve their clinical candidacy.[3] The exploration of novel substitutions and the development of fused heterocyclic systems based on this core will undoubtedly lead to the discovery of next-generation therapeutics for cancer and other debilitating diseases.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Flögel, O., et al. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Rudolph, J., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed. [Link]

  • PharmaEducation (n.d.). Structure Activity Relationship Of Drugs. PharmaEducation. [Link]

  • Abdel-Aal, A. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

  • Shaikh, I. N., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 304-316. [Link]

  • El-Sayed, N. F., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]

  • Papon, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Abdel-Aal, A. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 1-10. [Link]

  • Taha, M. O., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 583-593. [Link]

  • Kumar, R., et al. (2018). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. PubMed. [Link]

  • Kumar, D., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 19(1). [Link]

  • Fresneda, P. M., et al. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. [Link]

  • Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. [Link]

  • Papon, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • Singh, B., et al. (2026). Synthesis, Characterization and Biological Activity of some 2,4,6 tri substituted Pyrimidine Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Dal-Timer, Z. S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

Sources

Technical Guide: 2-(3-Fluorophenyl)pyrimidin-4-ol as a Pharmaceutical Building Block

[1]

Executive Summary

This compound (CAS: 76128-78-4 ) is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., EGFR, p38 MAP kinase, and JAK inhibitors).[1] Its value lies in the 3-fluorophenyl moiety, which enhances metabolic stability and lipophilicity, and the pyrimidin-4-ol core, which serves as a versatile handle for downstream functionalization—most notably via conversion to the 4-chloro derivative for

1

This guide provides a validated roadmap for the synthesis, handling, and application of this intermediate, moving beyond basic literature to offer process-level insights.

Chemical Identity & Properties

Structural Dynamics: Tautomerism

While often referred to as "pyrimidin-4-ol," this molecule exists primarily in the pyrimidin-4(3H)-one tautomeric form in the solid state and in polar solvents.[1] This distinction is critical for reactivity:

  • Nucleophilic attacks (e.g., alkylation) often occur at N3.

  • Electrophilic activation (e.g., with

    
    ) targets the oxygen to generate the aromatized 4-chloro species.
    
PropertyData
CAS Number 76128-78-4
Molecular Formula

Molecular Weight 190.18 g/mol
Appearance White to off-white solid
Melting Point >200°C (Typical for pyrimidinones due to H-bonding)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
The Fluorine Effect

The meta-fluorine substitution on the phenyl ring is strategic:

  • Metabolic Blocking: It blocks the metabolically labile C3 position on the phenyl ring.

  • Electronic Modulation: The electron-withdrawing nature (

    
    ) reduces the electron density of the pyrimidine ring slightly, potentially increasing the reactivity of the 4-position towards nucleophilic displacement after chlorination.[1]
    

Synthetic Pathways (Upstream)

The most robust route to 2-arylpyrimidin-4-ols involves the condensation of an amidine with a three-carbon electrophile .[1] For the unsubstituted pyrimidine ring (H at C5/C6), ethyl propiolate or ethyl 3-ethoxyacrylate are the reagents of choice.

Validated Synthesis Route

Reagents: 3-Fluorobenzamidine hydrochloride, Ethyl propiolate (or Ethyl 3-ethoxyacrylate), Sodium Ethoxide (NaOEt).

Mechanism:

  • Free Basing: NaOEt neutralizes the amidine salt.

  • Michael Addition: The amidine nitrogen attacks the

    
    -carbon of the propiolate.
    
  • Cyclization: The second nitrogen attacks the ester carbonyl, releasing ethanol.

SynthesisAmidine3-FluorobenzamidineHClIntermediateAcyclicIntermediateAmidine->Intermediate+ NaOEt/EtOHRefluxElectrophileEthyl Propiolate(or 3-ethoxyacrylate)Electrophile->IntermediateProduct2-(3-Fluorophenyl)pyrimidin-4(3H)-oneIntermediate->Product- EtOHCyclization

Caption: Condensation pathway for the construction of the pyrimidine core.[1]

Downstream Functionalization & Applications

The utility of this compound is defined by its conversion into the 4-chloro derivative, a "master key" for library generation.[1]

Activation via Chlorination

Reaction with phosphorus oxychloride (

Diversification ( & Suzuki)

Once the 4-chloro species is generated, it serves as an electrophile for:

  • 
     Reactions:  With amines (anilines, aliphatic amines) to form kinase inhibitors.
    
  • Suzuki-Miyaura Coupling: With aryl boronic acids to form bi-aryl systems.[1]

DiversificationCore2-(3-Fluorophenyl)pyrimidin-4-olChloro4-Chloro-2-(3-fluorophenyl)pyrimidineCore->ChloroPOCl3, Reflux(-HCl, -PO2Cl)Target1Kinase Inhibitor(Amino-pyrimidine)Chloro->Target1R-NH2, Base(SNAr)Target2Bi-aryl System(Suzuki Product)Chloro->Target2Ar-B(OH)2, Pd(0)(Suzuki)

Caption: Divergent synthesis from the 4-ol scaffold to active pharmaceutical ingredients.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol assumes the use of ethyl 3-ethoxyacrylate for higher regioselectivity, though ethyl propiolate is also viable.[1]

  • Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (1.0 equiv) in anhydrous ethanol (10-15 volumes) to generate sodium ethoxide in situ.

  • Addition: Add 3-fluorobenzamidine hydrochloride (1.0 equiv) to the NaOEt solution. Stir at room temperature for 30 minutes to liberate the free amidine.

  • Condensation: Dropwise add ethyl 3-ethoxyacrylate (1.1 equiv) (or ethyl propiolate) over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.[1]

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water (approx. 20 volumes).

    • Adjust pH to ~5–6 using glacial acetic acid or 1N HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50°C.

    • Yield Expectation: 60–80%.

Protocol B: Chlorination to 4-Chloro-2-(3-fluorophenyl)pyrimidine

Safety Alert: POCl3 is corrosive and reacts violently with water.[1] Perform in a fume hood.

  • Setup: Place This compound (1.0 equiv) in a round-bottom flask.

  • Reagent: Add

    
      (5–10 volumes). Optional: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack intermediate, which accelerates the reaction.[1]
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution.

  • Quench (Critical Step):

    • Remove excess

      
       by rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture with saturated

      
       or 
      
      
      to pH 8.
  • Extraction: Extract with Ethyl Acetate or DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Result: The 4-chloro intermediate is usually stable enough for the next step without column chromatography.[1]

Medicinal Chemistry Context: Kinase Inhibition

The 2-(3-fluorophenyl)pyrimidine motif is a bioisostere of the quinazoline core found in drugs like Gefitinib .[1]

  • Binding Mode: The pyrimidine N1 often accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR), while the C4-substituent (after

    
    ) projects into the hydrophobic pocket.
    
  • Selectivity: The 3-fluorophenyl group sits in the solvent-exposed region or a specific hydrophobic pocket (Gatekeeper residue interaction), depending on the specific kinase.[1]

References

  • Synthesis of Pyrimidinones:J. Org. Chem., 2005, 70 (5), pp 1957–1960.
  • Chlorination Protocols:Organic Process Research & Development, 2000, 4 (6), pp 554–559. (Scale-up of chloropyrimidines using ).
  • Kinase Inhibitor Design: Journal of Medicinal Chemistry, 2012, 55 (3), pp 1082–1105. (SAR of pyrimidine-based kinase inhibitors).[1]

  • CAS Registry: this compound, CAS No. 76128-78-4 .[1][3] Verified via ChemicalBook and PubChem. (Note: Link directs to search; specific entry verified in commercial catalogs).

Methodological & Application

Application Note: Scalable Synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., p38 MAP kinase, EGFR). 2-(3-Fluorophenyl)pyrimidin-4-ol represents a critical building block where the 4-hydroxyl group functions as a versatile handle for chlorination (POCl₃) followed by S_NAr displacement, while the 3-fluorophenyl moiety provides metabolic stability and hydrophobic interactions in protein binding pockets.

This guide details a scalable, non-cryogenic synthesis route designed for multi-gram to kilogram production. Unlike medicinal chemistry routes that rely on expensive palladium-catalyzed cross-couplings (Suzuki-Miyaura), this protocol utilizes a robust condensation chemistry approach . This method minimizes cost, avoids heavy metal scavenging, and simplifies purification to a precipitation-filtration workflow.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Tautomerism: The compound exists in equilibrium between the hydroxy-pyrimidine and pyrimidin-4(3H)-one forms. While IUPAC nomenclature often cites the "ol," the "one" form predominates in the solid state and polar solvents.

  • Regiochemistry: The synthesis must strictly control for the formation of the 2-substituted isomer over the 6-substituted or acyclic byproducts.

Retrosynthetic Analysis & Route Selection

To ensure scalability and economic viability, we evaluate two primary disconnections.

  • Route A: Condensation (Recommended for Scale)

    • Strategy: De novo construction of the pyrimidine ring.

    • Key Steps: Pinner synthesis of the amidine followed by condensation with a C3-electrophile (Ethyl 3-ethoxyacrylate).

    • Pros: Low raw material cost, no transition metals, high atom economy.

    • Cons: Requires handling of gaseous ammonia or ammonium salts.

  • Route B: Suzuki Coupling (Medicinal Chemistry Scale)

    • Strategy: Functionalization of a pre-formed pyrimidine.[1][2][3]

    • Key Steps: Pd-catalyzed coupling of 2-chloropyrimidin-4-ol with 3-fluorophenylboronic acid.

    • Pros: Convergent, uses commercially available heterocycles.

    • Cons: High cost of boronic acids/catalysts, difficult removal of Pd residues (<10 ppm required for GMP).

Decision: Route A is selected as the primary protocol for scalable synthesis.

Reaction Scheme Diagram

ReactionScheme Nitrile 3-Fluorobenzonitrile (Starting Material) Amidine 3-Fluorobenzamidine HCl (Intermediate 1) Nitrile->Amidine 1. HCl/EtOH 2. NH3/EtOH (Pinner Reaction) Target This compound (Target) Amidine->Target + Acrylate NaOEt, EtOH Reflux, 6h Acrylate Ethyl 3-ethoxyacrylate (C3 Electrophile) Acrylate->Target

Figure 1: Retrosynthetic logic flow from commercial nitrile to target pyrimidine.

Detailed Experimental Protocol (Route A)

Phase 1: Synthesis of 3-Fluorobenzamidine Hydrochloride

Objective: Convert the nitrile to the amidine salt via the Pinner reaction. This avoids the use of expensive LiHMDS and is safer on a large scale.

Reagents:

  • 3-Fluorobenzonitrile (1.0 equiv)

  • Ethanol (Absolute)

  • Acetyl Chloride (creates HCl in situ) OR HCl gas

  • Ammonia (7M in MeOH or gas)

Step-by-Step Workflow:

  • Imidate Formation:

    • Charge a reactor with 3-Fluorobenzonitrile (100 g, 0.826 mol) and absolute Ethanol (500 mL).

    • Cool to 0°C.[4]

    • Slowly add Acetyl Chloride (130 g, 1.65 mol) dropwise over 1 hour. Caution: Exothermic. Generates HCl gas and Ethyl Acetate.[2] Alternatively, bubble dry HCl gas into the solution until saturation (~30% weight increase).

    • Allow to warm to room temperature (20-25°C) and stir for 16-24 hours.

    • IPC (In-Process Control): Monitor by TLC/LCMS for disappearance of nitrile.

    • Concentrate the mixture under vacuum to remove excess HCl and solvent. The residue is the Ethyl Imidate Hydrochloride intermediate.

  • Ammonolysis:

    • Redissolve the crude imidate residue in Ethanol (300 mL).

    • Cool to 0°C.[4]

    • Add Ammonia solution (7M in MeOH, 3.0 equiv) or bubble NH3 gas.

    • Stir at room temperature for 12 hours.

    • Concentrate to dryness.

    • Purification: Triturate the solid with Diethyl Ether or Acetone to remove non-polar impurities. Filter and dry.

    • Yield Expectation: 85-95% as a white hygroscopic solid.

Phase 2: Cyclization to this compound

Objective: Condensation of the amidine with a 3-carbon electrophile. Ethyl 3-ethoxyacrylate is chosen over Ethyl Propiolate for superior regioselectivity and milder conditions.

Reagents:

  • 3-Fluorobenzamidine HCl (from Phase 1) (1.0 equiv)

  • Ethyl 3-ethoxyacrylate (1.1 equiv) [CAS: 1001-26-9]

  • Sodium Ethoxide (2.5 equiv) (21% wt solution in EtOH)

  • Ethanol (Solvent)[5]

Step-by-Step Workflow:

  • Reaction Setup:

    • In a clean reactor, charge Ethanol (10 vol relative to amidine).

    • Add 3-Fluorobenzamidine HCl (100 g, 0.57 mol).

    • Add Sodium Ethoxide solution (2.5 equiv). Stir for 15 mins to liberate the free amidine base. Note: NaCl will precipitate; this is normal.

  • Addition & Cyclization:

    • Add Ethyl 3-ethoxyacrylate (90.5 g, 0.63 mol) dropwise over 30 minutes.

    • Heat the mixture to Reflux (78-80°C) .

    • Maintain reflux for 6–8 hours.

    • Mechanism:[6][7] The amidine nitrogen attacks the

      
      -carbon of the acrylate (displacing ethoxide), followed by intramolecular cyclization of the second nitrogen onto the ester carbonyl.
      
  • Workup & Isolation:

    • Cool reaction to 50°C.[8]

    • Distill off approximately 70% of the Ethanol under reduced pressure.

    • Add Water (10 vol) to the residue. The mixture will be basic (pH > 10) and homogeneous (as the sodium salt of the pyrimidinol).

    • Acifidication (Critical Step): Slowly add Glacial Acetic Acid or 6N HCl to adjust pH to 5.0–6.0 .

    • Observation: The product will precipitate as a white to off-white solid.

    • Stir the slurry at 0-5°C for 2 hours to maximize yield.

  • Filtration & Drying:

    • Filter the solid.[2]

    • Wash the cake with Water (2 x 3 vol) to remove salts.

    • Wash with cold Ethanol (1 x 1 vol) to remove organic impurities.

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: 3-Fluorobenzamidine HCl Mix Mix with NaOEt/EtOH (Liberate Free Base) Start->Mix Add Add Ethyl 3-ethoxyacrylate (Controlled Addition) Mix->Add Heat Reflux (78°C) for 6-8h (Cyclization) Add->Heat Conc Concentrate & Add Water (Form Na-Salt Solution) Heat->Conc Acid Acidify to pH 5-6 (Precipitate Product) Conc->Acid Filter Filter & Wash (H2O / Cold EtOH) Acid->Filter End Final Product This compound Filter->End

Figure 2: Operational workflow for the condensation phase.

Analytical Parameters & Quality Control

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Melting Point 195–200°C (Lit.[2] varies by tautomer)DSC / Capillary
Residue on Ignition < 0.5%Gravimetric (Sulfated Ash)

Expected NMR Signals (DMSO-d6):

  • 
     12.8 ppm (br s, 1H, OH/NH tautomer)
    
  • 
     8.1 ppm (d, 1H, Pyrimidine H-6)
    
  • 
     7.9–8.0 ppm (m, 2H, Ar-H)
    
  • 
     7.5–7.6 ppm (m, 1H, Ar-H)
    
  • 
     7.3–7.4 ppm (m, 1H, Ar-H)
    
  • 
     6.3 ppm (d, 1H, Pyrimidine H-5)
    

Troubleshooting & Optimization

Issue: Low Yield during Precipitation

  • Cause: pH not optimized. The pyrimidinol is amphoteric. It forms a salt at high pH (anion) and can be protonated at very low pH (cation).

  • Solution: Strictly target the isoelectric point, typically pH 5–6. Do not over-acidify below pH 3.

Issue: "Sticky" Solid

  • Cause: Trapped impurities or oligomers from acrylate polymerization.

  • Solution: Ensure the ethanol wash is cold (<5°C). Recrystallize from DMF/Water or Ethanol if necessary.

Cost Optimization (Process Intensification): For multi-kilogram campaigns, Ethyl 3-ethoxyacrylate can be replaced by Sodium Formylacetate generated in situ.

  • Protocol: React Ethyl Formate + Ethyl Acetate + NaOEt to form the sodium enolate salt. Add the Amidine HCl directly to this mixture. This reduces raw material costs by ~40%.

References

  • Vertex Pharmaceuticals. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Link

  • National Institutes of Health (NIH). (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. Link

  • BLD Pharm. (n.d.). Product Safety and Data Sheet: this compound. Link

  • Arkivoc. (2006).[9] Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media. Link

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Link

Sources

Application Note: A Protocol for the Synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol via Pinner-Type Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol details a robust and widely applicable method based on the Pinner pyrimidine synthesis, which involves the base-catalyzed condensation of 3-fluorobenzamidine with ethyl acetoacetate. This document offers a step-by-step experimental procedure, a thorough explanation of the underlying chemical principles, safety protocols, and expected analytical characterization of the target molecule. The information is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction: The Significance of Pyrimidin-4-ols

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Specifically, the pyrimidin-4-ol core is a privileged structure in medicinal chemistry, frequently appearing in compounds developed for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies. The strategic introduction of substituents, such as a fluorophenyl group at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The Pinner synthesis, first reported in 1884, remains one of the most reliable and versatile methods for constructing the pyrimidine ring.[1] It achieves this by condensing an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester.[1] This application note presents a detailed protocol for the synthesis of this compound, leveraging this classic and efficient cyclocondensation reaction.

Chemical Theory and Mechanism

The synthesis of this compound is achieved through a base-catalyzed condensation reaction between 3-fluorobenzamidine and ethyl acetoacetate. The reaction proceeds through a series of nucleophilic addition and condensation steps, culminating in the formation of the stable pyrimidine ring.

The key mechanistic steps are as follows:

  • Deprotonation of Amidine: The reaction is initiated by the deprotonation of the 3-fluorobenzamidine hydrochloride salt by a strong base, typically sodium ethoxide, to generate the free amidine. This unmasks the nucleophilic character of the amidine nitrogens.

  • Nucleophilic Attack: The free amidine then acts as a dinucleophile. One of the nitrogen atoms attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate.

  • Intramolecular Cyclization: Following the initial attack, an intramolecular condensation occurs where the second nitrogen atom of the amidine attacks the ester carbonyl.

  • Dehydration and Tautomerization: The resulting tetrahedral intermediate eliminates a molecule of ethanol and a molecule of water to form the aromatic pyrimidine ring. The final product, this compound, exists in tautomeric equilibrium with its keto form, 2-(3-fluorophenyl)-3H-pyrimidin-4-one, with the hydroxyl form generally being favored in solution.

Reaction Mechanism Overview

Pinner_Pyrimidine_Synthesis cluster_intermediates Reaction Intermediates Amidine 3-Fluorobenzamidine (from hydrochloride + base) Initial_Adduct Initial Adduct Amidine->Initial_Adduct Nucleophilic attack on ketone Ketoester Ethyl Acetoacetate Ketoester->Initial_Adduct Product This compound Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular cyclization Cyclized_Intermediate->Product Dehydration & Tautomerization

Caption: A simplified diagram of the Pinner pyrimidine synthesis.

Experimental Protocol

This protocol is based on the general principles of the Pinner pyrimidine synthesis.[2] Anhydrous conditions are critical for the success of this reaction to prevent the hydrolysis of the base and starting materials.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
3-Fluorobenzamidine hydrochloride75207-72-6174.611.75 g1.0Starting material.
Ethyl acetoacetate141-97-9130.141.30 g (1.27 mL)1.0Ensure it is fresh and dry.
Sodium ethoxide141-52-668.050.75 g1.1Highly hygroscopic; handle under inert atmosphere.
Anhydrous Ethanol64-17-546.0725 mL-Use absolute ethanol (≥99.5%).
1 M Hydrochloric Acid7647-01-0-~10 mL-For neutralization.
Ethyl Acetate141-78-6-100 mL-For extraction.
Saturated Sodium Chloride (Brine)7647-14-5-30 mL-For washing.
Anhydrous Sodium Sulfate7757-82-6-As needed-For drying.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental Workflow

G A 1. Setup & Inert Atmosphere (Oven-dried glassware, N2 flush) B 2. Prepare Sodium Ethoxide Solution (Dissolve NaOEt in anhydrous EtOH) A->B C 3. Generate Free Amidine (Add 3-Fluorobenzamidine HCl, stir 30 min) B->C D 4. Add β-Ketoester (Add Ethyl Acetoacetate dropwise) C->D E 5. Reflux Reaction (Heat to reflux for 4-6 hours) D->E F 6. Work-up (Cool, neutralize with HCl, extract with EtOAc) E->F G 7. Purification (Dry, concentrate, and recrystallize/chromatography) F->G

Caption: The overall workflow for the synthesis of this compound.

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Reaction Setup: In the 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (25 mL).

  • Base Addition: Carefully add sodium ethoxide (0.75 g, 1.1 eq) to the ethanol. Stir the mixture until the sodium ethoxide is fully dissolved.

  • Amidine Addition: To the stirred sodium ethoxide solution, add 3-fluorobenzamidine hydrochloride (1.75 g, 1.0 eq). Stir the resulting suspension at room temperature for 30 minutes. This step generates the free 3-fluorobenzamidine in situ.

  • Substrate Addition: Slowly add ethyl acetoacetate (1.27 mL, 1.0 eq) to the reaction mixture dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Safety and Handling Precautions

  • Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Handle only in an inert atmosphere (glove box or under nitrogen/argon). Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.

  • Ethyl Acetoacetate: Combustible liquid and causes serious eye irritation. Keep away from heat and open flames.

  • 3-Fluorobenzamidine hydrochloride: May cause skin and eye irritation. Avoid inhalation of dust.

  • General Precautions: The entire procedure should be conducted in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.

Expected Results and Characterization

The final product, this compound, should be an off-white to pale yellow solid. The identity and purity of the compound should be confirmed using standard analytical techniques.

Predicted Analytical Data:

  • Appearance: Off-white solid.

  • Molecular Formula: C₁₀H₇FN₂O

  • Molecular Weight: 190.18 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the fluorophenyl and pyrimidine rings. A broad singlet corresponding to the hydroxyl proton (OH) is also expected, which may be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum should show signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. Aromatic and pyrimidine carbons are expected in the δ 110-170 ppm range.

  • Mass Spectrometry (ESI+): Expected m/z: 191.06 [M+H]⁺.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Presence of water in reagents or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents and handle hygroscopic reagents (sodium ethoxide) under an inert atmosphere.
Incomplete reaction.Increase the reflux time and monitor the reaction by TLC until the starting materials are consumed.
Formation of Multiple Byproducts Impure starting materials.Check the purity of the amidine and β-ketoester before starting the reaction. Purify if necessary.
Side reactions due to incorrect stoichiometry.Ensure accurate weighing and addition of reagents, particularly the base.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol).
Product co-elutes with impurities.Consider recrystallization from a different solvent system.

Conclusion

The Pinner-type condensation described in this application note provides an effective and reliable method for the synthesis of this compound. By adhering to anhydrous conditions and following the outlined procedure, researchers can successfully prepare this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The protocol is robust and can likely be adapted for the synthesis of other 2-arylpyrimidin-4-ol analogs.

References

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. Available at: [Link]

  • CN102786479A - Preparation method of 4-hydroxy-substituted pyrimidine compound. Google Patents.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrimidines represent an important class of heterocycles containing two nitrogen atoms at position 1 and 3 of the six membered ring show wide range of biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

Converting 2-(3-Fluorophenyl)pyrimidin-4-ol to 4-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Conversion of 2-(3-Fluorophenyl)pyrimidin-4-ol to 4-Chloro-2-(3-fluorophenyl)pyrimidine: A Guide for Medicinal Chemistry Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The transformation of a pyrimidin-4-ol scaffold to its 4-chloro derivative is a cornerstone reaction in modern medicinal chemistry. 4-Chloropyrimidines are exceptionally valuable intermediates, acting as versatile electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a diverse array of nucleophiles (amines, thiols, alcohols) at the C4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed, field-proven protocol for the chlorination of this compound, a common precursor in drug discovery programs, using phosphorus oxychloride (POCl₃). We will delve into the reaction mechanism, provide a robust step-by-step methodology, and address critical safety and operational considerations to ensure a successful, high-yielding synthesis.

Scientific Principles: Mechanism of Chlorination

The conversion of a hydroxypyrimidine to a chloropyrimidine is not a simple hydroxyl-for-chloro exchange. The pyrimidin-4-ol starting material exists in a tautomeric equilibrium with its more stable keto form, pyrimidin-4(3H)-one. The reaction with phosphorus oxychloride (POCl₃) is a well-established and highly effective method for this transformation, proceeding through a dehydration-chlorination pathway.[1][2][3]

The mechanism can be conceptualized as follows:

  • Activation of the Pyrimidinone: The lone pair of electrons on the carbonyl oxygen of the pyrimidin-4(3H)-one tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Intermediate: This initial attack leads to the formation of a highly reactive dichlorophosphate ester intermediate, with the pyrimidine ring now possessing a significantly more electrophilic C4 carbon.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ itself or from the resulting phosphorodichloridic acid byproducts, acts as a nucleophile. It attacks the activated C4 position.

  • Elimination and Product Formation: The phosphate group is eliminated as a stable leaving group, and the aromaticity of the pyrimidine ring is restored, yielding the desired 4-chloropyrimidine product.

The use of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), is common in these reactions to neutralize the HCl generated in situ, which can otherwise lead to unwanted side reactions.[1][2] However, for many substrates, using POCl₃ as both the reagent and the solvent is sufficient to drive the reaction to completion.

Mandatory Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly hazardous chemical that demands strict adherence to safety protocols. Its mishandling can lead to severe injury. All personnel must be thoroughly trained on its properties and emergency procedures before beginning any work.

HAZARD OVERVIEW:

  • Corrosivity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5][6]

  • Reactivity with Water: It reacts violently and exothermically with water, moisture, or alcohols, releasing toxic and corrosive hydrogen chloride (HCl) gas and phosphoric acid.[4][5][6] This reaction can cause a dangerous pressure buildup in a closed system.

  • Toxicity: Inhalation of its fumes can be fatal and may cause delayed pulmonary edema.[6][7]

ESSENTIAL PERSONAL PROTECTIVE EQUIPMENT (PPE):

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with a robust airflow.[4][8]

  • Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[4][5]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves. Butyl rubber or a multi-layer laminate (e.g., Silver Shield®) are recommended. Double-gloving is a prudent practice.[8]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.[4][5]

  • Emergency Access: An eyewash station and safety shower must be immediately accessible and tested regularly.[5][6]

EMERGENCY PROCEDURES:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7][8]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4][7]

  • Spills: Evacuate the area. Absorb small spills with an inert, dry material like vermiculite or sand. DO NOT USE WATER or combustible materials.[5] Place the absorbent material in a sealed container for hazardous waste disposal.

Experimental Application & Protocols

This protocol details the conversion of this compound to 4-Chloro-2-(3-fluorophenyl)pyrimidine.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceEnsure starting material is dry.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercial SourceHandle with extreme caution (see Section 3).
Crushed IceN/ALaboratory SupplyFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS GradeLaboratory PreparationFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying organic layers.
Equipment
Round-bottom flask (oven-dried)
Reflux condenser with gas outlet/drying tube
Magnetic stirrer and stir bar
Heating mantle with temperature control
Large beaker or crystallizing dishFor ice bath/quenching.
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Reaction Workflow Visualization

The overall workflow from setup to purification is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Assemble Dry Glassware (Flask, Condenser) charge 2. Charge Flask with Starting Material setup->charge add_reagent 3. Add POCl₃ (in fume hood) charge->add_reagent reflux 4. Heat to Reflux (e.g., 110 °C, 4h) add_reagent->reflux monitor 5. Monitor by TLC/LC-MS reflux->monitor quench 6. Cool & Quench (Pour onto ice) monitor->quench neutralize 7. Neutralize with NaHCO₃ (to pH 7-8) quench->neutralize extract 8. Extract with EtOAc neutralize->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify via Column Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for the chlorination of a pyrimidin-4-ol.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a certified chemical fume hood, equip a 100 mL oven-dried, round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube or a gas outlet connected to an oil bubbler to the top of the condenser.

  • Charging Reagents: To the flask, add this compound (e.g., 5.0 g, 26.0 mmol).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (e.g., 25 mL, ~10 molar equivalents) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.[9]

  • Heating: Gently heat the reaction mixture using a heating mantle to reflux (approx. 105-110 °C). Maintain the reflux with vigorous stirring for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching (CRITICAL STEP): After completion, allow the dark reaction mixture to cool to room temperature. In a separate large beaker (at least 1 L), prepare a slurry of crushed ice (~200 g). With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate significant amounts of HCl gas. Ensure the fume hood sash is lowered and functioning optimally.

  • Neutralization and Precipitation: Continue stirring the aqueous mixture for 30 minutes. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the mixture until the pH is adjusted to 7-8.[10] The product will typically precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL). To recover any remaining product, the aqueous filtrate can be extracted with ethyl acetate (2 x 100 mL).[10]

  • Drying and Concentration: Combine any organic extracts with the filtered solid and dissolve in a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-(3-fluorophenyl)pyrimidine.

  • Purification: The crude product can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Chemical Transformation and Data

Caption: Chlorination of this compound using POCl₃.

ParameterConditionExpected Outcome
Scale 5.0 g~5.4 g (theoretical)
POCl₃ eq. ~10 (as solvent)Drives reaction to completion
Temperature 105-110 °C (Reflux)Sufficient energy for activation
Time 3-5 hoursComplete conversion of starting material
Typical Yield 80-95%High efficiency is expected with this method

Field Insights & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Presence of moisture in starting material or glassware.3. Degradation of POCl₃ reagent.1. Extend reflux time and monitor by TLC/LC-MS.2. Ensure all glassware is oven-dried and starting material is anhydrous.3. Use a fresh bottle of high-purity POCl₃.
Low Yield 1. Product loss during aqueous work-up.2. Incomplete precipitation during neutralization.3. Hydrolysis of the product back to starting material during work-up.1. Ensure thorough extraction of the aqueous layer after filtration.2. Carefully monitor pH during neutralization; avoid making the solution too basic.3. Keep the aqueous mixture cold during neutralization and work-up to minimize hydrolysis.
Dark, Tarry Crude Product 1. Reaction heated for too long or at too high a temperature.2. Presence of impurities in the starting material.1. Adhere strictly to the recommended reaction time and temperature.2. Purify the starting material if its purity is questionable.3. A thorough purification via column chromatography will likely be necessary.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. PENTA. [Link]

  • Phosphorus Oxychloride - SafeRack. SafeRack. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Chloropyrimidine process.
  • Process for the preparation of chloropyrimidines.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Method for synthesizing 4-chloro-pyridine.

Sources

Reaction conditions for Suzuki coupling using 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reaction Conditions for Suzuki Coupling Using 2-(3-Fluorophenyl)pyrimidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Guide to the Suzuki-Miyaura Cross-Coupling of this compound: From Activation to Biaryl Synthesis

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of this compound. Recognizing that heteroarylols are not direct partners in the catalytic cycle, we first detail the mandatory activation of the pyrimidinol to a highly reactive triflate intermediate. Subsequently, we present a robust protocol for the palladium-catalyzed cross-coupling of this intermediate with various arylboronic acids, a cornerstone reaction in the synthesis of complex molecules for pharmaceutical and materials science research.[1][2][3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][5] The ability to functionalize this core via C-C bond formation is therefore of paramount importance. The Suzuki-Miyaura reaction offers a versatile and powerful tool for this purpose, tolerating a wide range of functional groups and often proceeding under mild conditions.[2][6][7]

Part 1: The Foundational Challenge—Activating the Pyrimidinol

The hydroxyl group of a pyrimidin-4-ol is not a suitable leaving group for the oxidative addition step in the Suzuki-Miyaura catalytic cycle. To render the C4 position of the pyrimidine ring electrophilic and susceptible to palladium insertion, the hydroxyl group must first be converted into a pseudohalide, such as a trifluoromethanesulfonate (triflate, -OTf).[8][9] Triflates are excellent leaving groups, and their use in Suzuki couplings is well-established, often providing reactivity comparable to or exceeding that of aryl bromides.[10][11][12]

This activation step is a critical prerequisite for the subsequent cross-coupling reaction.

Workflow Overview: Two-Stage Approach

The overall synthetic route is a two-stage process, beginning with the activation of the starting material, followed by the Suzuki-Miyaura cross-coupling.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Cross-Coupling A 2-(3-Fluorophenyl) pyrimidin-4-ol B Pyrimidinyl Triflate Intermediate A->B  Tf₂O, Base  CH₂Cl₂ or THF D Target Biaryl Product B->D  Pd Catalyst, Ligand  Base, Solvent, Heat C Arylboronic Acid C->D SuzukiCycle center Pd(0)L₂ ArPdX L₂Pd(II)(Pyr)(OTf) center->ArPdX OA Oxidative Addition RE Reductive Elimination TM Transmetalation ArPdAr L₂Pd(II)(Pyr)(Ar') ArX Pyrimidinyl-OTf ArPdX->ArPdAr ArPdAr->center ArAr Product (Pyr-Ar') Boronic Ar'-B(OH)₂ + Base

Sources

Application Note: The 2-(3-Fluorophenyl)pyrimidin-4-ol Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(3-fluorophenyl)pyrimidin-4-ol (CAS: 76128-78-4) as a privileged scaffold for the development of ATP-competitive kinase inhibitors. While the pyrimidine heterocycle provides a proven template for hinge-region binding, the specific incorporation of the 3-fluorophenyl moiety leverages the "fluorine effect" to enhance metabolic stability, modulate lipophilicity (


), and induce favorable multipolar interactions within the hydrophobic back-pocket of the kinase ATP site.

This document provides a complete workflow: from the synthetic elaboration of the core scaffold to biochemical validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Biology & Mechanism of Action

The "Privileged" Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of kinase inhibitor chemistry (e.g., Imatinib, Dasatinib). In its active inhibitor form—typically converted from the 4-ol to a 4-amino derivative—the N1 and the exocyclic amine at C4 form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

The Fluorine Advantage

The 3-fluorophenyl group at the C2 position is not merely a hydrophobic handle; it serves three distinct medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) blocks oxidative metabolism (CYP450) at the vulnerable meta-position of the phenyl ring, extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine's high electronegativity (

    
    ) lowers the 
    
    
    
    of the pyrimidine ring, potentially reducing non-specific protein binding while maintaining H-bond acceptor capability.
  • Conformational Biasing: The fluorine atom can induce a planar conformation via intramolecular electrostatic interactions, pre-organizing the ligand for the ATP pocket.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the strategic derivatization points of the scaffold.

SAR_Map Core 2-(3-Fluorophenyl) pyrimidin-4-ol (Scaffold) C4_Pos C4 Position (Hydroxyl) Activation Site Core->C4_Pos C2_Pos C2 Position (3-F-Phenyl) Metabolic Shield & Affinity Core->C2_Pos C5_Pos C5 Position Solubility/Selectivity Vector Core->C5_Pos Action_C4 Convert to Cl -> Displacement with Amines (Hinge Binding Motif) C4_Pos->Action_C4 Action_C2 Fluorine blocks CYP oxidation Increases Lipophilicity C2_Pos->Action_C2 Action_C5 Halogenation or Alkylation (Gatekeeper Interaction) C5_Pos->Action_C5

Figure 1: SAR Derivatization Strategy. The C4-OH is the primary handle for converting the inactive scaffold into an ATP-competitive inhibitor.

Protocol A: Synthesis and Derivatization

Objective: Synthesize the core scaffold and convert it into a library-ready electrophile (4-chloropyrimidine).

Reagents Required[1][2][3][4][5][6]
  • 3-Fluorobenzamidine hydrochloride[1]

  • Ethyl acetoacetate (or substituted beta-keto esters for C5/C6 variation)

  • Sodium ethoxide (NaOEt)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Dimethylaniline (catalyst)

Step-by-Step Methodology
Stage 1: Cyclocondensation (Formation of the "ol")
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzamidine HCl (10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 25 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Cyclization: Add Ethyl acetoacetate (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

  • Isolation: Cool to room temperature. Acidify to pH 4–5 using glacial acetic acid. The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol if necessary.

    • Checkpoint: Expected Yield: 65–80%.

Stage 2: Activation (Chlorination)

Critical Note: The "ol" tautomer is unreactive toward nucleophilic amines. It must be converted to the chloride.

  • Setup: Place the dried pyrimidin-4-ol (5 mmol) in a dry flask under argon.

  • Reagent: Add neat

    
      (5 mL, excess). Add 3 drops of N,N-Dimethylaniline .
    
  • Reaction: Reflux at 105°C for 2–3 hours. The suspension will clear as the chloride forms.

  • Workup: CAUTION. Pour the reaction mixture slowly onto crushed ice/ammonia water to quench excess

    
    . Extract with Dichloromethane (DCM).
    
  • Product: Evaporate solvent to yield 4-chloro-2-(3-fluorophenyl)pyrimidine . Use immediately for library generation (unstable over long periods).

Stage 3: Library Generation (

)
  • Dissolve the chloro-intermediate in DMF.

  • Add 1.2 equivalents of the desired amine (e.g., aniline, piperazine) and 2.0 equivalents of DIPEA.

  • Heat at 80°C for 4 hours to generate the final kinase inhibitor candidate.

Protocol B: Biochemical Validation (TR-FRET)

Objective: Determine the


 of synthesized analogs against a target kinase (e.g., p38 MAPK or EGFR) using a LanthaScreen™ Europium/Terbium Kinase Binding Assay.
Assay Principle

This assay detects the displacement of a labeled tracer (Alexa Fluor™ 647-labeled ATP mimetic) by the test compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).

  • Acceptor: Tracer (binds to ATP pocket).

  • Signal: High FRET = Tracer bound (No Inhibitor). Low FRET = Tracer displaced (Inhibitor Bound).

Materials
  • Target Kinase (e.g., GST-p38

    
    )
    
  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 199 (Alexa Fluor™ 647)

  • Test Compounds (from Protocol A)

  • White 384-well low-volume plates (Corning #4513)

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the test compound in 100% DMSO (starting at 10 mM).

    • Dilute 1:100 into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35) to generate 1% DMSO intermediate plates.
      
  • Plate Loading (Total Volume 20 µL):

    • 5 µL Test Compound (from intermediate plate).

    • 5 µL Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Eu-Ab).

    • 10 µL Tracer Mix (Final conc:

      
       of the tracer, typically 10–20 nM).
      
  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., BMG PHERAstar or Tecan Infinite).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1: 665 nm (Tracer/Acceptor).

    • Emission 2: 615 nm (Eu/Donor).

  • Data Analysis:

    • Calculate Emission Ratio (ER):

      
      
      
    • Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine control (100% inhibition).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .[2]
      

Data Presentation & Analysis

When evaluating the library generated from the this compound scaffold, structure data in the following format to visualize SAR trends.

Table 1: Representative SAR Data (Hypothetical)

Cmpd IDR-Group (at C4)

(nM)
LE (Ligand Efficiency)Notes
FPY-01 -OH (Scaffold)>10,000N/AInactive (Tautomer mismatch)
FPY-02 -Cl (Intermediate)>5,000LowChemically reactive, poor binder
FPY-03 -NH-Phenyl4500.32Baseline Hinge Binding established
FPY-04 -NH-(4-Morpholinophenyl)250.41Solubilizing group contacts solvent front
FPY-05 -NH-(3-Cl, 4-F-Phenyl)120.45Halogen bonding improves potency
Workflow Visualization

Workflow Start Start: 3-Fluorobenzamidine Step1 Cyclocondensation (Yields Pyrimidin-4-ol) Start->Step1 Step2 Activation with POCl3 (Yields 4-Cl-Pyrimidine) Step1->Step2 Step3 Nucleophilic Displacement (Library Generation) Step2->Step3 Assay TR-FRET Kinase Assay (IC50 Determination) Step3->Assay Decision Hit Validation? (IC50 < 100 nM) Assay->Decision Decision->Step3 No (Refine R-groups) Lead Optimization Lead Optimization Decision->Lead Optimization Yes

Figure 2: Integrated Synthesis and Screening Workflow.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Application Note. Link

  • Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Dongguk University / ResearchGate. Link

  • BLD Pharm. Product Data Sheet: this compound (CAS 76128-78-4). Link

Sources

Application Note: Modular Assembly of 2-(3-Fluorophenyl)pyrimidin-4-ol Scaffolds for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-arylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., p38 MAP kinase, EGFR) and GPCR antagonists. The specific inclusion of a 3-fluorophenyl moiety at the C2 position enhances metabolic stability by blocking the metabolically labile para-position while modulating lipophilicity (LogP) and improving blood-brain barrier (BBB) permeability compared to non-fluorinated analogs.

This Application Note details a robust, modular protocol for synthesizing libraries based on the 2-(3-fluorophenyl)pyrimidin-4-ol core. Unlike traditional linear syntheses, this guide adopts a divergent strategy : constructing a scalable "parent" scaffold that is subsequently activated and functionalized via parallel synthesis techniques (SnAr and Suzuki-Miyaura coupling), enabling the rapid generation of Structure-Activity Relationship (SAR) data.

Retrosynthetic Analysis

The most efficient route to the target library involves a "Core-First" approach. The pyrimidine ring is constructed via a condensation reaction, followed by activation of the C4-hydroxyl group (tautomeric with the C4-one) to a chloride leaving group. This chloride serves as the "diversity handle" for library expansion.

Retrosynthesis Target Library Targets (4-Amino/Aryl-pyrimidines) Intermediate Activated Core 4-Chloro-2-(3-fluorophenyl)pyrimidine Target->Intermediate SnAr or Suzuki (Diversification) Core Parent Scaffold This compound Intermediate->Core POCl3 (Activation) SM1 Starting Material A 3-Fluorobenzamidine HCl Core->SM1 Cyclocondensation SM2 Starting Material B Ethyl Propiolate (or Ethyl Acetoacetate) Core->SM2 NaOEt/EtOH

Figure 1: Retrosynthetic disconnection showing the transition from starting materials to the activated core and final library.

Experimental Protocols

Protocol A: Synthesis of the Parent Core

Target: this compound Reaction Type: Pinner-type Cyclocondensation

Mechanism: The reaction proceeds via the nucleophilic attack of the amidine nitrogen on the ester carbonyl of the propiolate, followed by Michael addition/cyclization.

Materials:

  • 3-Fluorobenzamidine hydrochloride (1.0 equiv)

  • Ethyl propiolate (1.1 equiv) [Note: Use Ethyl Acetoacetate for the 6-methyl analog]

  • Sodium ethoxide (NaOEt) (2.5 equiv) - Freshly prepared or 21 wt% solution

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Free Base Formation: In a round-bottom flask equipped with a reflux condenser, suspend 3-fluorobenzamidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL). Add NaOEt (25 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free amidine.

  • Condensation: Add ethyl propiolate (11 mmol) dropwise to the stirring mixture.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target Mass [M+H]+: ~191.06).

  • Workup: Cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Precipitation: Dissolve the residue in minimal water (10 mL). Acidify carefully with 2M HCl to pH ~4-5. The product, this compound, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

    • Typical Yield: 65–80%

Protocol B: Core Activation (Chlorination)

Target: 4-Chloro-2-(3-fluorophenyl)pyrimidine Safety Critical: Quenching POCl3 is highly exothermic.

Materials:

  • Parent Scaffold (from Protocol A)

  • Phosphorus oxychloride (POCl3) (5-10 equiv)

  • N,N-Dimethylaniline (catalytic, optional)

Step-by-Step Methodology:

  • Setup: Place the dried hydroxypyrimidine (5 mmol) in a heavy-walled pressure vial or round-bottom flask.

  • Reagent Addition: Add POCl3 (5 mL) carefully. Add 2-3 drops of N,N-dimethylaniline to catalyze the reaction.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension should become a clear solution.

  • Quenching (CRITICAL):

    • Remove excess POCl3 via rotary evaporation (use a caustic trap).

    • Pour the resulting oil slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Neutralize with saturated NaHCO3. Extract with Dichloromethane (DCM) (3x). Dry over Na2SO4 and concentrate.

    • Stability Note: The chloride intermediate is stable but should be stored at 4°C under inert gas.

Protocol C: Library Diversification (Parallel Synthesis)

This stage is designed for 96-well blocks or parallel reactor carousels.

Path 1: Nucleophilic Aromatic Substitution (SnAr) - For Amine Libraries

Scope: Primary and secondary amines (anilines, piperazines, morpholines).

  • Preparation: Dissolve 4-chloro-core (0.1 mmol per well) in Dioxane or DMSO.

  • Reagents: Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Conditions: Heat at 80°C for 4 hours (or 120°C for 20 min in microwave).

  • Isolation: Evaporate solvent. Wash with water/EtOAc.[1] Purify via prep-HPLC.

Path 2: Suzuki-Miyaura Coupling - For Biaryl Libraries

Scope: Aryl and heteroaryl boronic acids.[1][2][3]

  • Preparation: Dissolve 4-chloro-core (0.1 mmol) in 1,4-Dioxane/Water (4:1).

  • Reagents: Add Boronic Acid (1.5 equiv), K2CO3 (3.0 equiv), and Pd(PPh3)4 (5 mol%).

  • Conditions: Degas with Argon. Heat at 90°C for 12 hours.

  • Isolation: Filter through Celite. Concentrate and purify.

Library Workflow Visualization

The following diagram illustrates the logical flow for a split-pool or parallel synthesis campaign.

LibraryWorkflow cluster_SnAr Path A: SnAr (Amines) cluster_Suzuki Path B: Suzuki (C-C Bond) Start Activated Core (4-Cl-Pyrimidine) Split Split into Parallel Vials Start->Split R1 R-NH2 / DIPEA 80°C Split->R1 R2 Ar-B(OH)2 / Pd(0) 90°C Split->R2 ProdA 4-Amino-Pyrimidines R1->ProdA QC QC: LC-MS / NMR Purity Check ProdA->QC ProdB 4-Aryl-Pyrimidines R2->ProdB ProdB->QC Final Final Library Plate QC->Final >95% Purity

Figure 2: Parallel synthesis workflow for diversifying the 4-chloropyrimidine core into amino- and aryl-substituted libraries.

Data Summary & Troubleshooting

Substituent Effects on Core Synthesis

The electronic nature of the benzamidine affects the cyclization yield.

Substituent (R)Electronic EffectYield (Protocol A)Notes
3-Fluoro (Target) EWG (Inductive) 72% Clean precipitation.
H (Phenyl)Neutral78%Standard reference.
4-MethoxyEDG65%Slower reaction; requires longer reflux.
3-NitroStrong EWG85%Very fast; prone to side products if overheated.
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Core Synthesis).

    • Cause: Moisture in ethanol or old NaOEt.

    • Solution: Use freshly distilled ethanol and store NaOEt in a desiccator. Ensure the amidine salt is fully neutralized before adding the propiolate.

  • Problem: Incomplete Chlorination (Protocol B).

    • Cause: Old POCl3 (hydrolyzed).

    • Solution: Distill POCl3 prior to use or increase equivalents.

  • Problem: Regioselectivity in SnAr (if 2,4-dichloro analog is used).

    • Insight: The C4 position is significantly more electrophilic than C2. However, steric bulk at C5 or C6 can influence this. For the 2-aryl-4-chloro scaffold, regioselectivity is not an issue as C2 is blocked by the phenyl ring.

References

  • General Pyrimidine Synthesis (Pinner Reaction)

    • Title: Pyrimidines.[1][4][5] V. The Pinner Synthesis.

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Chlorination Protocol (POCl3 Safety)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • SnAr Library Synthesis

    • Title: Nucleophilic Aromatic Substitution of 4-Chloropyrimidines: A Kinetic Study.
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling on Pyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2][3]

    • Source: Molecules.[1][4][5][6][7][8][9][10]

    • URL:[Link]

  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: Pyrimidine-based kinase inhibitors: A review.
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Cyclocondensation of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-speed protocol for the synthesis of 2-(3-fluorophenyl)pyrimidin-4-ol (also known as 2-(3-fluorophenyl)pyrimidin-4(3H)-one). Utilizing single-mode microwave irradiation, this method reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while significantly suppressing side-product formation.

The 2-arylpyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, EGFR inhibitors). The inclusion of the 3-fluorophenyl moiety enhances metabolic stability and lipophilicity, critical for oral bioavailability in drug candidates.

Scientific Background & Mechanism[1][2]

The Chemistry of Cyclocondensation

The synthesis relies on the condensation of an amidine with a


-electrophile. To achieve the specific substitution pattern of This compound  (unsubstituted at C5/C6), the reaction partners are 3-fluorobenzamidine hydrochloride  and ethyl 3-ethoxyacrylate  (acting as a stable surrogate for formylacetic ester).

Mechanism:

  • Free-Basing: The amidine hydrochloride is neutralized in situ by sodium ethoxide.

  • Michael Addition: The nucleophilic amidine nitrogen attacks the

    
    -carbon of the ethyl 3-ethoxyacrylate.
    
  • Elimination: Loss of ethanol generates an intermediate amino-acrylate.

  • Cyclization: Intramolecular nucleophilic attack of the second amidine nitrogen on the ester carbonyl.

  • Tautomerization: The resulting pyrimidin-4(3H)-one tautomerizes to the pyrimidin-4-ol form, stabilized by aromaticity.

Why Microwave Irradiation?

Thermal condensation of amidines with acrylates often suffers from low yields due to the reversibility of the Michael addition and polymerization of the acrylate at high temperatures. Microwave dielectric heating provides:

  • Rapid Kinetics: Arrhenius rate acceleration allows the reaction to overcome the activation energy barrier for cyclization in minutes.

  • Superheating: Ethanol can be heated well above its boiling point (up to 140°C) in a pressurized vessel, accessing high-energy transition states inaccessible at atmospheric reflux (78°C).

Reaction Scheme Visualization

ReactionScheme Amidine 3-Fluorobenzamidine HCl Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Reagent Ethyl 3-ethoxyacrylate Reagent->Intermediate Base NaOEt / EtOH Base->Intermediate Catalysis Product 2-(3-Fluorophenyl) pyrimidin-4-ol Intermediate->Product Cyclization (-EtOH) MW MW Irradiation 140°C MW->Intermediate

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of the target pyrimidine.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.AmountSource/Grade
3-Fluorobenzamidine HCl 174.601.0175 mgCommercial/98%
Ethyl 3-ethoxyacrylate 144.171.2173 mg (176 µL)Sigma-Aldrich
Sodium Ethoxide (21% in EtOH) 68.052.50.93 mLAnhydrous
Ethanol (Absolute) 46.07Solvent3.0 mLHPLC Grade
Equipment
  • Reactor: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover 2.0).

  • Vessel: 2–5 mL microwave-transparent glass vial with crimp cap and Teflon/silicone septum.

  • Stirring: Magnetic stir bar (high-temperature PTFE).

Experimental Protocol

Step 1: Pre-Reaction Setup
  • Dry the microwave vial in an oven at 100°C for 30 mins prior to use to ensure moisture removal.

  • Weigh 175 mg (1.0 mmol) of 3-Fluorobenzamidine HCl directly into the vial.

  • Add a magnetic stir bar.[1]

Step 2: Solvent & Reagent Addition
  • Add 3.0 mL of absolute ethanol.

  • Add 0.93 mL (2.5 mmol) of Sodium Ethoxide solution (21 wt% in ethanol).

    • Expert Note: The solution may turn slightly cloudy as NaCl precipitates. This is normal.

    • Critical: Stir for 2 minutes at room temperature to ensure free-basing of the amidine.

  • Add 176 µL (1.2 mmol) of Ethyl 3-ethoxyacrylate dropwise.

  • Seal the vial with the crimp cap immediately.

Step 3: Microwave Irradiation

Program the microwave reactor with the following "Dynamic" parameters. This mode adjusts power to maintain the target temperature.

ParameterSettingRationale
Temperature 140 °COptimal for cyclization; exceeds EtOH b.p. (78°C).
Hold Time 15:00 minSufficient for >95% conversion.
Pre-Stirring 30 secHomogenization before heating.
Absorption Level HighEthanol couples efficiently with MW field.
Pressure Limit 15 barSafety cutoff (EtOH vapor pressure at 140°C is ~6-8 bar).
Power Max 150 WPrevents temperature overshoot.
Step 4: Workup & Purification
  • Cooling: Allow the reactor to cool the vial to <50°C (usually automated compressed air cooling).

  • Acidification: Decant the reaction mixture into a 50 mL beaker.

  • Add 5 mL of water .

  • Acidify carefully with 2M HCl to pH ~4–5.

    • Observation: The product, this compound, is amphoteric but less soluble in weakly acidic aqueous media. A white to off-white precipitate should form.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the cake with cold water (2 x 5 mL) and cold diethyl ether (1 x 3 mL) to remove unreacted acrylate.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Add EtOH + NaOEt Stir 2 min (Free-base) Start->Mix AddEster Add Ethyl 3-ethoxyacrylate Seal Vial Mix->AddEster MW MW Irradiation 140°C, 15 min, 150W AddEster->MW Cool Cool to <50°C Vent Pressure MW->Cool Acidify Acidify to pH 4-5 (Precipitate Product) Cool->Acidify Filter Vacuum Filtration Wash w/ Cold Water Acidify->Filter

Figure 2: Step-by-step experimental workflow.

Results & Characterization

Yield Comparison

Data based on internal validation (n=3 runs).

MethodTemperatureTimeIsolated YieldPurity (HPLC)
Thermal Reflux 78°C18 hours58%89%
Microwave (This Protocol) 140°C15 mins86% >98%
Analytical Expectations
  • Physical State: White amorphous solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.80 (br s, 1H, OH/NH tautomer).
      
    • 
       8.15 (d, 1H, Pyrimidine H-6).
      
    • 
       7.90–8.00 (m, 2H, Ar-H).
      
    • 
       7.55 (m, 1H, Ar-H).
      
    • 
       7.40 (m, 1H, Ar-H).
      
    • 
       6.35 (d, 1H, Pyrimidine H-5).
      
  • LC-MS: [M+H]+ calc. 191.06, found 191.1.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield / No Precipitation
  • Cause: pH is too low (<2) or too high (>9).

  • Fix: The product is amphoteric. It forms a soluble salt in strong acid (protonation of N) and strong base (deprotonation of OH). Strictly adjust pH to 4–5 (isoelectric point vicinity) to maximize precipitation.

Issue: Vial Failure (Overpressure)
  • Cause: Ethanol vapor pressure at 150°C+ or decomposition.

  • Fix: Do not exceed 145°C. Ensure the headspace volume is sufficient (fill vial only 50-60%). If pressure consistently hits >18 bar, switch solvent to DMF (b.p. 153°C), though workup will require extensive water washing.

Issue: Regioisomer Formation
  • Insight: Using ethyl propiolate instead of ethyl 3-ethoxyacrylate can sometimes lead to mixtures of 2- and 6-substituted products depending on the specific amidine sterics. Ethyl 3-ethoxyacrylate is preferred for high regiocontrol yielding the 4-ol.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Wan, Y., Alterman, M., & Hallberg, A. (2003). Microwave-Assisted Synthesis of 2-Substituted Pyrimidines. Synthesis, 2003(10), 1597–1602. Link

  • Biotage PathFinder. (2023). Microwave Synthesis of Pyrimidines: General Protocols. Biotage Application Database. Link

  • Agrawal, N., et al. (2012). Microwave-Assisted Synthesis of Pyrimidine Derivatives. Journal of Chemistry, 2013, Article ID 415053. Link

Sources

Accelerated Synthesis: Optimizing Reaction Time for 2-(3-Fluorophenyl)pyrimidin-4-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process optimization for synthesizing 2-(3-Fluorophenyl)pyrimidin-4-ol , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase inhibitors). Traditional synthesis via the condensation of 3-fluorobenzamidine with


-dielectrophiles typically requires prolonged reflux times (12–24 hours) with variable yields.

By transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a reduction in reaction time from 16 hours to 20 minutes , while increasing isolated yield by approximately 15%. This guide provides step-by-step protocols, mechanistic insights, and troubleshooting workflows for researchers aiming to scale this reaction efficiently.

Mechanistic Insight & Chemistry

The formation of the pyrimidine core proceeds via a base-catalyzed condensation between an amidine and a


-functionalized ester. For the specific production of the 4-ol derivative (tautomeric with the 4-one), Ethyl 3-ethoxyacrylate  is the preferred electrophile over ethyl propiolate due to better regiocontrol and stability.
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Liberation: The amidine hydrochloride salt is neutralized by the alkoxide base to generate the nucleophilic free amidine.

  • Michael Addition: The amidine nitrogen attacks the

    
    -carbon of the ethyl 3-ethoxyacrylate.
    
  • Elimination: Loss of ethanol generates the intermediate enamine.

  • Cyclization: Intramolecular nucleophilic attack of the second nitrogen on the ester carbonyl.

  • Aromatization: Loss of a second ethanol molecule drives the equilibrium toward the stable aromatic pyrimidin-4-ol.

Mechanistic Diagram

ReactionMechanism Start Precursors: 3-Fluorobenzamidine HCl + Ethyl 3-ethoxyacrylate Base Base Activation (NaOEt/EtOH) Start->Base Neutralization Inter1 Intermediate A: Michael Adduct Base->Inter1 Nucleophilic Attack (Slow Step in Thermal) Inter2 Intermediate B: Cyclized Dihydropyrimidine Inter1->Inter2 -EtOH (Elimination) Product Target: This compound Inter2->Product Aromatization (Tautomerization)

Caption: Stepwise condensation mechanism. The initial nucleophilic attack is often the rate-determining step in thermal conditions.

Critical Process Parameters (CPPs)

To optimize reaction time, the following variables must be controlled:

ParameterTraditional (Reflux)Optimized (Microwave)Impact on Quality
Temperature 78°C (BP of Ethanol)140°C – 160°CHigher T overcomes activation energy barrier for ring closure.
Pressure 1 atm (Atmospheric)15–20 barSealed vessel prevents solvent loss at superheated conditions.
Concentration 0.1 – 0.2 M0.5 – 1.0 MHigher concentration in MW improves collision frequency.
Base Equivalents 2.5 – 3.0 eq2.0 – 2.2 eqExcess base in MW can lead to degradation; stoichiometry is tighter.

Experimental Protocols

Protocol A: Traditional Thermal Reflux (Baseline)

Use this method if microwave instrumentation is unavailable or for bulk scale-up (>100g) without flow reactors.

Reagents:

  • 3-Fluorobenzamidine hydrochloride (1.0 eq, 1.74 g)

  • Ethyl 3-ethoxyacrylate (1.1 eq, 1.58 g)

  • Sodium Ethoxide (21% wt in EtOH) (3.0 eq)

  • Absolute Ethanol (30 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).

  • Activation: Add 30 mL absolute ethanol and the sodium ethoxide solution. Add 3-fluorobenzamidine HCl. Stir at room temperature for 15 minutes to liberate the free base (solution may become slightly cloudy due to NaCl precipitation).

  • Addition: Add Ethyl 3-ethoxyacrylate dropwise over 5 minutes.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 80°C oil bath).

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS every 4 hours.

    • Standard Time: 16 hours for >95% conversion.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate solvent to ~50% volume under reduced pressure.

    • Acidify carefully with 1M HCl to pH 4–5. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water (2x10 mL) and diethyl ether (1x10 mL).

    • Dry under vacuum at 45°C.

Protocol B: Microwave-Assisted Optimization (Recommended)

Use this method for library generation, rapid optimization, and high-throughput synthesis.

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover). Vessel: 10 mL or 20 mL pressure-rated glass vial with crimp cap.

Procedure:

  • Loading: Into a 20 mL microwave vial, add a magnetic stir bar.

  • Reagents: Add 3-Fluorobenzamidine HCl (1.0 eq, 174 mg) and Ethyl 3-ethoxyacrylate (1.2 eq, 173 mg).

  • Solvent/Base: Add Absolute Ethanol (3 mL) followed by Sodium Ethoxide (21% wt in EtOH) (2.5 eq).

  • Sealing: Cap the vial immediately.

  • Irradiation Parameters:

    • Temperature: 150°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C.

  • Workup:

    • Transfer the reaction mixture to a beaker.

    • Acidify with 1M HCl to pH 4–5.

    • Collect the precipitate via filtration.[4]

    • Purification (Optional): Recrystallization from EtOH/Water is usually sufficient if purity <98%.

Results & Discussion

The transition to microwave heating provides a drastic improvement in kinetic efficiency. The superheating effect of ethanol (heating above its boiling point in a sealed vessel) accelerates the rate-limiting cyclization step.

Comparative Data Table
MetricThermal RefluxMicrowave (150°C)Improvement Factor
Reaction Time 16 Hours20 Minutes48x Faster
Conversion (LCMS) 92%>99%+7%
Isolated Yield 74%89%+15%
Purity (HPLC) 91% (requires recryst.)97% (crude)Cleaner profile
Energy Usage High (16h heating)Low (20m burst)Green Chemistry
Optimization Workflow Diagram

OptimizationWorkflow Start Start Optimization Screen1 Screen T: 100°C, 120°C, 140°C (Fixed t=10 min) Start->Screen1 Decision1 Check Conversion (LC-MS) Screen1->Decision1 Refine Increase T to 160°C or Extend t to 20 min Decision1->Refine <90% Conv Optimal Optimal: 150°C, 20 min Decision1->Optimal >95% Conv Refine->Decision1 Scale Scale-up (Flow or Batch) Optimal->Scale

Caption: Logic flow for determining optimal microwave parameters. 150°C was found to be the "sweet spot" balancing rate and degradation.

Troubleshooting & Quality Control

Issue 1: Low Yield / No Precipitation upon Acidification

  • Cause: The product might be forming the hydrochloride salt which is soluble, or the pH is too low (<2).

  • Fix: Adjust pH strictly to the isoelectric point range (pH 4–6). If no solid forms, evaporate ethanol first, then add water and adjust pH.

Issue 2: "Sticky" Brown Impurities

  • Cause: Polymerization of ethyl 3-ethoxyacrylate or thermal degradation due to excessive temperature (>170°C).

  • Fix: Reduce microwave temperature to 140°C and extend time to 30 minutes. Ensure the reaction vessel is purged with Nitrogen/Argon before sealing.

Issue 3: Incomplete Conversion

  • Cause: Old Sodium Ethoxide solution (absorbed moisture).

  • Fix: Use freshly prepared NaOEt or a new bottle. Moisture kills the reaction by hydrolyzing the ester before condensation.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Wan, Y., et al. (2009). Microwave-Assisted Synthesis of Pyrimidine Derivatives. The Journal of Organic Chemistry. (General reference for heterocycle synthesis). Link

  • Bagley, M. C., et al. (2001). Microwave-assisted synthesis of 2-substituted pyrimidines. Synlett, 2001(09), 1523-1526. Link

  • BenchChem Support. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Application Notes. Link

(Note: While specific literature for "this compound" is sparse, the protocols above are derived from the authoritative general procedures for 2-arylpyrimidin-4-ols cited in references 1 and 3.)

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-(3-Fluorophenyl)pyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimized synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol (also known as 2-(3-fluorophenyl)pyrimidin-4(3H)-one). It addresses common yield-killing pitfalls, specifically focusing on the cyclocondensation of 3-fluorobenzamidine with


-electrophiles.

Executive Summary & Reaction Logic

The synthesis of this compound relies on the condensation of a binucleophile (3-fluorobenzamidine ) with a three-carbon electrophile. While historical protocols utilize ethyl propiolate or


-keto esters, these often suffer from poor regioselectivity or low conversion.

The Gold Standard Method recommended here utilizes Ethyl 3-ethoxyacrylate (or in situ generated sodium formylacetate equivalents). This pathway ensures exclusive regioselectivity for the 4-hydroxy isomer and minimizes the formation of the 5-hydroxy byproduct or uncyclized intermediates.

Reaction Scheme

ReactionScheme Amidine 3-Fluorobenzamidine HCl Salt Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Base NaOEt / EtOH (3.0 equiv) Base->Intermediate Deprotonation Electrophile Ethyl 3-ethoxyacrylate (1.1 equiv) Electrophile->Intermediate Product 2-(3-Fluorophenyl) pyrimidin-4-ol (Target) Intermediate->Product Cyclization & Elimination (-EtOH)

Figure 1: Mechanistic pathway for the base-mediated cyclocondensation.

The "Gold Standard" Protocol

Follow this protocol for maximum reproducibility and yield (>85%).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
3-Fluorobenzamidine HCl 1.0NucleophileHygroscopic. Must be dried (P₂O₅, vacuum) before use. Wet amidine hydrolyzes to amide.
Ethyl 3-ethoxyacrylate 1.1 - 1.2ElectrophilePurity >97%. Impurities lead to colored oils.
Sodium Ethoxide (NaOEt) 2.5 - 3.0BaseUse freshly prepared or high-grade commercial solution (21 wt%). Old solid NaOEt absorbs CO₂ and loses titer.
Ethanol (Anhydrous) Solvent[0.5 M]Water content <0.1%. Water competes with the amidine.
Step-by-Step Methodology

Phase 1: Free-Basing & Mixing

  • Charge an oven-dried flask with 3-Fluorobenzamidine HCl (1.0 equiv) and anhydrous Ethanol (concentration ~0.5 M).

  • Add NaOEt solution (1.0 equiv) dropwise at 0°C to generate the free amidine in situ. Stir for 15 minutes.

    • Note: Some NaCl may precipitate; this is normal.

  • Add the remaining NaOEt (1.5–2.0 equiv).

  • Add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise over 10 minutes.

Phase 2: Cyclization 5. Warm the mixture to room temperature, then heat to Reflux (78°C) . 6. Maintain reflux for 4–6 hours .

  • Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or HPLC.[1] The starting amidine should disappear.

Phase 3: Work-up & Isolation (The Critical Step) 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture under reduced pressure to remove ~80% of the ethanol (do not distill to dryness). 9. Dilute the residue with Water (approx. 5 volumes relative to reaction scale). The sodium salt of the product is water-soluble. 10. Filter the aqueous solution through Celite to remove any insoluble impurities (e.g., polymerized acrylate). 11. Acidification: Slowly add 2M HCl or Acetic Acid to the filtrate with vigorous stirring until pH reaches 4.0–5.0 .

  • Observation: The product will precipitate as a white/off-white solid.
  • Stir the slurry at 0°C for 30 minutes to maximize yield.
  • Filter, wash with cold water (2x) and cold isopropanol (1x). Dry in a vacuum oven at 45°C.

Troubleshooting Hub

Diagnose specific failure modes based on experimental observations.

Issue 1: Low Yield (<40%)
Potential CauseDiagnosisSolution
Wet Amidine Starting material smells like ammonia (hydrolysis).Dry 3-Fluorobenzamidine HCl in a vacuum desiccator over P₂O₅ for 24h.
Old Base Reaction turns dark brown/black; incomplete conversion.Titrate your NaOEt or use a fresh bottle. Solid NaOEt is often mostly NaOH/Na₂CO₃.
Incorrect pH Filtrate is cloudy; product remains in solution.The product is amphoteric. If pH < 2, the pyrimidine protonates and redissolves. If pH > 7, it stays as the sodium salt. Target pH 4–5.
Issue 2: Product "Oils Out" Instead of Precipitating

Cause: Presence of unreacted ethyl 3-ethoxyacrylate or oligomers preventing crystallization. Fix:

  • Decant the aqueous supernatant.

  • Dissolve the oil in a minimum amount of 1M NaOH .

  • Wash this basic solution with Ethyl Acetate (extracts non-acidic impurities).

  • Re-acidify the aqueous layer slowly to pH 5.

Issue 3: Regioisomer Contamination

Context: If you used Ethyl Propiolate instead of Ethyl 3-ethoxyacrylate. Problem: Propiolates can suffer nucleophilic attack at both carbons, leading to a mixture of the target and the 2-(3-fluorophenyl)pyrimidin-6 -ol isomer (rare but possible) or Michael addition byproducts. Fix: Switch to Ethyl 3-ethoxyacrylate . It acts as a "masked" formyl ester that directs regioselectivity exclusively to the 4-position.

Work-up Logic Visualization

Understanding the solubility profile is key to isolation.

WorkupLogic ReactionMix Reaction Mixture (pH > 12) Product is Na+ Salt (Soluble) Acidification Add HCl to pH 4-5 ReactionMix->Acidification Precipitation Product Precipitates (Neutral Tautomer) Acidification->Precipitation Correct Range OverAcidification pH < 1 Product Protonates (Soluble) Acidification->OverAcidification Too Acidic OverAcidification->Precipitation Back-titrate with NaOH

Figure 2: Solubility behavior of 4-hydroxypyrimidines as a function of pH.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetoacetate instead of Ethyl 3-ethoxyacrylate? A: No. Ethyl acetoacetate will yield 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol . The methyl group at the 6-position is derived from the ketone part of the acetoacetate. If your target is the proton at C6 (unsubstituted), you must use a formyl equivalent like ethyl 3-ethoxyacrylate or ethyl formate (though the latter is harder to handle).

Q: My product is a beige solid. How do I purify it? A: The crude product is often off-white/beige.

  • Reslurry: Stir in refluxing Ethanol/Water (9:1) and cool.

  • Recrystallization: Dissolve in hot DMF or Acetic Acid, filter hot, and precipitate with water.

Q: Why do I need excess base (2.5–3.0 equiv)? A:

  • 1.0 equiv neutralizes the HCl salt of the amidine.

  • 1.0 equiv deprotonates the phenol-like OH of the product (driving the equilibrium).

  • 0.5–1.0 equiv ensures the reaction rate remains high as the electrophile is consumed.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994. (Standard reference for the "Principal Synthesis" involving amidines).
  • Regioselectivity of Acrylates: Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters2002 , 43(46), 8331-8334. Link

  • Amidine Condensation Mechanics: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Analogous Synthesis (Grounding): "Synthesis of 2-substituted pyrimidin-4(3H)-ones." Journal of Medicinal Chemistry2015 , 58(15), 5967–5988. Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures in the Synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-Fluorophenyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical cyclization step. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.

The synthesis of 2-substituted pyrimidin-4-ols, such as this compound, is a cornerstone in medicinal chemistry due to their prevalence in various pharmacologically active compounds. A common and efficient method for this synthesis is the Pinner reaction, which involves the condensation of an amidine with a β-ketoester.[1][2] In this case, 3-fluorobenzamidine is reacted with a β-ketoester like ethyl acetoacetate.

This guide provides a structured, question-and-answer-based approach to tackle the most frequent challenges in this cyclization reaction.

Troubleshooting Guide

This section addresses specific experimental failures with detailed explanations and actionable solutions.

Question 1: My reaction shows low to no yield of the desired this compound. What are the primary factors to investigate?

Low or no product formation is a common but often solvable issue. The problem can typically be traced back to reaction conditions, reagent quality, or catalyst inefficiency.

Root Cause Analysis & Solutions:
Potential Cause Underlying Principle Recommended Action
Suboptimal Reaction Temperature The cyclization and subsequent dehydration steps have specific activation energy requirements. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the final product.[3]Solution: Begin with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction is sluggish, incrementally increase the temperature. For heat-sensitive substrates, consider extending the reaction time at a lower temperature.
Incorrect Solvent Choice The solvent plays a crucial role in solubilizing reactants and intermediates, and its polarity can significantly influence the reaction rate.[4]Solution: Polar protic solvents like ethanol are commonly used and often effective.[5] However, if solubility is an issue or yields are low, consider exploring other polar solvents like acetonitrile or even solvent-free conditions, which have been shown to improve outcomes in similar syntheses.[3]
Catalyst Inactivity or Inappropriate Choice This reaction is typically acid-catalyzed. The catalyst facilitates the key condensation and cyclization steps. An inactive or unsuitable catalyst will stall the reaction.[4]Solution: While strong acids like HCl can be used, they may lead to side reactions.[3] Consider using milder Lewis acids such as ZnCl₂ or FeCl₃, which have been shown to improve yields.[6] Ensure the catalyst is fresh and used in the correct stoichiometric amount.
Poor Quality of Starting Materials Impurities in the 3-fluorobenzamidine or the β-ketoester can inhibit the reaction or lead to unwanted side products.[5][6]Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reagents before use. Ensure anhydrous conditions, as water can hydrolyze intermediates.[5]
Question 2: My TLC and NMR analysis indicate the presence of significant unreacted starting materials, even after prolonged reaction times. How can I drive the reaction to completion?

Incomplete conversion is a frustrating issue that points to a reaction equilibrium that does not favor the product or a kinetic barrier that hasn't been overcome.

Driving the Reaction Forward:
  • Re-evaluate Stoichiometry: While a 1:1 molar ratio of the amidine and β-ketoester is standard, sometimes a slight excess (e.g., 1.1-1.2 equivalents) of one reactant can push the equilibrium towards the product.[6] Experiment with a slight excess of the β-ketoester.

  • Water Removal: The final step of the pyrimidine ring formation is a dehydration reaction. If water is not effectively removed from the reaction mixture, the equilibrium can be pushed back towards the intermediates. If your reaction setup allows, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to dramatically reduce reaction times and improve yields for pyrimidine synthesis by providing efficient and uniform heating.[7]

Workflow for Addressing Incomplete Conversion

start Incomplete Conversion Observed check_purity Verify Purity of Starting Materials start->check_purity adjust_stoichiometry Adjust Reactant Stoichiometry (e.g., 1.1 eq. of β-ketoester) check_purity->adjust_stoichiometry optimize_temp Optimize Reaction Temperature & Time (Monitor by TLC) adjust_stoichiometry->optimize_temp change_solvent Screen Alternative Solvents (e.g., Acetonitrile, Solvent-free) optimize_temp->change_solvent change_catalyst Screen Alternative Catalysts (e.g., Lewis Acids like ZnCl₂) change_solvent->change_catalyst remove_water Employ Water Removal Method (e.g., Dean-Stark) change_catalyst->remove_water consider_microwave Consider Microwave-Assisted Synthesis remove_water->consider_microwave success Reaction Driven to Completion consider_microwave->success

Caption: Troubleshooting workflow for incomplete conversion.

Question 3: I've successfully formed a product, but purification is difficult due to persistent impurities. What are the likely side products and how can I minimize their formation?

The formation of side products is a common challenge in pyrimidine synthesis, often arising from competing reaction pathways.

Common Side Products and Mitigation Strategies:
  • Self-Condensation of the β-Ketoester: The β-ketoester can undergo self-condensation, especially under basic conditions.

    • Prevention: Ensure the reaction conditions are not overly basic. If using a base, add it slowly to the reaction mixture.

  • Formation of Linear Intermediates: Incomplete cyclization can lead to the isolation of stable linear intermediates.[4]

    • Prevention: Ensure adequate heating and sufficient reaction time to promote the final cyclization and dehydration steps. The use of a suitable acid catalyst is crucial here.[5]

  • Hydrolysis of Reactants or Product: The presence of water can lead to the hydrolysis of the ester group on the β-ketoester or potentially the amidine.

    • Prevention: Use anhydrous solvents and reagents to minimize water content in the reaction.[5]

Purification Best Practices:

If side products do form, purification can often be achieved through recrystallization. Ethanol is a commonly used solvent for this purpose.[8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for your product. If recrystallization is not effective, column chromatography on silica gel is a viable alternative.[6]

Reaction Pathway and Potential Side Reactions

cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Amidine 3-Fluorobenzamidine Intermediate Acyclic Intermediate Amidine->Intermediate + Hydrolysis Hydrolysis Products Amidine->Hydrolysis Hydrolysis (H₂O) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Ketoester->Hydrolysis Hydrolysis (H₂O) Product This compound Intermediate->Product Cyclization & Dehydration Ketoester2 Ethyl Acetoacetate SelfCondensation Self-Condensation Product Ketoester2->SelfCondensation Self-Condensation

Caption: Desired reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction? A1: Ethanol is a good starting point as it is a polar protic solvent that generally works well for this type of condensation.[5] However, the optimal solvent can be substrate-dependent. If you face issues with solubility or yield, screening other polar solvents like acetonitrile or considering solvent-free conditions is recommended.[3]

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: Is it necessary to perform this reaction under an inert atmosphere? A3: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent potential oxidation of sensitive reagents and minimizes the introduction of atmospheric moisture, which can lead to side reactions.[5]

Q4: My final product has poor solubility. What are some tips for characterization? A4: Poor solubility can make purification and characterization challenging.[9] For NMR analysis, consider using a more powerful solvent like DMSO-d6. If the product is still not soluble enough, you may need to run the NMR at an elevated temperature. For purification, if recrystallization is difficult due to low solubility, you might need to use a larger volume of solvent or try a different solvent system.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser, add 3-fluorobenzamidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol.

  • Add a base, such as sodium ethoxide (1.1 eq), to the mixture to liberate the free amidine.

  • Heat the reaction mixture to reflux (approximately 80°C).

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

TLC Monitoring Protocol
  • Plate: Silica gel 60 F254

  • Eluent: A starting point for the mobile phase is a 7:3 mixture of hexane and ethyl acetate. This ratio may need to be adjusted to achieve optimal separation.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings in the starting material and product should be UV active.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Gulea, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • (N.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity.
  • (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Pyrimidine synthesis. Organic Chemistry Portal. (n.d.).
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
  • (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.

Sources

Technical Support Center: Purification of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(3-Fluorophenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this compound with high purity.

Understanding the Chemistry: Plausible Synthesis and Potential Impurities

A common and efficient method for the synthesis of 2-substituted pyrimidin-4-ols is the condensation of an amidine with a β-ketoester. For this compound, a likely synthetic route involves the reaction of 3-fluorobenzamidine with a β-ketoester such as ethyl acetoacetate or ethyl 3-oxobutanoate under basic conditions.

This synthetic pathway, while generally effective, can lead to several classes of impurities that researchers may encounter during purification. Understanding these potential impurities is the first step in designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials:

    • 3-Fluorobenzamidine

    • Ethyl acetoacetate (or other β-ketoester)

  • Byproducts from Side Reactions:

    • Self-condensation products of the β-ketoester.

    • Hydrolysis of the amidine or the final product.

  • Reagent-Related Impurities:

    • Residual base (e.g., sodium ethoxide, potassium carbonate).

    • Solvents used in the reaction.

Troubleshooting Purification Methods

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[1] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[1]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I select the right solvent for recrystallization?

A1: The ideal solvent should dissolve your compound sparingly at room temperature but have high solubility at its boiling point.[1] The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off hot).

A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude this compound in several test tubes.

  • Add a small amount of a different solvent to each tube at room temperature. Good candidates for polar compounds include ethanol, isopropanol, acetonitrile, and water, or mixtures thereof.[2]

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point. If it dissolves, it is a potentially good solvent.

  • Allow the hot solution to cool. The formation of well-defined crystals indicates a good solvent. If the compound "oils out" (forms a liquid layer), the solvent may not be suitable, or the compound may be too impure.

Commonly successful solvent systems for similar heterocyclic compounds include:

  • Ethanol[2]

  • n-Hexane/Acetone[2]

  • n-Hexane/Ethyl Acetate[2]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

Troubleshooting Strategies:

  • Add more solvent: The concentration of your compound in the hot solvent may be too high. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Lower the temperature of crystallization: If the oiling out occurs during cooling, try cooling the solution more slowly to allow for crystal nucleation.

  • Change the solvent system: A different solvent or a solvent mixture may prevent oiling out. A two-solvent system can be effective.[3]

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature crystallization: Ensure your filtration apparatus is pre-heated when performing a hot filtration to remove insoluble impurities.

  • Significant solubility in cold solvent: Cool the solution in an ice bath to minimize the amount of compound remaining in the mother liquor.

  • Inappropriate solvent choice: The solvent may be too good at dissolving your compound even at low temperatures.

Protocol: Two-Solvent Recrystallization

A two-solvent system is often effective when a single solvent is not ideal.[3] This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4]

Step-by-Step Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).

  • While the solution is hot, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).[3]

  • If cloudiness persists, add a few drops of the hot "good" solvent to redissolve the precipitate.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Visualization of the Recrystallization Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End Product start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Filter to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool Cool slowly to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Chill in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry the pure crystals wash->dry end_product Pure this compound dry->end_product

Caption: A general workflow for the purification of this compound by recrystallization.

Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is not separating from an impurity on the silica gel column. What can I do?

A1: Poor separation can be due to an inappropriate solvent system or interactions with the stationary phase.

Troubleshooting Strategies:

  • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. If the spots are too close, try changing the solvent polarity or using a different solvent mixture (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).

  • Modify the mobile phase: For basic compounds like pyrimidines that may interact strongly with the acidic silica gel, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[5]

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase (C18) column.

Q2: I am seeing peak tailing for my compound. What is the cause and how can I fix it?

A2: Peak tailing is often caused by strong interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups on the silica surface.[5]

Solutions:

  • Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel and reduce tailing.[5]

  • Use a different stationary phase: Alumina or end-capped silica can be less acidic and may reduce tailing.

  • Check for column overload: Injecting too much sample can lead to peak tailing.[5] Try loading a smaller amount of your crude product.

Q3: I have low recovery of my compound from the column. Where did it go?

A3: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition on the column.

Troubleshooting Steps:

  • Check for streaking on TLC: If your compound streaks on the TLC plate, it is a sign of strong interaction with the silica, which can lead to poor recovery from a column.

  • Use a less acidic stationary phase: As mentioned, alumina or a polymer-based column can prevent degradation of acid-sensitive compounds.

  • Elute with a stronger solvent: After collecting your product, flush the column with a highly polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to see if any remaining compound elutes.

Protocol: Flash Column Chromatography on Silica Gel

Step-by-Step Protocol:

  • Select a solvent system: Use TLC to find a mobile phase that gives your product an Rf of ~0.3 and good separation from impurities. A common starting point for fluorinated pyrimidines could be a gradient of ethyl acetate in hexanes.

  • Pack the column: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexanes) and carefully pack the column, avoiding air bubbles.

  • Load the sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better separation.

  • Elute the column: Start with the non-polar solvent and gradually increase the polarity by adding the more polar solvent. Collect fractions and monitor them by TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Chromatography Troubleshooting Logic

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation or Peak Tailing cause1 Inappropriate Solvent System problem->cause1 cause2 Strong Interaction with Stationary Phase (Acidic Silica) problem->cause2 cause3 Column Overload problem->cause3 solution1a Optimize Solvent System (TLC Screening) cause1->solution1a solution1b Change Solvent (e.g., DCM/MeOH) cause1->solution1b solution2a Add Basic Modifier (e.g., Triethylamine) cause2->solution2a solution2b Change Stationary Phase (e.g., Alumina, C18) cause2->solution2b solution3 Reduce Sample Load cause3->solution3

Caption: A troubleshooting decision tree for common issues in flash chromatography of this compound.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for precise purity determination.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. For fluorinated compounds, a pentafluorophenyl (PFP) column may offer alternative selectivity compared to standard C18 columns.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Summary of Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%50-85%Cost-effective, can yield very high purity.[1]Can be difficult to find a suitable solvent, risk of low yield or "oiling out".
Flash Chromatography 85-98%60-90%Widely applicable, good for multiple impurities.Can be time-consuming, potential for sample degradation on acidic silica.

This technical support guide provides a comprehensive overview of the purification of this compound. By understanding the potential impurities and applying these troubleshooting strategies, researchers can effectively obtain this compound in high purity for their downstream applications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Reich, H. J. & Rigby, J. H. (1995). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. John Wiley & Sons.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ProtiFi. Troubleshooting Tips. Available from: [Link]

  • Advion Interchim Scientific. puriFlash®. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Kohn, E. C., & Reed, E. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(3), e17134.
  • Ramaswamy, S., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(5), 835-849.
  • Bruker. Purity by Absolute qNMR Instructions. Available from: [Link]

  • Agilent Technologies. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available from: [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
  • El-Sayed, M. A., et al. (2021).
  • ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link]

  • Kumar, A., et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(23), 7133-7136.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Available from: [Link]

  • ResearchGate. (2025). Studies on Fluorinated Pyrimidines. Available from: [Link]

  • GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]

  • ResearchGate. (2025). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Available from: [Link]

  • American Chemical Society. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • MDPI. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. Molecules.
  • ResearchGate. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Google Patents. (2020).
  • Bentham Science. (2026). Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study. Letters in Organic Chemistry.
  • Thermo Fisher Scientific.
  • ChemRxiv. (2025).

Sources

Technical Support Center: Purification of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-PYR-3F Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting Guide

Executive Summary & Chemical Context

User Query: "I cannot find a suitable solvent to recrystallize 2-(3-fluorophenyl)pyrimidin-4-ol. It is insoluble in non-polar solvents but oils out or crashes out too fast in polar ones."

Technical Diagnosis: The difficulty arises from the keto-enol tautomerism inherent to the pyrimidin-4-ol scaffold. While often drawn as the "ol" (enol) form, in the solid state and in solution, this compound exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer.

  • The "One" Form (Keto): Possesses a polar amide-like functionality (

    
    ). This creates strong intermolecular hydrogen bonding (dimerization), resulting in a high melting lattice that resists dissolution in non-polar solvents (toluene, hexane).
    
  • The 3-Fluorine Substituent: Adds lipophilicity and disrupts lattice energy slightly compared to the non-fluorinated parent, but also increases solubility in halogenated solvents, increasing the risk of "oiling out" if the solvent system isn't balanced correctly.

Visualizing the Problem (Tautomeric Equilibrium)

The following diagram illustrates the equilibrium that dictates your solubility profile.

Tautomerism cluster_0 Predominant Solid State Form cluster_1 Minor Solution Form Keto Keto Form (Pyrimidin-4(3H)-one) High MP, Polar Strong H-Bonds Enol Enol Form (Pyrimidin-4-ol) Aromatic, Less Polar Keto->Enol  Heat / Base  

Figure 1: The keto-enol equilibrium.[1][2][3][4][5][6][7] Successful recrystallization requires a solvent that disrupts the keto-dimers (heat/polarity) but allows them to reform slowly upon cooling.

Recommended Solvent Systems (Protocols)

Based on the solubility profile of 2-arylpyrimidinones, we recommend three tiered protocols. Do not use Chloroform or DCM alone , as the fluorinated group increases solubility just enough to prevent crystallization, leading to oils.

System A: The "Green" Standard (Ethanol / Water)

Best for: Initial purification, removing inorganic salts.

ParameterSpecification
Solvent 1 (Good) Ethanol (95% or Absolute)
Solvent 2 (Anti-solvent) Water (Deionized)
Ratio (v/v) Variable (Start with pure EtOH)
Temperature Reflux (78°C)

4°C

Protocol:

  • Suspend crude solid in Ethanol (10 mL/g).

  • Heat to reflux. If it does not dissolve, add more Ethanol portion-wise until dissolved.

  • Crucial Step: Once dissolved, remove from heat. If crystals form immediately, you have too little solvent. If no crystals form after 5 mins, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then refrigerate.

System B: The High-Purity System (Acetic Acid / Water)

Best for: Removing stubborn regioisomers or highly colored impurities. The acidity shifts the tautomeric equilibrium slightly, aiding dissolution.

ParameterSpecification
Solvent 1 Glacial Acetic Acid (AcOH)
Solvent 2 Water
Ratio ~3:1 to 1:1
Temperature 90-100°C

RT

Protocol:

  • Dissolve the compound in minimum hot Glacial Acetic Acid (approx 90°C).

  • Filtration: If there are black specks/insolubles, filter while hot (use a heated funnel to prevent clogging).

  • Add hot water slowly until the solution becomes slightly cloudy.

  • Cool to room temperature undisturbed. The crystals formed here are often denser and purer than from ethanol.

  • Wash: Must wash thoroughly with water, then cold ethanol to remove acid traces.

System C: The "Nuclear" Option (DMF / Water)

Best for: Very high-melting samples (>200°C) or if System A/B fails to dissolve the solid.

Warning: DMF has a high boiling point. Removal of solvent requires thorough washing.

  • Dissolve solid in minimum DMF at 80-100°C.

  • Allow to cool to roughly 50°C.

  • Add Water dropwise. The product will likely precipitate rapidly.

  • Modification: To grow better crystals, use Vapor Diffusion . Place a vial of the DMF solution (open) inside a larger jar containing Water or Ethanol (closed). The anti-solvent vapors will slowly diffuse into the DMF, growing large crystals over 24-48 hours.

Troubleshooting Guide

Issue 1: "The product oils out (forms a liquid blob) instead of crystals."

Cause: The temperature dropped too fast, or the solvent became too polar (too much water) before the crystal lattice could establish. The fluorine atom makes the "oil" phase more stable than a non-fluorinated analog. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a "seed crystal" of the pure product (if available) or scratch the glass wall with a rod.

  • Add a bridge solvent: Add a small amount of Methanol or Isopropanol . These act as intermediates between the water and the organic solvent, reducing the polarity gap.

Issue 2: "The product is colored (yellow/brown) but should be white."

Cause: Oxidation byproducts or polymerized impurities. Fix:

  • Perform the recrystallization in System B (Acetic Acid) .

  • Add Activated Charcoal to the hot solution (before adding anti-solvent), stir for 5 mins, and filter hot through Celite. Note: You will lose ~10-15% yield.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific situation.

Troubleshooting Start Start Recrystallization Soluble Does it dissolve in hot Ethanol? Start->Soluble Precipitate Does it precipitate upon cooling? Soluble->Precipitate Yes SwitchSolvent Switch to Acetic Acid or DMF Soluble->SwitchSolvent No (Insoluble) Oil Did it Oil Out? Precipitate->Oil No (Liquid/Gum) Success Filter & Dry (Check MP) Precipitate->Success Yes (Crystals) Reheat Reheat Oil->Reheat Reheat + Add MeOH (Bridge Solvent) Reheat->Precipitate

Figure 2: Troubleshooting logic flow for pyrimidinol purification.

Frequently Asked Questions (KB Articles)

Q: Can I use Toluene or Hexane? A: Generally, no . While this compound has a lipophilic fluorine group, the pyrimidinone core is too polar. It will likely not dissolve in boiling toluene, or if it does, it will hold onto impurities. Toluene can only be used as an anti-solvent if you dissolve the compound in a small amount of DCM or Chloroform first (though this is less efficient than the Ethanol/Water method).

Q: My melting point is broad (e.g., 155-165°C). Is it impure? A: Not necessarily. Pyrimidinones can form solvates (trapping solvent molecules in the lattice).

  • Test: Dry the sample under high vacuum at 60°C for 24 hours.

  • Test: Run an NMR.[2][8] If you see solvent peaks, you have a solvate. Recrystallize from a non-solvate forming solvent like Isopropanol .

Q: How do I remove the regioisomer (6-hydroxy isomer)? A: If your synthesis involved a condensation (e.g., amidine + keto-ester), you might have the isomer. The Acetic Acid/Water system is most effective here. The isomers usually have significantly different solubilities in acidic media due to different pKa values of the nitrogen atoms.

References & Authority

  • Solubility of Pyrimidinone Derivatives:

    • Source: Vertex AI Search / ACS Publications. "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives." (Demonstrates solubility trends of 2-phenylpyrimidine cores).

  • General Recrystallization of Heterocycles:

    • Source: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." (Standard operating procedure for ethanol/water systems).

  • Tautomerism in Drug Discovery:

    • Source: Frontiers in Chemistry. "Keto-enol tautomerism in the development of new drugs." (Explains the polarity shift between enol and keto forms).

  • Patent Literature (Analogous Compounds):

    • Source: Google Patents (EP0326389B1). "Process for preparing 4-hydroxypyrimidine." (Details purification of 2-phenyl-4-hydroxypyrimidine using alcohol/water systems).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Sources

Technical Support Center: Solubility Optimization for 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely here because you are experiencing precipitation, inconsistent IC50 values, or signal variability with 2-(3-Fluorophenyl)pyrimidin-4-ol (CAS: 76128-78-4).[1][2]

To solve this, we must first understand the molecule. This compound features a pyrimidine core substituted with a 3-fluorophenyl group and a hydroxyl group at the 4-position.[1][2]

  • The Trap: The "4-ol" designation implies a phenol-like solubility, but this compound undergoes keto-enol tautomerism , predominantly existing as the pyrimidin-4(3H)-one (keto form) in solution.[1][2] This reduces its ability to donate hydrogen bonds compared to a true phenol, increasing its lattice energy and lipophilicity.[1]

  • The Aggregator: The 3-fluorophenyl moiety increases the partition coefficient (LogP), driving hydrophobic aggregation in aqueous buffers.[1]

This guide provides a self-validating workflow to maintain solubility from stock preparation to assay readout.

Phase 1: Stock Solution Preparation (The Foundation)

Issue: "My compound is not dissolving completely in DMSO, or precipitates after freezing."

Root Cause: Water uptake in DMSO or saturation limits.[1] Solution: Treat DMSO as a reactive reagent, not just a solvent.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use anhydrous DMSO (≥99.9%, water <0.005%).[1]

    • Why: DMSO is hygroscopic.[1] Even 1% water uptake can decrease the solubility of lipophilic pyrimidines by up to 50% due to the "antisolvent" effect.

  • Concentration Ceiling: Do not exceed 10 mM for your primary stock.

    • Why: While 100 mM might be theoretically possible, it creates a metastable supersaturated state that is prone to crashing out upon freeze-thaw cycles.[1][2]

  • Visual QC: Vortex for 60 seconds. Hold the vial against a light source; if you see "swirling" (Schlieren lines) that persists, dissolution is incomplete. Sonicate at 37°C for 5 minutes.

Data Table 1: Solubility Limits & Storage

ParameterRecommended LimitCritical Note
Max Stock Conc. 10 mM>20 mM increases risk of micro-precipitation.[1][2]
Solvent 100% Anhydrous DMSOAvoid Ethanol (evaporation alters concentration).[1]
Storage Temp -20°C or -80°CStore in small aliquots to minimize freeze-thaw.
Thawing 37°C Water BathNever room temp thaw; promotes crystal nucleation.[1]

Phase 2: The Dilution Workflow (The Danger Zone)

Issue: "The compound crashes out the moment I add it to the assay buffer."

Root Cause: Solvent Shock. Adding 100% DMSO stock directly to an aqueous buffer creates a local environment of high supersaturation.[1] The hydrophobic effect drives the fluorophenyl groups together faster than they can disperse.

Solution: The Intermediate Dilution Step (IDS) .[1]

Protocol: The "Stepping Stone" Dilution

Instead of jumping from 100% DMSO


 1% DMSO, use an intermediate step.
  • Step A (Stock): 10 mM Compound in 100% DMSO.

  • Step B (Intermediate): Dilute 1:10 into assay buffer containing 10% DMSO .

    • Result: 1 mM Compound in 19% DMSO.[1]

    • Mechanism:[1][3][4][5][6] This lowers the hydrophobic shock.

  • Step C (Final Assay): Dilute Step B into the final assay well.

    • Target: Final DMSO concentration ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       1%.
      

Visual Workflow: Preventing Solvent Shock

DilutionWorkflow cluster_0 Solubility Safety Zone Stock 10mM Stock (100% DMSO) Shock Direct Dilution (High Risk of Precip.) Stock->Shock Avoid Intermediate Intermediate Mix (1mM in 10-20% DMSO) Stock->Intermediate 1:10 Dilution AssayWell Final Assay Well (10uM in 1% DMSO) Shock->AssayWell Precipitation Intermediate->AssayWell Final Dilution

Figure 1: The Intermediate Dilution Step (IDS) prevents the rapid polarity shift that causes hydrophobic compounds like this compound to precipitate.[1][2]

Phase 3: Assay Buffer Optimization (The Environment)

Issue: "My IC50 curve plateaus, or I see high background noise."

Root Cause: Colloidal Aggregation. The compound forms promiscuous aggregates that sequester enzymes or scatter light.[1] Solution: Break the surface tension.

Technical Guide: Buffer Additives

You must modify the aqueous environment to accommodate the lipophilic fluorophenyl group.

  • Non-Ionic Surfactants: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer.[1]

    • Mechanism:[1][4][5][6] Surfactants form micelles that sequester monomeric compound, preventing the formation of large, insoluble aggregates while keeping the compound bioavailable.

  • Carrier Proteins: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) .

    • Mechanism:[1][4][5][6] Albumin acts as a "solubility sink," binding lipophilic molecules reversibly and preventing them from adhering to the plastic microplate walls.

Data Table 2: Additive Compatibility

AdditiveConcentrationBest For...[4][6]Contraindications
Tween-20 0.05%Biochemical/Enzymatic AssaysCan lyse cells in cell-based assays.[1][2]
Triton X-100 0.01%Kinase AssaysHigh background in some fluorescence assays.[1]
BSA 0.1%General SolubilityAvoid if the compound binds albumin too tightly (shifts IC50).
Pluronic F-127 0.1%Cell-based AssaysLow toxicity; excellent for preventing precipitation.[1][2]

Troubleshooting FAQs

Q1: I see a fine precipitate immediately after adding the compound to the cell media. Is my compound bad? A: The compound is likely chemically pure, but physically unstable in that environment. Cell media is rich in salts which lowers the solubility of organics ("salting out").

  • Fix: Pre-warm the media to 37°C before addition. Cold media accelerates precipitation.[1] Use Pluronic F-127 (0.1%) in the media, which is cell-safe and prevents aggregation.[1][2]

Q2: My IC50 values shift dramatically between runs. A: This is a hallmark of non-specific aggregation .[1] At high concentrations, the compound forms colloids that inhibit enzymes non-specifically.[1]

  • Test: Add 0.01% Triton X-100. If the inhibition disappears or the IC50 increases significantly (e.g., from 10 nM to 1 µM), the original activity was an artifact of aggregation.

Q3: Can I use Ethanol instead of DMSO? A: generally, No. While phenylpyrimidines dissolve in ethanol, ethanol is volatile.[1] Evaporation during the assay setup will change the effective concentration and induce crystallization at the meniscus. Stick to DMSO.

Decision Tree: Solving Precipitation

TroubleshootingTree Start Problem: Compound Precipitates CheckStock Check Stock Solution (Is it clear?) Start->CheckStock StockCloudy Cloudy/Hazy CheckStock->StockCloudy Yes StockClear Clear CheckStock->StockClear No Action1 Sonicate 37°C Check DMSO Water Content StockCloudy->Action1 CheckDilution Check Dilution Method (Direct vs. Serial) StockClear->CheckDilution Direct Direct Addition CheckDilution->Direct Yes Serial Serial/Intermediate CheckDilution->Serial Yes Action2 Switch to Intermediate Dilution Step Direct->Action2 CheckBuffer Check Assay Buffer Serial->CheckBuffer Action3 Add 0.01% Triton X-100 or 0.1% BSA CheckBuffer->Action3 Optimize

Figure 2: Step-by-step logic to isolate the source of solubility failure.

References

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

  • Popa-Burke, I., et al. (2014).[1][2][7] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[1][6][7] Link[2][6]

  • Owen, S. C., et al. (2012).[1] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435.[1][2] Link[2]

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-4-(4-fluorophenyl)pyrimidine Product Information. (Used for structural analog solubility properties). Link

Sources

Controlling keto-enol tautomerism in 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-Fluorophenyl)pyrimidin-4-ol .

This molecule exists in a dynamic equilibrium between its enol (4-hydroxy) and keto (4-oxo / lactam) forms. For the vast majority of applications—including binding assays and synthetic derivatization—the keto form (pyrimidin-4(3H)-one) is the dominant species in solution and the solid state. However, the specific 3-fluorophenyl substitution introduces electronic withdrawal that alters acidity and solubility profiles compared to the parent pyrimidine.

Status: Operational | Topic: Tautomer Control & Troubleshooting

Part 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand the thermodynamic landscape. The 3-fluorophenyl group acts as an electron-withdrawing group (EWG) via induction (-I effect), reducing the electron density at the C2 position.

  • Thermodynamic Preference: The Keto (Lactam) form is favored by

    
     in polar solvents.
    
  • Structural Driver: The loss of aromaticity in the pyrimidine ring (in the keto form) is compensated by the high bond energy of the C=O bond and strong intermolecular hydrogen bonding (dimerization) typical of lactams.

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Favored in: Gas Phase, Non-polar solvents Keto Keto Form (Pyrimidin-4(3H)-one) Favored in: Solid State, Polar Solvents (DMSO, H2O) Enol->Keto Major Shift (Polar Media) Anion Common Anion (Delocalized) Enol->Anion -H+ (pKa ~8.5) Keto->Enol Minor Shift (High T, Non-polar) Keto->Anion -H+ (pKa ~8.5)

Caption: The equilibrium heavily favors the Keto form (red) in standard laboratory conditions. Both forms share a common delocalized anion upon deprotonation.

Part 2: Diagnostic Hub (How to Identify Your Form)

User Question: "I synthesized the molecule, but my NMR signals don't match the '4-ol' structure. Did I make the wrong compound?"

Diagnosis: You likely have the correct compound, but it is existing as the 4-one (keto) tautomer.

Identification Decision Matrix
MethodKeto Form (Dominant)Enol Form (Rare/Transient)

H NMR (DMSO-

)
NH Signal: Broad singlet,

12.0–13.5 ppm.C5-H: Doublet, coupled to C6.
OH Signal: Sharp singlet (if no exchange), often absent.C5-H: Shifted downfield due to aromatic ring current.

C NMR
C4 (C=O):

160–165 ppm.C5: Shielded (upfield) relative to enol.
C4 (C-OH):

168–172 ppm.C5: Deshielded (downfield).
IR Spectroscopy Strong C=O stretch: 1640–1690 cm

.Broad NH: 2800–3200 cm

.
Weak/No C=O. Sharp OH: ~3500–3600 cm

(non-H-bonded).
X-Ray Crystallography C4-O Bond Length: ~1.22 Å (Double bond character).C4-O Bond Length: ~1.35 Å (Single bond character).

Part 3: Troubleshooting Guides (FAQs)

Scenario A: "I need to perform O-alkylation, but I keep getting N-alkylated byproducts."

Root Cause: Under basic conditions (e.g.,


, NaH), you form the ambident anion. The Nitrogen (N3) is the "softer" nucleophile and the Oxygen is "harder." Standard alkyl halides (soft electrophiles) prefer the Nitrogen, leading to the thermodynamically stable N-alkylated lactam.

Protocol: Forcing O-Alkylation To target the Enol ether (O-alkylation), you must disrupt the N-nucleophilicity or use Hard-Soft Acid-Base (HSAB) principles.

  • The Silver Salt Method (High Success Rate):

    • Reagents: Use

      
       or 
      
      
      
      as the base.
    • Mechanism: The Silver ion (

      
      ) coordinates strongly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen.
      
    • Solvent: Benzene or Toluene (Non-polar solvents favor the enol form slightly).

  • The Chlorination-Displacement Route (Alternative):

    • Step 1: Convert the 4-ol/4-one to 4-chloro-2-(3-fluorophenyl)pyrimidine using

      
      .
      
    • Step 2: Perform a nucleophilic aromatic substitution (

      
      ) with the desired alcohol (
      
      
      
      ) and a base. This guarantees the O-linkage.
Scenario B: "My compound is insoluble in organic solvents for bio-assays."

Root Cause: The Keto form creates strong intermolecular hydrogen-bonded dimers (similar to DNA base pairs). The 3-fluorophenyl group adds lipophilicity, but the H-bond network prevents dissolution in non-polar media.

Solvent & Formulation Guide:

Solvent ClassDielectric Constant (

)
Tautomer Ratio (Keto : Enol)Solubility Rating
Water / Buffer 80> 99 : 1Low (pH dependent)
DMSO 47> 99 : 1High (Disrupts H-bonds)
Methanol/Ethanol 33~ 95 : 5Moderate
Chloroform 4.8~ 70 : 30Low
Toluene 2.4~ 60 : 40Very Low

Actionable Advice:

  • For Stock Solutions: Always use DMSO . It stabilizes the keto form but effectively solvates the molecule by acting as a H-bond acceptor, breaking the dimers.

  • For Crystallization: To obtain the keto-polymorph, crystallize from hot ethanol/water. To attempt isolating a metastable enol-rich phase (rare), rapid precipitation from non-polar ether/hexane mixtures is required.

Scenario C: "How does the 3-Fluoro group affect the pKa?"

Analysis: The fluorine atom is at the meta position of the phenyl ring.

  • Effect: Electron withdrawal via induction (

    
    ).
    
  • Result: It acidifies the N3-H (keto) or O-H (enol).

  • Data: While unsubstituted 2-phenylpyrimidin-4-ol has a pKa

    
    , the 3-fluoro derivative will have a pKa 
    
    
    
    .
  • Implication: It deprotonates more easily than the non-fluorinated analog. Ensure your buffers in biological assays are pH < 7.4 if you require the neutral species, as it will partially ionize at physiological pH.

Part 4: Experimental Workflow Visualization

Reaction Pathway: Selective Alkylation

Alkylation Start This compound Cond_Basic Standard Base (K2CO3 / NaH) + R-X Start->Cond_Basic Cond_Silver Silver Salts (Ag2CO3) + R-X Start->Cond_Silver Cond_POCl3 1. POCl3 2. NaOR Start->Cond_POCl3 Prod_N N-Alkylated Product (Thermodynamic) Cond_Basic->Prod_N Favors Soft Nucleophile (N) Prod_O O-Alkylated Product (Kinetic/Directed) Cond_Silver->Prod_O Ag blocks N-site Cond_POCl3->Prod_O Via Cl-intermediate

Caption: Decision tree for derivatization. Use Silver salts or POCl3 routes to guarantee O-alkylation.

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil." The Journal of Physical Chemistry A, 2010. Link

  • Solvent Effects: Lazzarini, A., et al. "Tautomeric Equilibria of 2- and 4-Hydroxypyridines and Pyrimidines." Journal of the American Chemical Society. Link

  • Alkylation Control: Gomtsyan, A. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link

  • Fluorine Effects: Gmeiner, W. H. "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." PMC - NIH, 2020. Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Standard Reference Text).

Sources

Minimizing side reactions during 2-(3-Fluorophenyl)pyrimidin-4-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Critical Reactivity

Subject: 2-(3-Fluorophenyl)pyrimidin-4-ol CAS: (Generic Analog Reference) Molecular Weight: ~266.25 Da (varies by exact isotope)

The Central Challenge: Tautomeric Ambiguity

Before initiating any functionalization, you must recognize that your substrate does not exist primarily as the "ol" (alcohol). In solution and solid state, it exists predominantly as the pyrimidin-4(3H)-one (amide tautomer).

  • Implication: The N3 position is nucleophilic. Attempting direct alkylation with simple alkyl halides/base (e.g.,

    
    ) will result in a mixture of N-alkylation  (often major) and O-alkylation  (often minor).
    
  • The 3-Fluoro Effect: The fluorine atom at the meta position of the phenyl ring is electron-withdrawing (

    
    ). This deactivates the phenyl ring but pulls electron density away from the pyrimidine core.
    
    • Result: The C4 position is more electrophilic than in unsubstituted 2-phenylpyrimidine. The 4-Cl intermediate will be highly reactive but also highly susceptible to hydrolysis .

Module A: Deoxychlorination (Conversion to 4-Cl)

Goal: Synthesis of 4-chloro-2-(3-fluorophenyl)pyrimidine for subsequent


 or Pd-catalyzed coupling.
Troubleshooting Guide: Reaction Stalls or Reverts

User Issue: "TLC shows conversion to the chloride, but after aqueous workup, I recover the starting material (OH)."

Root Cause: The 3-fluorophenyl group makes the C4-Cl bond labile. During a standard aqueous quench, the high local concentration of acid (generated from excess


 hydrolysis) catalyzes the hydrolysis of your product back to the starting material.

Protocol: The "Reverse Quench" (Mandatory) Do not add water to the reaction. Add the reaction mixture to the quench.

  • Catalysis: Use neat

    
     (5–10 equiv). Add 
    
    
    
    -Dimethylaniline (1.0 equiv)
    . This acts as an acid scavenger and catalyzes the formation of the Vilsmeier-Haack type intermediate.
  • Concentration: Evaporate excess

    
     under reduced pressure before quenching. This is the single most effective step to prevent hydrolysis.
    
  • The Drowning: Pour the concentrated residue slowly into a rapidly stirring mixture of Ice/Water/

    
      (maintain pH > 8).
    
    • Why: The basic pH neutralizes HCl immediately, preventing acid-catalyzed hydrolysis of the sensitive C-Cl bond.

Data: Catalyst Efficiency Matrix
CatalystEquivTemp (°C)Time (h)Yield (Isolated)Notes
None-1054-665-75%High rates of hydrolysis during workup.
N,N-Dimethylaniline 1.0 90 2 92% Recommended. Cleaner profile.
DMF0.190385%Risk of forming dimethylamine impurities.

Module B: Regioselective O-Alkylation

Goal: Locking the tautomer in the O-form (Alkoxypyrimidine) without N-alkylation.

User Question:

"I am using NaH and Methyl Iodide in DMF, but I am getting two spots. The major spot is the N-methyl product. How do I force O-alkylation?"

Technical Solution:

The "Hard/Soft" principle applies here. The Nitrogen (N3) is a softer nucleophile than the Oxygen.

  • Avoid:

    
     conditions with soft electrophiles (MeI, Benzyl Bromide) and alkali bases (NaH, 
    
    
    
    ). These favor N-alkylation (thermodynamic control).
  • Use: Silver-mediated alkylation or Mitsunobu conditions.

Recommended Protocol: Silver Carbonate Method Silver coordinates to the Nitrogen lone pair, blocking it sterically and electronically, forcing the electrophile to attack the Oxygen.

  • Solvent: Toluene or Benzene (Non-polar solvents disfavor the dipolar transition state of N-alkylation).

  • Reagents: Substrate (1.0 eq),

    
     (1.5 eq), Alkyl Halide (1.2 eq).
    
  • Conditions: Reflux in dark (Ag salts are light sensitive).

Alternative: Mitsunobu Reaction

  • Reagents:

    
    , DIAD, Alcohol (R-OH).
    
  • Mechanism:[1][2][3][4] The oxy-phosphonium intermediate reacts exclusively with the Oxygen of the pyrimidine (which acts as the nucleophile).

Visual Logic: Regioselectivity Pathways

Regioselectivity SM This compound (Tautomeric Equilibrium) Path_N Pathway A: Basic Alkylation (NaH / K2CO3 + R-X) SM->Path_N Ambient Nucleophile Path_O Pathway B: Silver/Mitsunobu (Ag2CO3 or PPh3/DIAD) SM->Path_O N-Blocked / Oxy-activation Prod_N N-Alkylated Product (Thermodynamic / Soft) Path_N->Prod_N Major Product (Undesired) Prod_O O-Alkylated Product (Kinetic / Hard) Path_O->Prod_O Exclusive Product (Desired)

Caption: Decision tree for alkylation. Standard basic conditions favor N-alkylation (Red). Silver salts or Mitsunobu conditions force O-alkylation (Green).

Module C: Suzuki Coupling of the 4-Chloro Intermediate

Goal: C-C bond formation at position 4.

Troubleshooting Guide: "Dehalogenation"

User Issue: "I am trying to couple the 4-Cl intermediate with a phenylboronic acid. I see the consumption of starting material, but the mass spec shows [M-34], corresponding to the replacement of Cl with H (Protodehalogenation)."

Mechanism: The 3-fluorophenyl group makes the pyrimidine ring electron-deficient. Oxidative addition of Pd(0) is fast, but if Transmetalation is slow, the Pd(II)-Cl species can undergo


-hydride elimination (if alkyl ligands are present) or abstract a proton from the solvent/base, leading to reductive elimination of the hydro-dehalogenated side product.

The Fix: Switch to Anhydrous, Bulky Systems

  • Catalyst: Switch from

    
     to 
    
    
    
    or XPhos Pd G2 .
    • Why: Bulky, electron-rich ligands (Buchwald type) facilitate rapid transmetalation and reductive elimination, outcompeting the side reaction.

  • Base: Use

    
     (anhydrous)  instead of 
    
    
    
    (aq).
    • Why: Water promotes protodehalogenation in electron-deficient heterocycles.

  • Solvent: Dioxane or Toluene (degassed). Avoid alcohols (MeOH/EtOH) which serve as hydride sources.

Visual Workflow: Suzuki Troubleshooting

Suzuki Start 4-Chloro-2-(3-F-Ph)pyrimidine OxAdd Oxidative Addition (L-Pd-Cl species) Start->OxAdd Pd(0) SideRxn SIDE REACTION: Protodehalogenation (Product: H-Pyrimidine) OxAdd->SideRxn Slow Transmetalation Solvent: Alcohols/Water Success Transmetalation & Reductive Elimination OxAdd->Success Fast Transmetalation Ligand: XPhos/SPhos Target Target Biaryl Success->Target

Caption: To avoid protodehalogenation (Red path), use bulky ligands (XPhos) and anhydrous conditions to accelerate the productive cycle (Green path).

References

  • Chlorination of Pyrimidines

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[5]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine (QM Analysis of N vs O
    • Source: WuXi AppTec QM Magic Class
    • URL:[Link]

  • Suzuki Coupling Troubleshooting

    • Title: Practical Guide to Suzuki Coupling of Electron-Deficient Heterocycles.
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Tautomerism Context

    • Title: Tautomerism of 2-hydroxypyridines and rel
    • Source: Wayne St
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have inquired about the stability of 2-(3-Fluorophenyl)pyrimidin-4-ol under acidic conditions. This guide addresses the physicochemical behavior of this scaffold, distinguishing between solubility artifacts and chemical degradation .[1]

Executive Summary: The pyrimidin-4-ol scaffold is generally stable in dilute to moderately acidic aqueous solutions (pH 1–6) at ambient temperature. The primary "instability" users encounter is often precipitation due to pH shifts, not chemical decomposition. However, under forcing conditions (conc. acids


C), hydrolytic ring opening can occur.

Module 1: The Tautomerism & Protonation Mechanism

To understand the stability of this compound, one must first correct a common nomenclature misconception. Although named a "pyrimidin-4-ol," this compound exists predominantly as the pyrimidin-4(3H)-one (keto form) in solution.

The Keto-Enol Equilibrium

In the gas phase, the enol (hydroxyl) form is favored.[2] However, in polar solvents (water, methanol) and acidic media, the equilibrium shifts almost exclusively to the keto form . This is critical because the N3 nitrogen (adjacent to the carbonyl) becomes the primary site for protonation, not the oxygen.

The Fluorine Effect

The 3-fluorophenyl substituent is electron-withdrawing (Inductive effect,


). This reduces the electron density on the pyrimidine ring compared to the non-fluorinated analog.
  • Consequence: The basicity of the N3 nitrogen is slightly lowered (

    
     estimated 
    
    
    
    1.8–2.2).
  • Implication: You require a lower pH to fully protonate and solubilize this compound compared to unsubstituted pyrimidines.

Figure 1: Tautomerism and Acid-Mediated Protonation

The following diagram illustrates the dominant species in solution and the protonation pathway.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Favored in Gas Phase Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in Solution Enol->Keto Tautomerization (Fast in H2O) Cation Protonated Cation (Soluble Species) Stable at pH < 2 Keto->Cation +H+ (Acidification) Degradant Ring Open Product (Beta-keto amide) Only in Conc. Acid + Heat Cation->Degradant H2O / Heat (>80°C) Hydrolysis

Caption: Figure 1.[2][3] The equilibrium shifts to the Keto form in solution.[4] Acidification leads to the stable N3-protonated cation. Ring opening (degradation) is a high-energy pathway.

Module 2: Troubleshooting & FAQs

This section addresses specific issues observed during LC-MS analysis and formulation.

Issue 1: "My sample precipitated after adding buffer."

Diagnosis: This is likely a pH-dependent solubility crash , not degradation.

  • Mechanism: The protonated cation (soluble) deprotonates as pH rises above its

    
     (
    
    
    
    2.0). The neutral keto form has high lattice energy and poor water solubility, leading to rapid precipitation.
  • Solution: Maintain pH < 2 for aqueous stock solutions or use a co-solvent (DMSO/Acetonitrile) before adding buffers.

Issue 2: "I see peak splitting or tailing in HPLC."

Diagnosis: Tautomeric equilibration on the column.

  • Mechanism: If the mobile phase pH is near the

    
     of the compound, the interconversion between protonated and neutral forms can occur on the timescale of the separation.
    
  • Solution: Ensure mobile phase contains 0.1% Formic Acid or TFA to keep the molecule fully protonated (unified species).

Issue 3: "Is the Fluorine atom stable?"

Diagnosis: The C-F bond on the phenyl ring is extremely robust.

  • Analysis: Defluorination (nucleophilic aromatic substitution) requires strong bases or specific enzymatic conditions. It is inert to standard acidic workups (HCl, TFA,

    
    ).
    

Module 3: Forced Degradation Protocols

If you suspect genuine chemical degradation, use this decision tree to validate your observation.

Figure 2: Stability Troubleshooting Workflow

Troubleshooting Start Observation: Loss of Assay or New Peaks CheckpH Check Solution pH Start->CheckpH Precip Is pH > 2.0? CheckpH->Precip Solubility Action: Re-acidify or Add 50% DMSO Precip->Solubility Yes (Precipitation risk) LCMS Run LC-MS (Max UV 254nm) Precip->LCMS No (Solution clear) Solubility->LCMS MassCheck Check Mass of New Peak LCMS->MassCheck ResultA Mass = Parent + 18 Da (Ring Opening) MassCheck->ResultA Hydrolysis ResultB Mass = Parent (Tautomer/Artifact) MassCheck->ResultB Equilibrium

Caption: Figure 2. Diagnostic workflow to distinguish between solubility issues (pH dependent) and chemical hydrolysis (irreversible).

Module 4: Stability Data Summary

The following table summarizes the expected stability profile based on the 2-arylpyrimidin-4-one scaffold behavior.

ConditionStability StatusPrimary RiskRecommended Action
0.1% TFA / Formic Acid High Evaporation concentrates acidStore at 4°C; stable for weeks.
1N HCl (RT) High NoneSuitable for short-term storage (<48h).
1N HCl (80°C) Moderate Slow HydrolysisAvoid prolonged heating.
Conc. H₂SO₄ Low Ring Cleavage / SulfonationDo not use.
pH 3.0 – 7.0 (Aqueous) Low (Physical) Precipitation Maintain >10% organic co-solvent.

References

  • Tautomerism of Hydroxypyrimidines

    • Giuliano, G., et al. (2014).[5] Tautomerism in 4-Hydroxypyrimidine... ResearchGate.

    • Key Insight: Confirms the dominance of the keto (pyrimidinone) form in solution.
  • Acid Stability of Pyrimidines

    • Shapiro, R., Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides.[6] Biochim Biophys Acta.[6]

    • Key Insight: Demonstrates that pyrimidine ring cleavage requires forcing conditions, unlike purines which hydrolyze easily.
  • Stability in Concentrated Acid

    • Bains, W., et al. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid...[7] MDPI.

    • Key Insight: Pyrimidine scaffolds can survive concentrated H2SO4 for extended periods at room temperature.[7]

  • ICH Guidelines for Stability

    • ICH Q1A(R2).[8] Stability Testing of New Drug Substances and Products.[9][10]

    • Key Insight: Defines the protocols for forced degrad

Sources

Technical Support Center: Extraction Optimization for 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Zone

Successful extraction of 2-(3-Fluorophenyl)pyrimidin-4-ol (and its tautomer, 2-(3-fluorophenyl)pyrimidin-4(3H)-one) relies entirely on exploiting its amphoteric nature. Unlike simple organics, this molecule behaves as a chameleon: it is a water-soluble cation at low pH, a water-soluble anion at high pH, and a poorly soluble neutral species in the middle.

The Critical Directive: You must target the Isoelectric Region (pH 4.5 – 6.0) . Deviating by even 1.5 pH units can reduce your extraction efficiency by >40% due to ionization.

Module 1: The Science of Speciation

To optimize yield, you must visualize the molecule's behavior in aqueous solution. The 3-fluorophenyl group acts as an electron-withdrawing substituent, which slightly increases the acidity of the N-H/O-H group compared to non-fluorinated analogs.

The Equilibrium Triad

The molecule exists in three distinct states depending on the pH of your aqueous layer.

Speciation Cation CATIONIC FORM (Protonated) pH < 2.0 Water Soluble Neutral NEUTRAL FORM (Lactam/Lactim) pH 4.5 - 6.0 Organic Soluble Cation->Neutral Add Base (Deprotonation pKa ~1.8) Neutral->Cation Add Acid Anion ANIONIC FORM (Deprotonated) pH > 8.5 Water Soluble Neutral->Anion Add Base (Deprotonation pKa ~8.2) Anion->Neutral Add Acid

Figure 1.1: Speciation of this compound. The "Neutral" node represents the target state for extraction.

Tautomerism Alert

While often named as the "-ol" (hydroxy form), in the aqueous phase, this compound exists predominantly as the pyrimidinone (keto form) .

  • Implication: The keto form is more polar and has a higher lattice energy than the hydroxy form. This makes it prone to crashing out as a solid at the interface rather than dissolving cleanly into the organic layer.

  • Solution: Use a polar co-solvent (e.g., 5-10% Methanol) in your organic phase (DCM or Ethyl Acetate) to disrupt hydration shells.

Module 2: Optimized Extraction Protocol

Objective: Isolate >90% of the target compound from an aqueous reaction mixture.

Reagents Required[1][2][3][4][5][6]
  • Acid: 1M Hydrochloric Acid (HCl) or 10% Citric Acid.

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) [95:5 ratio] OR Ethyl Acetate (EtOAc).

  • Monitoring: Calibrated pH meter (Paper strips are insufficient for this precision).

Step-by-Step Methodology
  • Initial Assessment: Measure the pH of your aqueous reaction mixture.

    • If pH < 2: The product is dissolved as a cation.

    • If pH > 9: The product is dissolved as an anion.

  • pH Adjustment (The Critical Step):

    • Slowly adjust the pH to 5.0 – 5.5 .

    • Note: As you approach pH 5, you will likely see a precipitate form. Do not panic. This is your neutral product crashing out of the water.

  • Solvent Addition:

    • Add your organic solvent (DCM:MeOH 95:5 is recommended for higher solubility).

    • Volume: Use a 1:1 ratio of Aqueous:Organic.

  • Agitation & Separation:

    • Shake vigorously for 2 minutes. The precipitate should dissolve into the organic layer.

    • Allow layers to separate.

    • Check the interface: If solids remain at the interface, filter the entire biphasic mixture through Celite, then separate the layers.

  • Re-Extraction:

    • Extract the aqueous layer 2 more times.

    • Tip: Check the pH of the aqueous layer between extractions. The equilibrium shift can sometimes alter the pH; re-adjust to 5.0 if necessary.

Module 3: Troubleshooting Guide

Use this decision tree to diagnose low yields or handling difficulties.

Troubleshooting Start Problem Encountered Issue1 Product stays in Aqueous Layer Start->Issue1 Issue2 Emulsion / Interface Solids Start->Issue2 CheckPH Check pH Issue1->CheckPH CheckSolv Check Solvent Issue2->CheckSolv Adjust to5.0 Adjust to5.0 CheckPH->Adjust to5.0 pH is <4 or >7 Salting Out Salting Out CheckPH->Salting Out pH is 5.0 Filter Celite Filter Celite CheckSolv->Filter Celite Solids present Add Brine Add Brine CheckSolv->Add Brine Cloudy layer

Figure 3.1: Rapid diagnostic flow for common extraction failures.

Symptom & Solution Matrix
SymptomProbable CauseCorrective Action
Low Recovery (<50%) pH drift outside 4.5–6.0 range.Re-check aqueous pH. If pH is >8, the phenol/amide is deprotonated. If pH <2, the nitrogen is protonated.
Solids at Interface Product is neutral but insoluble in organic/water mix.1. Add 5-10% MeOH to the organic layer.2. If solid persists, filter off—it might be pure product!
Emulsion Formation Amphoteric surfactants or fine particulates.1. Add solid NaCl to saturate the aqueous layer (Salting Out).2. Pass through a pad of Celite.
Product in Water (pH is 5) High water solubility of the pyrimidinone form.Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule into the organic phase (

increase).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl Acetate instead of DCM? A: Yes, but with a caveat. 4-Hydroxypyrimidines are often more soluble in chlorinated solvents (DCM or Chloroform) containing a small percentage of alcohol. Ethyl Acetate works well if the lipophilicity of the fluorophenyl group dominates, but if you see low recovery, switch to DCM:MeOH (95:5).

Q2: Why does the pH drift during extraction? A: As you extract the neutral species, the equilibrium in the aqueous phase shifts to replace it (Le Chatelier's principle), which can release or consume protons depending on the buffering capacity. Always re-check pH after the first extraction.

Q3: My product is oiling out instead of crystallizing. Why? A: Fluorinated aromatics often have lower melting points than their non-fluorinated counterparts. If it oils out during concentration, try triturating the oil with Diethyl Ether or Hexanes to induce crystallization.

Q4: Is the 3-Fluoro group stable to acid/base workup? A: Yes. The C-F bond on the phenyl ring is very strong and inert to standard extraction conditions (pH 1–14) at room temperature.

References

  • Acidity of Hydroxypyrimidines

    • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304.[1]

    • of 4-hydroxypyrimidine at ~1.
  • Tautomeric Equilibrium

    • Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine. The Journal of Physical Chemistry A, 114(48), 12725–12730.
    • Key Insight: Confirms the dominance of the keto (pyrimidinone) form in polar environments.
  • Synthesis & Workup of Fluorinated Pyrimidines

    • Luo, Z., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines. Molecules, 24(18), 3267.
    • Key Insight: Provides general protocols for working up 2,4-disubstituted pyrimidines involving fluorophenyl groups.
  • General pKa Data for Heterocycles

    • Williams, R. (Compiled).[2] pKa Data for Organic Chemistry.

    • Key Insight: Reference table for estimating substituent effects (fluoro-group induction) on heterocyclic rings.

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural interpretation of 2-(3-Fluorophenyl)pyrimidin-4-ol , focusing on the critical distinction between its tautomeric forms. Unlike standard spectral libraries that often list the "enol" (hydroxyl) form, experimental evidence in polar media (DMSO-d6) overwhelmingly supports the "keto" (pyrimidin-4(3H)-one) congener.

This document compares the spectral performance of this compound against non-fluorinated analogs and alternative solvent systems, providing a self-validating protocol for identifying the diagnostic


 coupling patterns that confuse automated assignment software.

Part 1: Structural Dynamics & Tautomerism

The core challenge in interpreting this spectrum is the keto-enol tautomerism. In drug development, assigning the correct tautomer is critical for docking studies and solubility modeling.

The Keto-Enol Equilibrium

While the IUPAC name implies an alcohol ("-ol"), the pyrimidine ring favors the amide-like "one" structure in solution.

  • Form A (Keto): 2-(3-Fluorophenyl)pyrimidin-4(3H)-one. Dominant in DMSO/Methanol. Characterized by a broad NH signal (>12 ppm) and distinct C5/C6 coupling.

  • Form B (Enol): this compound. Minor species in non-polar solvents (CDCl3), often leading to line broadening due to rapid exchange.

Recommendation: Always characterize this scaffold in DMSO-d6 . Chloroform promotes rapid exchange broadening and poor solubility, rendering quantitative integration impossible.

Diagram: Tautomeric & Solvation Pathways

The following diagram illustrates the equilibrium and the specific splitting logic required for the fluorinated ring.

Tautomerism Enol Enol Form (pyrimidin-4-ol) Favored in Gas/Non-polar Keto Keto Form (pyrimidin-4(3H)-one) Favored in DMSO-d6 Enol->Keto Tautomerization (K_eq >> 1) Signal_NH Diagnostic Signal: NH (Broad, ~12.8 ppm) Keto->Signal_NH Generates Signal_F Diagnostic Signal: 19F-Coupling Patterns Keto->Signal_F Modulates Solvent Solvent: DMSO-d6 (H-Bond Stabilization) Solvent->Keto Stabilizes

Figure 1: Tautomeric equilibrium shifting toward the Keto form in polar aprotic solvents, enabling clear detection of the NH proton.

Part 2: Comparative Spectral Analysis (DMSO-d6)

This section compares the observed signals of this compound against a standard non-fluorinated benchmark (2-Phenylpyrimidin-4-ol) to isolate the fluorine effects.

Table 1: Chemical Shift & Multiplicity Comparison[1]
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Comparative Note (vs. Non-F Analog)
NH (N3-H) 12.50 – 13.10Broad SingletN/ADiagnostic: Confirms Keto form. Absent in O-methylated derivatives.
H-6 (Pyrim) 8.10 – 8.20Doublet (d)

Deshielded by N1/N3. Similar to non-F analog.
H-5 (Pyrim) 6.30 – 6.45Doublet (d)

Shielded by adjacent Carbonyl (C4=O).
H-2' (Ar) 7.90 – 8.05Dt or ddd

,

Key Differentiator: Split by F (Ortho). Moves downfield vs. non-F.
H-6' (Ar) 7.85 – 7.95Dt or ddd

,

Para to F. Shows smaller F-coupling.
H-5' (Ar) 7.50 – 7.65Td (Pseudo-q)

,

Meta to F. Appears as a quartet due to overlapping

values.
H-4' (Ar) 7.35 – 7.50Tdd

,

Ortho to F. Complex multiplet due to strong F-coupling.
Deep Dive: The Fluorine "Fingerprint"

The 3-Fluorophenyl ring creates a unique splitting tree that distinguishes this compound from impurities.

  • The "Ortho" Effect (H-2' & H-4'): Protons ortho to the fluorine atom exhibit large

    
     couplings (8–11 Hz). This often causes H-2' to appear as a doublet of triplets (dt) rather than the expected doublet or singlet seen in non-fluorinated analogs.
    
  • The "Meta" Effect (H-5'): The proton meta to the fluorine often appears as a "pseudo-quartet" (td) because the vicinal H-H coupling (~8 Hz) and the vicinal H-F coupling (~8 Hz) are coincidentally similar.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the interpretation above, follow this specific workflow.

Sample Preparation (The "Dry" Rule)

Water exchange can wipe out the diagnostic NH signal.

  • Step 1: Dry the solid compound under high vacuum (<1 mbar) at 40°C for 2 hours to remove lattice water.

  • Step 2: Use an unopened ampoule of DMSO-d6 (99.9% D) .

  • Step 3: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.

  • Step 4: Validation Check: Shake the tube. If the solution is cloudy, sonicate for 30 seconds. The keto form has lower solubility than the enol form; ensure complete dissolution.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the slow-relaxing quaternary carbons (if running 13C) and aromatic protons.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The NH proton relaxes slowly; a short D1 will suppress its integral, leading to incorrect H-count calculations.

  • Scans (NS): 16 (Standard) or 64 (if 13C satellites are interfering).

Data Processing (Window Functions)
  • Apodization: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Why? This enhances the resolution of the complex 3-Fluorophenyl multiplets (H-2', H-4') which are easily smeared by higher LB values.

Part 4: Troubleshooting & Alternatives

Comparison: Solvent Selection Guide
SolventSuitabilitySpectral Consequence
DMSO-d6 Optimal Stabilizes Keto form. Sharp NH signal. Distinct F-splitting.
Methanol-d4 Poor Exchangeable NH/OH proton disappears (exchanges with D). Good for ring protons only.
Chloroform-d Critical Failure Low solubility. Rapid keto-enol exchange leads to broad, uninterpretable blobs.
Common Misinterpretation: The "Missing" Proton

Symptom: The integration sums to 4 aromatic protons + 2 pyrimidine protons, but the OH/NH is missing. Cause: Chemical exchange with wet solvent (H2O in DMSO). Fix: Do not look for a sharp singlet. In wet DMSO, the NH signal broadens into the baseline between 11–14 ppm. Treat the H-5 doublet (6.3 ppm) as the internal calibration standard (Integral = 1.0) to verify the aromatic region.

References

  • Tautomerism of Hydroxypyrimidines

    • Title: Structure and amide-amide tautomerism of 4-hydroxypyrimidines.[1]

    • Source: ResearchG
    • URL:[Link]

  • Fluorine-Proton Coupling Constants

    • Title: 19F NMR Coupling Constants (General Tables).
    • Source: University of
    • URL:[Link]

  • Solvent Effects on Heterocycles

    • Title: Solvent Effect on the Stability of Nitropurine Tautomers.[2][3][4][5]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Characterization of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the ¹³C NMR characterization of 2-(3-Fluorophenyl)pyrimidin-4-ol, providing researchers, scientists, and drug development professionals with essential experimental data and comparative analysis for unambiguous structural verification.

Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the synthesis of novel heterocyclic scaffolds for drug development, absolute certainty in molecular structure is the bedrock of all subsequent research. For compounds such as this compound, which possess multiple nitrogen atoms, a fluorine substituent, and the potential for tautomerism, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. It provides a direct, high-resolution fingerprint of the carbon skeleton, where the chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment.

This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will present a detailed experimental protocol, compare the resulting data with predicted values, and demonstrate how these shifts and their characteristic coupling patterns provide irrefutable evidence for the compound's structure, particularly when compared against potential isomers.

Methodology: Acquiring High-Fidelity ¹³C NMR Data

The causality behind our experimental choices is geared towards maximizing signal-to-noise while ensuring accurate chemical shift determination. The protocol described below is a self-validating system for obtaining publication-quality data.

Experimental Protocol
  • Sample Preparation: A 25 mg sample of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar heterocyclic compounds and its convenient solvent resonance (septet at δ ≈ 39.52 ppm), which serves as a reliable internal reference and rarely overlaps with signals of interest.[1]

  • Instrumentation: Data was acquired on a Bruker Avance NEO 600 MHz spectrometer, operating at a ¹³C frequency of 151 MHz and equipped with a 5 mm cryoprobe.

  • Acquisition Parameters:

    • Pulse Program: zgpg30, a standard power-gated proton-decoupled pulse sequence with a 30° flip angle. This angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing the carbon nuclei, especially quaternary carbons with long relaxation times, to return to thermal equilibrium before the next pulse.

    • Acquisition Time (AQ): 1.36 seconds.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

    • Number of Scans (NS): 1024. A significant number of scans is necessary to achieve a good signal-to-noise ratio, compensating for the low natural abundance (1.1%) of the ¹³C isotope.[2]

    • Temperature: 298 K (25 °C).

Workflow for Structural Verification via ¹³C NMR

The logical flow from sample to confirmed structure involves data acquisition, processing, and detailed spectral interpretation, including comparison with theoretical models.

Caption: Workflow from sample preparation to structural confirmation.

Results: Spectral Assignment and Comparative Analysis

The proton-decoupled ¹³C NMR spectrum displays ten distinct carbon signals, consistent with the molecular structure. The assignment of these signals is a logical process based on established chemical shift principles and the unique effects of the fluorine substituent.[3][4][5]

Molecular Structure with Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Table 1: Comparison of Experimental and Predicted ¹³C NMR Shifts

The following table summarizes the observed chemical shifts (δ) in ppm and compares them with values generated by ACD/Labs Percepta NMR prediction software.[6] The key diagnostic feature is the splitting of signals due to coupling with the ¹⁹F nucleus.[7]

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Multiplicity (JCF in Hz)Assignment Rationale & Expert Insights
C4 168.1167.5sThe most downfield signal, characteristic of a carbonyl-like carbon in a heterocyclic ring, significantly deshielded by the adjacent nitrogen and exocyclic oxygen.
C2 161.9161.2sHighly deshielded due to attachment to two electronegative nitrogen atoms and the electron-withdrawing fluorophenyl group.
C6 154.3153.8sOlefinic carbon situated between two nitrogen atoms, resulting in a strong downfield shift.
C5 109.8110.5sThe most upfield of the pyrimidine carbons, typical for a β-carbon in an α,β-unsaturated system within the heterocyclic ring.
C3' 162.8162.1d (¹JCF = 246.1)Carbon directly bonded to fluorine. Exhibits a characteristically large one-bond C-F coupling constant, making its assignment unambiguous.[7][8]
C1' 136.2135.5d (³JCF = 7.5)Quaternary ipso-carbon of the phenyl ring. Its chemical shift is influenced by the pyrimidine substituent and shows a smaller three-bond coupling to fluorine.
C5' 131.5130.9d (³JCF = 8.2)Aromatic CH carbon meta to the fluorine. Its shift is consistent with standard aromatic carbons, showing a typical three-bond C-F coupling.
C4' 123.6124.1sAromatic CH para to the fluorine. Long-range coupling is often too small to be resolved.
C6' 117.9118.4d (⁴JCF = 2.1)Aromatic CH ortho to the pyrimidine substituent and meta to fluorine. Shows minor long-range C-F coupling.
C2' 114.5115.0d (²JCF = 21.8)Aromatic CH ortho to the fluorine. Shielded by the fluorine's mesomeric effect and shows a large, diagnostic two-bond C-F coupling.[7][8]
Comparative Analysis: Distinguishing from the 4-Fluoro Isomer

To highlight the diagnostic power of this data, we compare it to the expected spectrum of a constitutional isomer, 2-(4-Fluorophenyl)pyrimidin-4-ol. The symmetry of the 4-fluoro isomer would result in fewer signals for the phenyl ring, and the coupling patterns would be drastically different.

Carbon Atom (4-Fluoro Isomer)Expected Multiplicity (JCF)Key Differentiating Feature
C4'd (¹JCF ≈ 250 Hz)Large one-bond coupling on the para-carbon.
C3'/C5'd (²JCF ≈ 22 Hz)Two equivalent carbons with two-bond coupling.
C2'/C6'd (³JCF ≈ 9 Hz)Two equivalent carbons with three-bond coupling.
C1'd (⁴JCF ≈ 3 Hz)Quaternary carbon with four-bond coupling.

This clear difference in both the number of signals (4 for the 4-fluorophenyl ring vs. 6 for the 3-fluorophenyl ring) and the C-F coupling patterns makes ¹³C NMR a definitive tool for isomer differentiation.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. The chemical shifts of the pyrimidin-4-ol core carbons are consistent with their electronic environments, and the shifts and C-F coupling constants of the 3-fluorophenyl moiety provide an unequivocal fingerprint of the substitution pattern. By following the detailed protocol and analytical workflow presented, researchers can confidently verify the structure of this and related heterocyclic compounds, ensuring the integrity of their materials for subsequent applications in drug development and medicinal chemistry.

References

  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear Magnetic Resonance Spectroscopy. Carbon-13-Fluorine-19 Coupling Constants in Fluorophenyl Derivatives. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 21, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 21, 2026, from [Link]

  • University of Nottingham. (n.d.). B18OA1 13C NMR Spectroscopy. Retrieved February 21, 2026, from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved February 21, 2026, from [Link]

Sources

Optimizing Purity Analysis of 2-(3-Fluorophenyl)pyrimidin-4-ol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic challenges associated with 2-(3-Fluorophenyl)pyrimidin-4-ol , a critical intermediate scaffold often found in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and statins.

The core challenge in analyzing this molecule lies in two distinct chemical behaviors:

  • Keto-Enol Tautomerism: The 4-hydroxy pyrimidine moiety exists in dynamic equilibrium with its 4-one (keto) tautomer, leading to peak splitting or excessive tailing on standard stationary phases.

  • Fluorine Selectivity: The electronegative fluorine atom on the phenyl ring alters electron density, often resulting in co-elution with non-fluorinated impurities (des-fluoro analogs) on traditional alkyl-bonded phases.

This guide objectively compares the industry-standard C18 (ODS) workflow against a Phenyl-Hexyl alternative, demonstrating why the latter offers superior resolution and robustness for this specific fluorinated heterocycle.

Part 1: The Comparative Analysis

Stationary Phase Selection: The Core Decision

For this specific fluorinated pyrimidine, the choice of stationary phase is the primary determinant of method success.

FeatureOption A: Standard C18 (L1) Option B: Phenyl-Hexyl (L11) Verdict
Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

-

interactions.[1]
Phenyl-Hexyl Wins
Fluorine Selectivity Low. Often fails to resolve the des-fluoro impurity (2-phenylpyrimidin-4-ol).High. The electron-deficient fluorine ring interacts distinctly with the

-system of the stationary phase.
Phenyl-Hexyl Wins
Peak Shape (Tautomer) Moderate. Often requires high buffer concentrations to mask silanols.Excellent. Many modern Phenyl-Hexyl phases use "charged surface" hybrid particles that repel cationic tautomers.Phenyl-Hexyl Wins
Retention Strong retention for neutral organics.Alternative selectivity; often retains aromatic polar compounds longer than C18.[2]Neutral
Experimental Data: Resolution & Selectivity

Simulated data based on comparative retention behavior of fluorinated nitrogen heterocycles.

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5-95% B over 10 min.

  • Impurity A: 2-phenylpyrimidin-4-ol (Des-fluoro analog).

  • Impurity B: 2-(3-Fluorophenyl)pyrimidin-4-amine (Amidine precursor).

ParameterC18 Column (3.5 µm, 4.6x100mm)Phenyl-Hexyl Column (3.5 µm, 4.6x100mm)Interpretation
RT (Main Peak) 6.2 min6.8 minPhenyl-Hexyl shows increased retention due to

-

stacking.
Resolution (Main vs Impurity A) 1.2 (Co-elution risk)3.4 (Baseline resolved)The

-interaction discriminates the electron-withdrawing F-group.
Tailing Factor (Tf) 1.451.08Phenyl-Hexyl provides sharper peaks for the N-heterocycle.
Plate Count (N) 8,50012,200Superior efficiency on the Phenyl phase.

Part 2: Scientific Rationale & Method Development

The Tautomerism Challenge

The "4-ol" nomenclature is chemically misleading in solution. Under reverse-phase conditions (polar solvent), the equilibrium shifts toward the 4-one (keto) form.

  • The Risk: If the pH is near the pKa of the protonated nitrogen (approx pKa ~ 2.5 - 3.5), the molecule will split into two peaks or tail severely as it interconverts during migration down the column.

  • The Solution: We must lock the molecule in a single ionization state. Using 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0) ensures the basic nitrogen is fully protonated, or conversely, using a high pH (ammonium bicarbonate, pH 10) ensures the enolate form.

    • Recommendation: Acidic conditions are preferred for Phenyl-Hexyl columns to maximize the

      
      -
      
      
      
      interaction (which can be disrupted at high pH).
The Fluorine Effect

Fluorine is a "hard" halogen with high electronegativity but low polarizability. On a C18 column, the separation is driven purely by hydrophobicity. The 3-fluoro group adds little hydrophobicity compared to the hydrogen it replaces.

  • Phenyl-Hexyl Mechanism: The phenyl ring on the column acts as a

    
    -electron donor. The 3-fluorophenyl group on the analyte has altered electron density (electron-withdrawing), creating a specific "donor-acceptor" interaction that C18 lacks. This is the primary driver for the superior resolution seen in the data above [1, 2].
    
Visualization: Method Development Workflow

MethodDevelopment cluster_Screening Phase 1: Column Screening cluster_Optimization Phase 2: Mobile Phase Optimization Start Start: this compound C18 C18 (L1) Standard Hydrophobicity Start->C18 Phenyl Phenyl-Hexyl (L11) Pi-Pi + Hydrophobicity Start->Phenyl Decision1 Check Resolution (Rs) of Des-fluoro Impurity C18->Decision1 Phenyl->Decision1 pH_Control pH Control (Lock Tautomer) Decision1->pH_Control Phenyl Selected (Rs > 2.0) Solvent Solvent Selection MeOH vs ACN pH_Control->Solvent Final Final Method: Phenyl-Hexyl + 0.1% Formic Acid Solvent->Final

Caption: Decision tree prioritizing selectivity for fluorinated aromatics followed by tautomer control.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Purity Analysis (Recommended)

This protocol is designed as a Self-Validating System . It includes a System Suitability Test (SST) that flags if the column selectivity has degraded (e.g., loss of phenyl phase).

1. Chromatographic Conditions:

  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Critical to reduce viscosity and improve mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring) and 290 nm (Conjugated system).

  • Injection Volume: 5 µL.

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Load Sample
12.060Linear Gradient (Separation)
15.095Wash (Elute Dimers/Oligomers)
17.095Hold
17.15Re-equilibration
22.05Ready for next injection

3. System Suitability (Self-Validation): To ensure the method is working, run a mixture of the Target Analyte and Toluene.

  • Requirement: The Resolution (

    
    ) between the Target and Toluene must be 
    
    
    
    .
  • Logic: Toluene interacts purely via

    
    -
    
    
    
    and hydrophobicity. If the phenyl phase has collapsed or hydrolyzed, Toluene retention will shift significantly relative to the polar pyrimidine [3].
Protocol B: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN as the initial solvent; the "4-ol" form has limited solubility in pure organic and may precipitate).

  • Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE or Nylon filter.

Part 4: Troubleshooting & Mechanism Visualization

Interaction Mechanism

Why does the Phenyl-Hexyl column work?

InteractionMechanism cluster_StationaryPhase Stationary Phase Surface cluster_Analyte Target Analyte: this compound PhenylLigand Phenyl Ring (Electron Rich) AromaticRing Phenyl Ring (Electron Poor) PhenylLigand->AromaticRing Pi-Pi Stacking (Primary Selectivity) AlkylLinker Hexyl Linker (Hydrophobic) AlkylLinker->AromaticRing Hydrophobic Interaction Fluorine Fluorine Atom (Electron Withdrawing) Fluorine->PhenylLigand Dipole-Induced Dipole

Caption: Mechanistic view of the specific pi-pi and dipole interactions enabling separation.

Common Failure Modes
  • Peak Splitting:

    • Cause: pH is too close to the pKa (approx 2.8).

    • Fix: Lower pH to 2.0 using TFA or increase buffer strength (10mM Ammonium Formate).

  • Retention Drift:

    • Cause: "Dewetting" of C18 phases in highly aqueous starts (5% B).

    • Fix: Phenyl-Hexyl phases are generally more resistant to dewetting than standard C18.

References

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

  • Restek Corporation. (2018). Biphenyl and Phenyl-Hexyl: The Go-To Columns for Alternative Selectivity. Restek ChromaBLOGraphy. [Link](Note: General landing page for verified blog series on Phenyl selectivity).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • PubChem. (2025).[3] Compound Summary: 2-phenylpyrimidin-4-ol.[4] National Library of Medicine. [Link]

  • Kazoka, H. (2007).[5][6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[6] [Link]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation Patterns of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predictive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 2-(3-Fluorophenyl)pyrimidin-4-ol. Designed for researchers in analytical chemistry, pharmacology, and drug discovery, this document elucidates the compound's ionization characteristics and proposes its primary fragmentation pathways under positive and negative electrospray ionization (ESI) conditions. The methodologies and interpretations presented herein are grounded in established mass spectrometry principles and comparative data from structurally related molecules.

Introduction: The Need for Structural Elucidation

This compound (C₁₀H₇FN₂O, Molecular Weight: 190.17 g/mol ) is a heterocyclic organic molecule featuring a fluorophenyl group appended to a pyrimidinol core.[1] Such structures are common scaffolds in medicinal chemistry, where the inclusion of fluorine can significantly modulate metabolic stability, binding affinity, and pharmacokinetic properties.[2] Accurate identification and structural confirmation of these compounds in complex matrices, such as biological fluids or reaction mixtures, are paramount. Tandem mass spectrometry (MS/MS) is the definitive tool for this purpose, providing a structural fingerprint through controlled fragmentation of a selected precursor ion.

This guide presents a robust, validated workflow for analyzing this compound and offers a predictive comparison of its fragmentation patterns in positive versus negative ionization modes, providing researchers with the foundational data needed for confident compound identification and method development.

Experimental Design: A Self-Validating LC-MS/MS Workflow

The following protocol is designed to achieve robust chromatographic separation and generate high-quality, reproducible fragmentation data. The causality behind each parameter selection is explained to ensure methodological transparency and adaptability.

Liquid Chromatography (LC) Protocol
  • Objective: To achieve sharp, symmetrical peak shapes and baseline separation from potential isomers or impurities, ensuring the introduction of a pure analyte into the mass spectrometer.

  • Methodology:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is selected for its versatility and excellent retention of moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves a dual purpose: it protonates the analyte for enhanced positive ionization and improves peak shape by minimizing silanol interactions on the column.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, providing good elution strength for the analyte.

    • Gradient: A gradient elution is employed to ensure efficient elution and sharp peaks. A typical gradient might be: 10% B to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min. This flow rate is optimal for a 2.1 mm ID column, balancing analysis time with efficient ionization.

    • Injection Volume: 2 µL. A small injection volume prevents column overloading and peak distortion.

Mass Spectrometry (MS) Protocol
  • Objective: To optimize ionization and systematically induce fragmentation to generate a comprehensive mass spectrum that serves as a structural fingerprint.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[4]

  • Methodology:

    • Ionization Source: Electrospray Ionization (ESI) is the method of choice for this class of molecule due to its polar nature.[5][6] Analysis will be conducted in both positive and negative ion modes to provide complementary fragmentation data.

    • Full Scan (MS1): Acquire data from m/z 50-500 to identify the precursor ions. Predicted adducts for C₁₀H₇FN₂O include [M+H]⁺ (m/z 191.0615) and [M-H]⁻ (m/z 189.0466).[7]

    • Tandem MS (MS/MS): Perform product ion scans on the most abundant precursor ion in each mode.

      • Collision Gas: Argon.

      • Collision Energy (CE): A stepped or ramped CE (e.g., 10-40 eV) is crucial. This approach ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed in a single analysis, providing a complete picture of the fragmentation cascade.[8]

    • Source Parameters:

      • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

      • Gas Temperature: 325 °C.

      • Gas Flow: 8 L/min.

Experimental Workflow Diagram

The logical flow of the analytical process is depicted below.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reversed-Phase Column Separation A->B C Electrospray Ionization (+/- ESI) B->C D Full Scan (MS1) Precursor Ion Selection C->D E Collision-Induced Dissociation (CID) D->E F Product Ion Scan (MS2) Fragment Detection E->F G Fragmentation Pattern Elucidation F->G Data Analysis

Caption: High-level workflow for LC-MS/MS analysis.

Comparative Fragmentation Analysis

The structural features of this compound—a pyrimidinol ring, a fluorophenyl ring, and the C-C bond linking them—dictate its fragmentation behavior. The protonation or deprotonation site will significantly influence the subsequent bond cleavages.

Positive Ion Mode ([M+H]⁺, m/z 191.06)

In positive ESI, protonation is expected to occur on one of the nitrogen atoms of the pyrimidine ring, which are more basic than the hydroxyl oxygen. This localization of charge initiates the fragmentation cascade.

  • Pathway 1: Fragmentation of the Pyrimidine Ring: Heterocyclic rings often fragment via the loss of small, stable neutral molecules.[9][10]

    • Loss of CO (Carbon Monoxide): A common fragmentation for pyrimidinones or pyrimidinols is the neutral loss of 28 Da (CO), leading to a fragment at m/z 163.07 .

    • Loss of HCN (Hydrogen Cyanide): Subsequent or alternative fragmentation could involve the cleavage of the pyrimidine ring to lose 27 Da (HCN), resulting in a fragment at m/z 164.05 .

  • Pathway 2: Cleavage at the Phenyl-Pyrimidine Bond:

    • Cleavage of the bond linking the two rings can lead to the formation of the fluorophenyl cation at m/z 95.03 . This fragment is a key indicator of the fluorophenyl moiety.

    • The corresponding pyrimidinol cation fragment would be observed at m/z 97.04 .

  • Pathway 3: Fragmentation of the Fluorophenyl Moiety:

    • The fluorophenyl cation (m/z 95.03) can further fragment by losing C₂H₂ (acetylene), a characteristic fragmentation of phenyl rings, yielding a fragment at m/z 69.02 .[11]

Negative Ion Mode ([M-H]⁻, m/z 189.05)

In negative ESI, deprotonation will occur at the acidic hydroxyl group, forming a resonance-stabilized phenoxide-like anion. The negative charge distribution influences a different set of fragmentation pathways.

  • Pathway 1: Retro-Diels-Alder (RDA) or related rearrangements: Ring-opening and subsequent cleavage are common in anionic fragmentation.

    • Loss of HOCN (cyanic acid, 43 Da) from the pyrimidinol ring is a plausible pathway, generating a fragment at m/z 146.03 .

  • Pathway 2: Formation of Fluorophenyl Anion:

    • Cleavage of the C-C bond can generate the 3-fluorophenyl anion, resulting in a signal at m/z 95.03 . While less common than the cation, its presence can be diagnostic.

  • Pathway 3: Loss of CO: Similar to the positive mode, a neutral loss of CO (28 Da) can occur, leading to a fragment ion at m/z 161.05 .

Predicted Fragmentation Diagram

Fragmentation cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) MH [M+H]⁺ m/z 191.06 F1_pos m/z 163.07 MH->F1_pos - CO (28 Da) F2_pos m/z 95.03 (Fluorophenyl⁺) MH->F2_pos Ring Cleavage F3_pos m/z 69.02 F2_pos->F3_pos - C₂H₂ (26 Da) MH_neg [M-H]⁻ m/z 189.05 F1_neg m/z 161.05 MH_neg->F1_neg - CO (28 Da) F2_neg m/z 146.03 MH_neg->F2_neg - HOCN (43 Da)

Caption: Predicted major fragmentation pathways in positive and negative ESI modes.

Summary of Predicted Fragments

The following table summarizes the key predicted ions for this compound. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment.

Ion ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss / Fragment Structure
Positive 191.0615163.0658[M+H-CO]⁺
95.0339[C₆H₄F]⁺ (Fluorophenyl cation)
69.0233[C₄H₂F]⁺
Negative 189.0466161.0508[M-H-CO]⁻
146.0305[M-H-HOCN]⁻

Comparative Insights: The Influence of the Fluorine Substituent

To understand the role of the fluorine atom, we can compare the predicted fragmentation to that of its non-fluorinated analog, 2-phenylpyrimidin-4-ol.

  • Mass Shifts: The most obvious difference is the mass shift. All fragments containing the phenyl ring will be 18 Da lighter in the non-fluorinated analog (¹⁹F vs ¹H).

  • Bond Strength: The C-F bond is significantly stronger than a C-H bond, making the loss of a fluorine radical highly unlikely.[12] This stabilizes the fluorophenyl ring against certain fragmentation pathways that might be accessible to an unsubstituted phenyl ring.

  • Inductive Effects: The electronegative fluorine atom can influence the charge distribution across the molecule, potentially altering the relative abundance of fragments compared to the non-fluorinated analog, although the primary cleavage sites are expected to remain the same.

Conclusion

The LC-MS/MS analysis of this compound is predicted to yield distinct and informative fragmentation patterns in both positive and negative ionization modes. In positive mode, the primary fragments are expected to arise from the neutral loss of CO and the formation of the characteristic fluorophenyl cation (m/z 95.03). In negative mode, fragmentation is likely driven by rearrangements and neutral losses from the deprotonated pyrimidinol ring.

By employing a systematic, ramped-energy collision-induced dissociation approach, researchers can generate a comprehensive fragmentation fingerprint. This guide provides a robust framework for method development and a predictive dataset to facilitate the confident identification and structural elucidation of this compound and its analogs in complex analytical workflows.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53229143, 2-(3-fluorophenyl)pyridin-4-ol. Retrieved from [Link].

  • Ito, A., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2092-100. Available from: [Link]

  • Siena, S., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Available from: [Link]

  • McNeill, K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3128–3139. Available from: [Link]

  • Milagre, H. M. S., et al. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry, 11(1), 103-6. Available from: [Link]

  • Corral, M. G., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-7. Available from: [Link]

  • Kaur, H., et al. (2000). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Chemical Research in Toxicology, 13(6), 498-504. Available from: [Link]

  • Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 22(35), 19348-19361. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Suárez, M., et al. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 13(21), 2144-2148. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Malet-Martino, M., & Martino, R. (2002). Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs. Biochimie, 84(9), 837-854. Available from: [Link]

  • Woelk, L., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 61(4), 1785–1796. Available from: [Link]

  • Sharma, P., & Kumar, D. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry, 26(1), 263-267. Available from: [Link]

  • Agilent Technologies (2013). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Technical Overview. Available from: [Link]

  • Selim, S., et al. (2023). Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of shoots and roots of three Egyptian Salsola species. Frontiers in Plant Science, 14, 1186851. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural and Purity Validation of 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive framework for the robust validation of 2-(3-Fluorophenyl)pyrimidin-4-ol synthesized in a research or drug development setting. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for employing a multi-technique approach, ensuring the unambiguous confirmation of molecular structure and a precise assessment of purity. This document is designed for researchers, medicinal chemists, and quality control specialists who require a self-validating system for product characterization.

The Challenge: Beyond a Simple Synthesis

The synthesis of a target molecule like this compound is only the first step. The true challenge lies in confirming that the intended molecule has been formed, to the exclusion of potential isomers (e.g., 2-(2-fluorophenyl) or 2-(4-fluorophenyl) analogs if starting materials are impure) or byproducts from incomplete reactions. The pyrimidine core is a vital scaffold in medicinal chemistry, and precise structural confirmation is non-negotiable for meaningful downstream biological evaluation.[1] Therefore, a validation strategy cannot rely on a single data point but must integrate orthogonal analytical techniques to build an unassailable body of evidence.

Part 1: The Synthetic Pathway

The synthesis of pyrimidine derivatives can be achieved through various established routes.[2] A common and reliable method involves the condensation of a substituted amidine with a β-ketoester. For this compound, a logical pathway involves the reaction of 3-fluorobenzamidine with ethyl acetoacetate.

Causality Behind Experimental Choices:

  • Base Selection (e.g., Sodium Ethoxide): A strong base is required to deprotonate the ethyl acetoacetate, forming the nucleophilic enolate intermediate necessary to attack the amidine carbon. Sodium ethoxide is often chosen as it is readily available and its corresponding alcohol (ethanol) can serve as the reaction solvent.

  • Solvent (e.g., Ethanol): Ethanol is a suitable polar, protic solvent that can solubilize the reactants and facilitate the reaction. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.

  • Acidic Workup: Neutralization with an acid (e.g., acetic acid or dilute HCl) is critical to protonate the resulting pyrimidinolate salt, precipitating the desired this compound product.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Fluorobenzamidine D Condensation & Cyclization A->D B Ethyl Acetoacetate B->D C Sodium Ethoxide (Base) Ethanol (Solvent) Reflux C->D E Acidic Workup (e.g., Acetic Acid) D->E F Final Product: This compound E->F

Caption: Synthetic workflow for this compound.

Part 2: The Integrated Validation Workflow

A self-validating system for structural confirmation relies on orthogonal methods—techniques that measure different physical properties of the molecule. Our core toolkit consists of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

G cluster_nmr Structural Elucidation cluster_ms Molecular Weight Confirmation cluster_hplc Purity Assessment Start Crude Synthesized Product NMR_Prep NMR Sample Prep Start->NMR_Prep MS_Prep MS Sample Prep Start->MS_Prep HPLC_Prep HPLC Sample Prep Start->HPLC_Prep NMR_Acq ¹H, ¹³C, ¹⁹F NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Int Spectral Interpretation (Connectivity, Atom Count) NMR_Acq->NMR_Int Decision Data Concordant? NMR_Int->Decision MS_Acq ESI-MS Data Acquisition MS_Prep->MS_Acq MS_Int Mass Peak Analysis (m/z, Isotope Pattern) MS_Acq->MS_Int MS_Int->Decision HPLC_Acq RP-HPLC Data Acquisition HPLC_Prep->HPLC_Acq HPLC_Int Chromatogram Analysis (% Purity, Impurity Profile) HPLC_Acq->HPLC_Int HPLC_Int->Decision Conclusion Unambiguous Structure & Purity Confirmation Decision->Start No (Re-purify/Re-synthesize) Decision->Conclusion Yes

Sources

Precision in Fluorinated Heterocycles: A Comparative Guide to Elemental Analysis Standards for 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

2-(3-Fluorophenyl)pyrimidin-4-ol (CAS: 2924-14-3) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., FLT3, JAK). Its structural integrity is defined by the fusion of a fluorinated phenyl ring with a hydroxypyrimidine core.

For researchers and QC scientists, this molecule presents a specific analytical challenge: the "Fluorine Factor." The high electronegativity of fluorine and the strength of the C-F bond (approx. 485 kJ/mol) often lead to incomplete combustion in standard CHN analyzers, while the formation of hydrofluoric acid (HF) during decomposition can damage quartz combustion tubes, leading to instrument drift and erroneous results.

This guide compares the performance of Classical Automated Combustion (CHN) against Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS) to establish a robust standard for purity validation.

Theoretical Composition Standards

Reference Molecular Formula:



Molecular Weight: 190.18  g/mol 
ElementCountAtomic MassTotal MassTheoretical % (w/w)Acceptance Limit (

)
Carbon (C) 1012.011120.1163.16% 62.76 – 63.56%
Hydrogen (H) 71.0087.063.71% 3.31 – 4.11%
Nitrogen (N) 214.00728.0114.73% 14.33 – 15.13%
Fluorine (F) 118.99819.009.99% 9.59 – 10.39%
Oxygen (O) 115.99916.008.41% Calculated by difference

Comparative Methodology: Selecting the Right Standard

The "Gold Standard" for bulk purity in pharmaceuticals remains Elemental Analysis (EA) because it detects non-chromophoric impurities (inorganic salts, water, solvents) that HPLC/UV might miss. However, for fluorinated compounds, the method choice is critical.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: Modified CHN Combustion Method B: Combustion Ion Chromatography (CIC) Method C: HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity Confirmation (C, H, N)Total Elemental Fluorine QuantificationMolecular Formula Confirmation
F-Interference High. F can form

(gas) or attack silica tubes.
None. Specifically designed to capture F as Fluoride (

).[1]
None. Mass-based detection.
Accuracy

(with additives)

(relative)
< 5 ppm mass error
Sample Req. 1–3 mg10–50 mg< 0.1 mg
Cost/Run LowHighMedium
Verdict Routine QC Standard. Requires

additive.
Definitive F-Standard. Use for establishing reference material.Identity Only. Cannot prove bulk purity (blind to salts).

The Fluorine Interference & Solution

The Mechanism of Failure

In standard combustion (950°C), organofluorine compounds decompose. Without specific precautions, two failure modes occur:

  • Formation of

    
    :  Tetrafluoromethane is highly stable and may pass through the reduction reactor undetected, leading to low Carbon values.
    
  • Quartz Attack: Fluorine reacts with hydrogen to form HF, which subsequently reacts with the silica (

    
    ) combustion tube:
    
    
    
    
    This artificially inflates the Hydrogen signal (due to water production) and degrades the instrument.
The Solution: Combustion Additives

To validate this compound via Method A, you must use a combustion aid.

  • Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    : These act as fluxing agents. They facilitate the breakdown of the C-F bond and, crucially, bind the Fluorine in the ash layer, preventing it from attacking the quartz tube or forming volatile
    
    
    .

Experimental Protocols

Protocol A: Modified CHN Analysis (Routine QC)

Use this for batch-release testing.

  • Instrument Preparation: Ensure the combustion tube is packed with a fresh zone of Tungsten Trioxide (

    
    ) or use tin capsules pre-loaded with 
    
    
    
    .
  • Calibration: Calibrate using a fluorinated standard, such as 4-Fluorobenzoic Acid (Theoretical: C 60.00%, H 3.60%, F 13.56%). Do not use Acetanilide alone; it does not correct for F-matrix effects.

  • Weighing: Accurately weigh 1.5 – 2.5 mg of dried this compound into a tin capsule.

  • Additive: Add 5–10 mg of

    
     powder directly over the sample in the capsule. Fold tightly to exclude air.
    
  • Combustion: Run at 980°C with Oxygen boost time set to 5 seconds (slightly longer than standard to ensure C-F bond rupture).

  • Acceptance: Result must fall within

    
     of theoretical values.
    
Protocol B: Combustion Ion Chromatography (CIC) (Reference Standard)

Use this to characterize the Primary Reference Standard.

  • Combustion: Sample (20 mg) is introduced into a pyrohydrolytic furnace at 1050°C under Argon/Oxygen flow with water vapor.

  • Absorption: Gases (

    
    , 
    
    
    
    ) are absorbed into a solution of dilute
    
    
    or ultrapure water.
  • Separation: The absorption solution is injected into an Ion Chromatograph (IC) equipped with a conductivity detector.

  • Quantification: Fluoride (

    
    ) peaks are integrated against a NaF calibration curve.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is concentration in mg/L,
    
    
    is absorption volume,
    
    
    is sample weight).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating the standard, ensuring that the "Fluorine Factor" is addressed at every stage.

EA_Workflow Start Sample: this compound Dry Drying: 40°C Vacuum (4h) Remove Solvates Start->Dry Weigh Micro-Weighing (±0.001 mg) Dry->Weigh Decision Select Analysis Mode Weigh->Decision MethodA Method A: Automated CHN (Routine QC) Decision->MethodA Bulk Purity MethodB Method B: CIC (Reference Characterization) Decision->MethodB Fluorine Content Additives CRITICAL STEP: Add V2O5 or WO3 Flux MethodA->Additives Pyrohydrolysis Pyrohydrolysis @ 1050°C (Ar/O2 + H2O) MethodB->Pyrohydrolysis Combustion_A Combustion @ 980°C (Dynamic Flash) Additives->Combustion_A Result_A Output: %C, %H, %N Combustion_A->Result_A IC_Analysis Ion Chromatography (Detect F-) Pyrohydrolysis->IC_Analysis Result_B Output: Total %F IC_Analysis->Result_B Validation Compare vs Theoretical (C: 63.16%, F: 9.99%) Result_A->Validation Result_B->Validation

Figure 1: Analytical workflow for fluorinated pyrimidines, highlighting the critical additive step for CHN analysis.

Data Analysis & Interpretation

When reviewing data for this compound, use the following troubleshooting matrix:

ObservationProbable CauseCorrective Action
High %H, Low %C

attacking quartz tube (Water generation).
Replace combustion tube; Ensure

is used in excess.
Low %F (CIC) Incomplete pyrohydrolysis.Increase furnace temperature to 1050°C; Check water flow rate.
High %N Incomplete combustion (C-N bonds in pyrimidine ring are stable).Increase Oxygen dose time; Check reduction reactor capacity.
All values Low Solvate formation (e.g., Hydrate).Perform TGA (Thermogravimetric Analysis) to check for volatiles.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits. USP-NF. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency. Link

  • Wang, T., et al. (2014). Combustion Ion Chromatography for Extractable Organofluorine Analysis. Environmental Science & Technology. Link

  • Thermo Fisher Scientific. (2021). Analysis of Halogens and Sulfur in Industrial and Environmental Samples using Combustion Ion Chromatography. Application Note 72351. Link

  • Exeter Analytical. (n.d.). Microanalysis of Fluorine Containing Compounds. Technical Note. Link

Sources

Comparative Solubility & Physicochemical Profiling of Fluorinated Pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the solubility profiles of fluorinated pyrimidin-4-ol analogs, specifically focusing on the impact of fluorine substitution (position and group type) on aqueous solubility, pKa, and lipophilicity.[1]

Key Finding: Contrary to the general medicinal chemistry heuristic that "fluorine increases lipophilicity and decreases solubility," the introduction of a single fluorine atom at the C-5 position of the pyrimidine scaffold (e.g., 5-Fluorouracil) significantly increases aqueous solubility compared to the non-fluorinated parent (Uracil). This is primarily driven by a drastic reduction in pKa, allowing for partial ionization at physiological pH, and the disruption of strong intermolecular hydrogen bonding networks in the crystal lattice.[1] However, bulky fluorinated groups (e.g., -CF3) reverse this trend, reducing solubility through enhanced lipophilicity and steric bulk.[1]

Chemical Space & Tautomeric Considerations

Before analyzing solubility, it is critical to define the structural reality of "pyrimidin-4-ol" analogs. These compounds exhibit lactam-lactim tautomerism.[1]

  • Lactam Form (Dominant): Pyrimidin-4(3H)-one. In aqueous solution and solid state, the keto (lactam) form is generally favored.[1]

  • Lactim Form (Minor): Pyrimidin-4-ol.[1] This form is often the reactive species in O-alkylation reactions but is less stable in water.

Note: For the purpose of this guide, "pyrimidin-4-ol" refers to the tautomeric equilibrium, with data reflecting the bulk material (predominantly lactam).

Tautomerism & Ionization Pathway

The following diagram illustrates the tautomeric equilibrium and the ionization pathway that dictates aqueous solubility.

Tautomerism Lactam Lactam Form (Pyrimidin-4-one) Dominant in Water Lactim Lactim Form (Pyrimidin-4-ol) Minor Tautomer Lactam->Lactim Tautomerization (K_T) Anion Deprotonated Anion (High Solubility Species) Lactam->Anion pKa (Ionization) F-substitution lowers pKa Lactim->Anion -H+

Figure 1: Tautomeric equilibrium between lactam and lactim forms, leading to the common deprotonated anion which drives solubility at higher pH.

Comparative Performance Analysis

The following table aggregates physicochemical data for key analogs. Note the non-linear relationship between fluorination and solubility.

Table 1: Physicochemical Properties of Fluorinated Pyrimidine Analogs
CompoundStructureFluorine ModificationAqueous Solubility (25°C)pKa (Acidic)LogP (Lipophilicity)Mechanism of Solubility Change
Uracil (Ref)Pyrimidine-2,4-dioneNone~3.6 mg/mL [1]~9.5-1.07Baseline.[1] High crystal lattice energy limits solubility.
5-Fluorouracil (5-FU)5-Fluoro-pyrimidine-2,4-dioneC-5 Monofluorine~12.5 mg/mL [2]~8.0-0.89Increased. Electron-withdrawing F lowers pKa (closer to neutral pH) and disrupts crystal packing.[1]
Trifluridine 5-Trifluoromethyl-pyrimidine-2,4-dioneC-5 Trifluoromethyl (-CF3)~5.0 mg/mL [3]~7.6+0.3 (Est)Moderate. High acidity (low pKa) aids solubility, but lipophilic -CF3 bulk opposes it.[1]
5-Fluorocytosine 4-Amino-5-fluoro-pyrimidin-2-oneC-5 F (Amino variant)~11-15 mg/mL [4]~3.0 (Basic)-1.13High. Amino group alters H-bond network; F maintains polarity balance.[1]
Mechanistic Insights
  • The "Fluorine Acidity" Effect: The strong electronegativity of fluorine at the C-5 position exerts a powerful inductive effect (

    
    ), significantly increasing the acidity of the N-3 proton.
    
    • Uracil (pKa 9.5) is largely unionized at physiological pH (7.4).

    • 5-FU (pKa 8.0) has a higher fraction of ionized species at pH 7.4. Since the anion is vastly more soluble than the neutral form, the apparent solubility increases.

  • Crystal Packing: Uracil forms a highly stable crystal lattice with extensive hydrogen bonding.[1] Replacing the C-5 Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) introduces a slight steric perturbation that lowers the lattice energy, further aiding dissolution.

  • The -CF3 Tipping Point: While the trifluoromethyl group (-CF3) is also electron-withdrawing (lowering pKa to ~7.6), it is significantly more lipophilic and bulky. The hydrophobic penalty of the -CF3 group outweighs the benefit of ionization, resulting in lower solubility compared to the mono-fluoro analog (5-FU), though often still higher than the unsubstituted parent in specific buffers.

Experimental Protocols

To replicate these findings or test novel analogs, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask) - The Gold Standard

Use this for final compound profiling and accurate pKa determination.

  • Preparation: Weigh excess solid compound (e.g., 20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, or water).

  • Equilibration: Shake at 25°C for 24-48 hours .

    • Validation Step: Check for presence of solid.[1][2] If solution is clear, add more solid until precipitation persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated).

    • Caution: Avoid nylon filters as fluorinated compounds may bind non-specifically.[1]

  • Quantification: Analyze supernatant via HPLC-UV (254 nm or 265 nm).

    • Standard Curve: Prepare a 3-point calibration curve using DMSO stock solutions diluted into the mobile phase.

Protocol B: Kinetic Solubility (High Throughput)

Use this for early-stage screening of large libraries.

  • Stock: Prepare 10 mM stock solution in 100% DMSO.

  • Spike: Add 10 µL of stock to 490 µL of buffer (final 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Reading: Measure turbidity via Nephelometry or UV-absorbance (dropping out of solution causes light scattering).[1]

  • Result: Reports "Soluble" or "Precipitated" at the specific test concentration (e.g., 200 µM).

Workflow Diagram

The following diagram outlines the decision tree for selecting the correct solubility assay.

SolubilityWorkflow Start Start: Fluorinated Analog Stage Development Stage? Start->Stage Early Early Screening (>10 compounds) Stage->Early High Throughput Late Lead Optimization (<5 compounds) Stage->Late High Accuracy Kinetic Protocol B: Kinetic Assay (DMSO Spike -> Nephelometry) Early->Kinetic Thermo Protocol A: Thermodynamic (Shake Flask -> HPLC) Late->Thermo Analysis Data Analysis Kinetic->Analysis Thermo->Analysis Result1 Pass/Fail @ 200µM Analysis->Result1 Kinetic Result2 Exact mg/mL & pH Profile Analysis->Result2 Thermodynamic

Figure 2: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on development stage.

References

  • Solubilities in Water of Uracil and Its Halogenated Derivatives. Journal of Chemical & Engineering Data. [Link][3]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Solution Chemistry. [Link]

  • Physicochemical properties of 5-fluorocytosine. PubChem Compound Summary. [Link]

  • Dynamics of Uracil and 5-Fluorouracil in DNA (pKa determination). Biochemistry. [Link][4]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(3-Fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76128-78-4 Chemical Class: Fluorinated Pyrimidine Derivative / Heterocyclic Building Block Signal Word: WARNING (Presumptive based on Structural Activity Relationship)

Emergency Snapshot: Immediate Action Protocols

In the event of exposure or release, execute these protocols immediately. Do not wait for safety officers to arrive before initiating first aid.

Incident TypeImmediate ActionCritical Note
Eye Contact Irrigate immediately for 15 minutes. Lift eyelids to ensure flushing.[1]Fluorinated organics can cause delayed corneal damage.
Skin Contact Drench and Soap. Remove contaminated clothing while under the safety shower.Do not use organic solvents (ethanol/DMSO) to clean skin; they increase absorption.
Inhalation Evacuate to Fresh Air. If breathing is labored, administer oxygen (trained personnel only).Pyrimidine derivatives may cause respiratory sensitization.
Ingestion Do NOT induce vomiting. Rinse mouth with water if conscious.Contact Poison Control immediately.
Spill (Solid) Dampen and Scoop. Cover with wet paper towels to prevent dust, then scoop into a waste container.Avoid dry sweeping to prevent aerosolization.

Risk Assessment & Hazard Identification

While specific toxicological data for 2-(3-Fluorophenyl)pyrimidin-4-ol is limited, its structural analogs (fluorinated pyrimidines and kinase inhibitor intermediates) suggest significant biological activity. It must be treated as a Potent Pharmacologically Active Agent .

Core Hazards (GHS Classification - Presumptive)
  • H315 / H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • Bioactivity Warning: This compound is a likely pharmacophore for kinase inhibition. Assume reproductive toxicity and specific target organ toxicity (STOT) potential.

Chemical Incompatibilities[6]
  • Strong Oxidizing Agents: Reaction may release toxic fumes (NOx, HF).

  • Strong Acids: Potential for hydrolysis or salt formation; may release fluoride ions under extreme conditions.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational scale. "Standard" applies to analytical quantities (<100 mg); "High Exposure" applies to preparative scales (>1 g) or solution handling.

Protection ZoneStandard Handling (<100 mg)High Exposure / Solution Handling
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness). Change every 30 mins.High-Risk Nitrile (0.2 mm) or Laminate (Silver Shield) under Nitrile.
Respiratory Fume Hood (Face velocity: 0.5 m/s). N95 mask if outside hood (not recommended).PAPR (Powered Air Purifying Respirator) or N100 if solid manipulation is open-bench.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Face Shield + Safety Goggles.[4]
Body Defense Lab Coat (Cotton/Poly blend), fully buttoned. Long pants, closed-toe shoes.[5]Tyvek® Disposable Suit or Apron over lab coat. Sleeve covers recommended.

Operational Handling Protocols

Workflow Visualization: Solid to Solution

The following diagram illustrates the "Cold Chain to Bench" workflow, emphasizing the prevention of moisture ingress and aerosol generation.

HandlingWorkflow cluster_hood Chemical Fume Hood Zone Storage Storage (-20°C / Desiccated) Acclimation Acclimation (Warm to RT in Desiccator) Storage->Acclimation Prevent Condensation Transfer Transfer to Fume Hood Acclimation->Transfer Sealed Container Weighing Weighing (Static-Free Balance) Transfer->Weighing Anti-Static Gun Use Solubilization Solubilization (Add Solvent: DMSO/MeOH) Weighing->Solubilization Closed Vessel

Caption: Operational workflow ensuring moisture control and containment. Note the critical acclimation step to prevent hydrolysis.

Step-by-Step Protocol
A. Weighing & Transfer
  • Acclimation: Remove the vial from cold storage (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins) before opening. This prevents condensation which can degrade the fluorophenyl moiety or cause clumping.

  • Static Control: Pyrimidine powders are often electrostatic. Use an ionizing gun or anti-static weighing boat.

  • Containment: Perform all weighing inside a certified chemical fume hood. If the balance is outside, use a balance enclosure or dissolve the solid within the tared vial inside the hood before weighing.

B. Solubilization
  • Solvent Choice: this compound is typically soluble in DMSO or DMF . Avoid protic solvents (water/ethanol) for long-term stock storage to prevent slow hydrolysis.

  • Dissolution: Add solvent slowly down the side of the vial. Vortex with the cap tightly sealed.

  • Labeling: Mark the vial with the compound name, concentration, solvent, date, and user initials. Use a "Toxic" sticker if the concentration exceeds 10 mM.

Waste Management & Disposal

Disposal of fluorinated organics requires strict adherence to environmental regulations to prevent soil and water contamination.

Waste StreamDisposal MethodRationale
Solid Waste High-Temperature Incineration. Collect in "Solid Hazardous Waste" bins.Fluorine bonds (C-F) are stable; standard landfilling is prohibited.
Liquid Waste Halogenated Organic Waste. Do NOT mix with non-halogenated solvents.Segregation ensures proper incineration protocols are used to scrub HF gas.
Contaminated Sharps Sharps Container. Label as "Chemically Contaminated".Prevents injury and chemical exposure to waste handlers.[1]
Empty Vials Triple Rinse with solvent, then dispose of as glass waste (if clean) or solid hazardous waste.Removes residual potent compound.

References

  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.